2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
Description
Properties
IUPAC Name |
2-(2-pyrazol-1-ylethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-5-7-11-6-4-9-3-1-2-8-9/h1-3,10H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMPMHTUXQNKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the core basic properties of the molecule 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes foundational principles of physical organic chemistry with data from analogous structures to present a robust predictive analysis. The guide will focus on the pyrazole moiety as the primary determinant of basicity, offering insights into its electronic structure, protonation behavior, and the influence of its N-alkoxyethanol substituent. Methodologies for the empirical determination of this compound's basicity are also presented, providing a framework for its practical characterization in a laboratory setting.
Introduction: The Pyrazole Core and its Significance
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions.[1] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[2] The basicity of the pyrazole ring is a critical parameter that governs its pharmacokinetic and pharmacodynamic profiles, influencing factors such as solubility, membrane permeability, and receptor binding affinity.
This guide focuses on 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, a derivative of 1H-pyrazole. Understanding its basic properties is fundamental for its potential application in drug design and development.
The Origin of Basicity in the Pyrazole Ring
The basicity of pyrazole arises from the lone pair of electrons on the nitrogen atom at the 2-position (N2). This nitrogen is sp²-hybridized, and its lone pair resides in an sp² orbital in the plane of the ring, not participating in the aromatic sextet.[3] Consequently, this lone pair is available for protonation. In contrast, the lone pair on the nitrogen at the 1-position (N1) is part of the 6π-electron system that confers aromaticity to the ring, and thus is not available for protonation.[4]
The parent 1H-pyrazole is a weak base, with the pKa of its conjugate acid being approximately 2.5.[1][4] This is significantly less basic than imidazole (pKa of conjugate acid ≈ 7), another common diazole heterocycle.[3][5] The lower basicity of pyrazole is attributed to the electron-withdrawing inductive effect of the adjacent sp²-hybridized nitrogen atom.
Diagram: Protonation of the Pyrazole Ring
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is applicable if the protonated and unprotonated forms of the compound have distinct UV-Vis absorption spectra.
Workflow:
-
Preparation: A series of buffer solutions with known pH values are prepared.
-
Measurement: A constant concentration of the compound is added to each buffer, and the UV-Vis spectrum is recorded.
-
Analysis: Changes in absorbance at a specific wavelength are plotted against pH. The resulting sigmoidal curve can be analyzed to determine the pKa.
Synthesis and Potential Applications
The synthesis of N-substituted pyrazoles can be achieved through various methods, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related synthon. [2]For 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, a likely synthetic route would involve the reaction of pyrazole with a suitable electrophile, such as 2-(2-chloroethoxy)ethan-1-ol, under basic conditions.
Given the prevalence of the pyrazole scaffold in pharmaceuticals, this molecule could serve as a valuable building block or intermediate in the synthesis of more complex drug candidates. The ethoxy-ethanol side chain could be further functionalized, for example, by conversion of the hydroxyl group to a leaving group for subsequent nucleophilic substitution, or by esterification or etherification to modulate the compound's physicochemical properties.
Conclusion
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is predicted to be a weak base, with its basicity primarily governed by the N2 atom of the pyrazole ring. Its pKa is expected to be in the range of 2.5, similar to the parent 1H-pyrazole. The ethoxy-ethanol substituent is anticipated to enhance its solubility in polar solvents. The information and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to understand, characterize, and utilize this compound in their scientific endeavors.
References
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available at: [Link]
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Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). ResearchGate. Available at: [Link]
- US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents. Google Patents.
-
Why is imidazole more basic than pyrazole? - Quora. Quora. Available at: [Link]
-
Imidazole - Wikipedia. Wikipedia. Available at: [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. ResearchGate. Available at: [Link]
Sources
An In-depth Technical Guide to the Physicochemical Characteristics of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Interest in Modern Drug Discovery
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is a heterocyclic compound featuring a pyrazole ring linked to a diethylene glycol moiety. This unique structural combination imparts a balance of hydrophilicity and lipophilicity, making it an intriguing scaffold for investigation in medicinal chemistry and drug development. The pyrazole core is a well-established pharmacophore found in a variety of approved therapeutics, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The ethoxy-ethanol side chain can significantly influence solubility, metabolic stability, and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, offering both calculated predictions and standardized experimental protocols for its empirical determination. This document is intended to serve as a foundational resource for researchers aiming to incorporate this molecule into their discovery and development pipelines.
Chemical Identity and Structure
The foundational step in characterizing any compound is to unequivocally define its chemical identity.
-
Chemical Name: 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
-
CAS Number: 1238621-93-6[1]
-
Molecular Formula: C₇H₁₂N₂O₂[1]
-
Molecular Weight: 156.18 g/mol [1]
-
Canonical SMILES: C1=CN(N=C1)CCOCCO
-
InChI Key: HAMPMHTUXQNKOS-UHFFFAOYSA-N
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physicochemical properties is paramount in drug development, as these characteristics directly impact its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of published experimental data for this specific molecule, the following table includes a combination of data from chemical suppliers and computationally predicted values.
| Property | Value | Data Type | Significance in Drug Development |
| Molecular Weight | 156.18 g/mol | Experimental (from supplier)[1] | A key determinant of passive diffusion across biological membranes; aligns with Lipinski's Rule of Five. |
| Melting Point | Not available | - | Influences solubility and dissolution rate of solid dosage forms. |
| Boiling Point | Predicted: ~285 °C | Predicted | Indicates volatility and thermal stability. |
| LogP (Octanol/Water Partition Coefficient) | Predicted: -0.7 | Predicted | Measures lipophilicity, affecting membrane permeability and interactions with hydrophobic pockets of target proteins. A negative value suggests higher water solubility. |
| Aqueous Solubility | Not available | - | Crucial for bioavailability; determines the maximum concentration achievable in solution for in vitro assays and in vivo administration. |
| pKa (Acid Dissociation Constant) | Predicted: ~12.5 (alcohol), ~2.5 (pyrazole N-H) | Predicted | Determines the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding. |
| Hydrogen Bond Donors | 1 (the hydroxyl group) | Calculated | Influences solubility and the potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (two ether oxygens, two pyrazole nitrogens) | Calculated | Affects solubility and binding affinity to target macromolecules. |
| Rotatable Bonds | 5 | Calculated | Contributes to conformational flexibility, which can impact target binding and metabolic stability. |
Experimental Protocols for Physicochemical Characterization
To ensure the trustworthiness and accuracy of data for regulatory submissions and internal decision-making, direct experimental determination of these properties is essential. The following section outlines standardized, field-proven protocols for key physicochemical parameters.
Protocol 1: Determination of Octanol/Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method remains the gold standard for LogP determination due to its direct and unambiguous measurement.
Causality Behind Experimental Choices: This method directly measures the partitioning of the analyte between two immiscible phases, providing a true thermodynamic value. The choice of buffer (phosphate-buffered saline, PBS) at pH 7.4 mimics physiological conditions, making the resulting LogP value more relevant to drug absorption and distribution.
Step-by-Step Methodology:
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours. Use the n-octanol-saturated water phase to prepare a stock solution of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the water-saturated n-octanol.
-
Equilibration: Tightly cap the vial and shake it vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a low speed to achieve a clean separation of the aqueous and octanol phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase. The concentration in the octanol phase is determined by subtracting the final aqueous concentration from the initial aqueous concentration.
Sources
An In-depth Technical Guide to the Molecular Structure Elucidation of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, a heterocyclic compound of interest in chemical research and drug development. The methodology herein is designed for researchers, scientists, and professionals in the field, emphasizing the causality behind experimental choices and adherence to self-validating analytical systems.
Introduction and Strategic Overview
The unambiguous determination of a molecule's structure is the bedrock of chemical and pharmaceutical science. For novel compounds like 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, which contains a biologically significant pyrazole moiety, confirming the precise atomic connectivity is paramount for understanding its properties and potential applications.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in pharmacologically active compounds.[3]
The overall workflow is visualized below.
Caption: Overall workflow for structure elucidation.
Molecular Formula and Mass Verification by High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first step in identifying an unknown compound is to determine its molecular formula. High-resolution mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for this purpose. ESI is chosen because it minimizes fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺. This provides a highly accurate mass measurement, which is critical for calculating the elemental composition.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Analysis Mode: Operate in positive ion mode to detect the [M+H]⁺ adduct.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument should be calibrated to ensure mass accuracy below 5 ppm.
Data Interpretation and Fragmentation
The molecular formula for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is C₇H₁₂N₂O₂. The expected monoisotopic mass is 172.0899 g/mol . Therefore, the primary ion observed in the ESI-HRMS spectrum should be the [M+H]⁺ ion at m/z 173.0977.
While ESI is a soft technique, some fragmentation can occur. The fragmentation pattern provides corroborating evidence for the proposed structure. Key fragmentation pathways for this molecule involve cleavage of the ether linkages and the bond alpha to the terminal alcohol, as these are common fragmentation points for such functional groups.[4][5]
Caption: Predicted major fragmentation pathway in ESI-MS.
Table 1: Predicted HRMS Data
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₇H₁₃N₂O₂⁺ | 173.0977 | Protonated Molecular Ion |
| Fragment A | C₅H₈N₂O₂⁺ | 128.0718 | Loss of the terminal ethoxy group |
| Fragment B | C₅H₇N₂⁺ | 95.0613 | Cleavage of the ether bond |
| Fragment C | C₃H₅N₂⁺ | 69.0456 | Protonated pyrazole ring |
Functional Group Identification by Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes. For our target molecule, we expect to see clear evidence of the alcohol O-H group, the pyrazole ring, and the aliphatic ether chain.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Acquire at least 16 scans and average them to improve the signal-to-noise ratio.
Data Interpretation
The IR spectrum provides a molecular fingerprint. Key absorptions confirm the presence of the main structural components.
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
|---|---|---|---|
| ~3350 (broad) | Strong | O-H stretch | Alcohol |
| ~3100-2850 | Medium-Strong | C-H stretch | Aliphatic (CH₂) and Pyrazole (C-H) |
| ~1550 | Medium | C=N stretch | Pyrazole ring |
| ~1500 | Medium | C=C stretch | Pyrazole ring |
| ~1100 | Strong | C-O stretch | Ether and Alcohol |
The presence of a strong, broad peak around 3350 cm⁻¹ is definitive evidence for the hydroxyl group. The strong absorption around 1100 cm⁻¹ confirms the C-O bonds of the ether and alcohol functionalities.[6]
Definitive Structural Framework by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[7] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments, we can map out atomic connectivity with certainty.
For clarity in our assignments, we will use the following atom numbering system:
Caption: Numbering scheme for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
1D Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Experiments:
-
Acquire a gradient-selected COSY (¹H-¹H Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.
-
Acquire a gradient-selected HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.
-
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Position (Proton) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |
|---|---|---|---|---|---|
| H-5 | ~7.55 | d | J₅,₄ ≈ 2.5 | 1H | Pyrazole proton adjacent to N, deshielded.[8] |
| H-3 | ~7.50 | d | J₃,₄ ≈ 2.0 | 1H | Pyrazole proton adjacent to N, deshielded.[8] |
| H-4 | ~6.25 | t | J₄,₃ ≈ 2.0, J₄,₅ ≈ 2.5 | 1H | Pyrazole proton coupled to both H-3 and H-5.[9] |
| H-6 | ~4.20 | t | J₆,₇ ≈ 5.5 | 2H | Methylene attached to pyrazole N, deshielded. |
| H-7 | ~3.80 | t | J₇,₆ ≈ 5.5 | 2H | Methylene adjacent to ether oxygen. |
| H-8 | ~3.70 | t | J₈,₉ ≈ 5.0 | 2H | Methylene adjacent to ether oxygen and H-9. |
| H-9 | ~3.60 | t | J₉,₈ ≈ 5.0 | 2H | Methylene attached to hydroxyl group. |
| OH | ~2.50 | br s | - | 1H | Exchangeable alcohol proton; will disappear upon D₂O shake. |
Caption: ¹H NMR coupling relationships.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Position (Carbon) | Predicted δ (ppm) | Assignment Rationale |
|---|---|---|
| C-5 | ~139.0 | Deshielded pyrazole carbon adjacent to two nitrogens.[10] |
| C-3 | ~129.5 | Deshielded pyrazole carbon.[10] |
| C-4 | ~105.5 | Shielded pyrazole carbon between two CH groups.[10] |
| C-7 | ~71.0 | Aliphatic carbon adjacent to ether oxygen. |
| C-8 | ~69.5 | Aliphatic carbon adjacent to ether oxygen. |
| C-9 | ~61.5 | Aliphatic carbon bearing the hydroxyl group. |
| C-6 | ~50.0 | Aliphatic carbon attached to the pyrazole nitrogen. |
2D NMR for Connectivity Confirmation
-
COSY: A COSY spectrum would show cross-peaks confirming the coupling between H-6 and H-7, and between H-8 and H-9. This definitively establishes the two separate ethyl fragments within the side chain. It would also show the weaker couplings between the pyrazole protons (H-3/H-4 and H-4/H-5).
-
HSQC: An HSQC spectrum is the final piece of the puzzle, creating a direct link between the proton and carbon data.[11] It would show correlation peaks linking the proton signal at ~4.20 ppm to the carbon signal at ~50.0 ppm (confirming the C-6/H-6 assignment), the proton at ~3.60 ppm to the carbon at ~61.5 ppm (confirming C-9/H-9), and so on for every C-H bond.
Conclusion: Synthesizing the Evidence
The structural elucidation of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is achieved through a systematic and multi-faceted analytical approach.
-
HRMS confirms the molecular formula C₇H₁₂N₂O₂.
-
IR Spectroscopy validates the presence of key functional groups: an alcohol (-OH), an ether (C-O-C), and a pyrazole ring.
-
¹H and ¹³C NMR provide the precise chemical environment and count of each proton and carbon atom.
-
2D NMR (COSY and HSQC) unambiguously establishes the connectivity of the atoms, confirming the pyrazole ring is attached via its N-1 position to an ethoxy-ethanol side chain.
The convergence of data from these independent techniques provides an undeniable and self-validating confirmation of the proposed molecular structure. This rigorous elucidation is essential for any further investigation into the chemical or biological properties of this compound.
References
- The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1048, Pyrazole. PubChem. [Link]
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ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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G-Avădanei, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5399. [Link]
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ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
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Finar, I. L., & Rackham, D. M. (1968). Spectroscopic studies of some 1-phenylpyrazole derivatives. Journal of the Chemical Society B: Physical Organic, 211-214. [Link]
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ResearchGate. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]
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Elguero, J., et al. (1976). Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. The Journal of Organic Chemistry, 41(1), 38-44. [Link]
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Khan, I., et al. (2022). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 27(19), 6296. [Link]
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Pazderski, L., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(11), 883-888. [Link]
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ResearchGate. (2009). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]
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Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link]
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Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]
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Organic Letters. (2023). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. [Link]
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University of Puget Sound. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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An In-depth Technical Guide to 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical entity 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. Given the absence of a registered CAS number and extensive literature for this specific molecule, this document serves as a predictive and instructional resource for researchers, scientists, and professionals in drug development. The information presented herein is synthesized from established principles of organic chemistry and extensive data on analogous pyrazole and ethoxyethanol derivatives.
Introduction: The Rationale for a Pyrazole-Ether Construct
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The incorporation of an ethoxyethanol side chain introduces several advantageous features. The ether linkages can enhance solubility and modulate pharmacokinetic properties, while the terminal hydroxyl group provides a handle for further functionalization, such as esterification or conjugation to other molecules.[4] This unique combination of a biologically active heterocycle with a flexible and functionalized side chain makes 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol a compound of significant interest for novel drug design and materials science.
Nomenclature and Physicochemical Properties
| Identifier | Value | Source |
| IUPAC Name | 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol | --- |
| Molecular Formula | C₇H₁₂N₂O₂ | Calculated |
| Molecular Weight | 156.18 g/mol | Calculated |
| Predicted pKa | ~2.5 (for the pyrazole ring) | [5] |
| Predicted LogP | Low (enhanced hydrophilicity due to ether and alcohol groups) | [6] |
| Physical State | Predicted to be a liquid or low-melting solid at room temperature | [5][7] |
| Solubility | Predicted to be soluble in water and polar organic solvents | [4][8] |
| Thermal Stability | Pyrazole derivatives generally exhibit good thermal stability | [9][10] |
Proposed Synthesis and Mechanistic Insights
A plausible and efficient synthetic route to 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is the N-alkylation of pyrazole with a suitable electrophile. The use of 2-(2-chloroethoxy)ethanol as the alkylating agent in the presence of a base is a logical approach.
Caption: Proposed synthetic pathway for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Experimental Protocol: N-Alkylation of Pyrazole
Materials:
-
1H-Pyrazole
-
2-(2-chloroethoxy)ethanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Add 2-(2-chloroethoxy)ethanol (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of pyrazole, which is sufficiently acidic (pKa ≈ 14.2 for the N-H proton) to be deprotonated by a moderately strong base.[5]
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for Sₙ2 reactions and has a convenient boiling point for reflux.
-
Purification: Column chromatography is a standard and effective method for purifying moderately polar organic compounds.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum (in CDCl₃) would exhibit characteristic signals for the pyrazole ring protons and the ethoxyethanol side chain.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | H-5 (pyrazole) |
| ~7.4 | d | 1H | H-3 (pyrazole) |
| ~6.2 | t | 1H | H-4 (pyrazole) |
| ~4.2 | t | 2H | N-CH₂ |
| ~3.8 | t | 2H | O-CH₂ |
| ~3.7 | t | 2H | O-CH₂ |
| ~3.6 | t | 2H | CH₂-OH |
| ~2.5 | br s | 1H | OH |
Note: The chemical shifts are estimations based on data for N-alkylated pyrazoles and 2-(2-ethoxyethoxy)ethanol.[11][12]
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~139 | C-3 (pyrazole) |
| ~129 | C-5 (pyrazole) |
| ~105 | C-4 (pyrazole) |
| ~70 | O-CH₂ |
| ~69 | O-CH₂ |
| ~61 | CH₂-OH |
| ~50 | N-CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the functional groups present.
| Predicted Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1550-1450 | C=C and C=N stretch (pyrazole ring) |
| 1150-1050 | C-O stretch (ether and alcohol) |
Note: These predictions are based on typical IR frequencies for pyrazoles and alcohols/ethers.[13][14][15]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 157.0972.
Potential Applications in Research and Development
The unique structural features of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol suggest several potential applications, primarily in the field of drug discovery.
Caption: Potential application areas stemming from the molecule's structural components.
-
Anticancer Agents: Many pyrazole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[16][17] The ethoxyethanol side chain could be modified to optimize drug-like properties.
-
Anti-inflammatory Drugs: Pyrazole is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[18] This compound could serve as a starting point for developing new anti-inflammatory agents.
-
Antimicrobial Compounds: The pyrazole scaffold is also found in numerous compounds with antibacterial and antifungal properties.[2][19]
-
Drug Delivery and Bioconjugation: The terminal hydroxyl group is a versatile functional handle for conjugation to targeting moieties, polymers for drug delivery systems (e.g., PEGylation), or as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[4][20]
Safety, Handling, and Storage
As there is no specific safety data for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, precautions should be based on the known hazards of its constituent parts, primarily pyrazole and N-alkylated derivatives.
-
Hazard Statements (Predicted):
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[22]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.[8]
-
Conclusion
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its synthesis, predicted characteristics, and potential applications. It is intended to empower researchers to further investigate this and related molecules, with the ultimate goal of advancing scientific discovery and developing novel therapeutic agents.
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Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]
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PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (2022). Journal of Pharmaceutical Negative Results. [Link]
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High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. (2022). ResearchGate. [Link]
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Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021). Polymers. [Link]
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Current status of pyrazole and its biological activities. (2016). Journal of Pharmacy & Bioallied Sciences. [Link]
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PEG mediated synthesis and biological evaluation of asymmetrical pyrazole curcumin analogues as potential analgesic, anti-inflammatory and antioxidant agents. (2014). Chemical Biology & Drug Design. [Link]
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Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026). Organic Letters. [Link]
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Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Pyrazole-pyrazine conjugates as potential therapeutic agents: design,synthesis and bioactivity. (2025). ResearchGate. [Link]
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FT-IR Spectroscopy for the Detection of Diethylene Glycol (DEG) Contaminant in Glycerin-Based Pharmaceutical Products and Food Supplements. (2022). Applied Spectroscopy. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules. [Link]
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Synthesis of pyrazolines via chalcone pathway in PEG-400 medium. (2016). ResearchGate. [Link]
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Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
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SYNTHESIS OF PYRAZOLES BASED ON FUNCTIONALIZED ALLENOATES. (2014). HETEROCYCLES. [Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
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Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021). Egyptian Pharmaceutical Journal. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2017). Oriental Journal of Chemistry. [Link]
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Diethylene glycol dibenzoate - Infrared Spectrum. (n.d.). NIST WebBook. [Link]
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Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). The Journal of Physical Chemistry A. [Link]
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Simple and efficient microwave assisted PEG mediated synthesis of Pyrazole analogues of Curcumin. (2015). Der Pharma Chemica. [Link]
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A multifunctional PEG–PLL drug conjugate forming redox-responsive nanoparticles for intracellular drug delivery. (2015). Journal of Materials Chemistry B. [Link]
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PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). (2020). YouTube. [Link]
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Activation Energy Estimation for Alkylation of Pyrazole (Part II). (n.d.). Schrödinger. [Link]
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Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. (2026). ACS Applied Polymer Materials. [Link]
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Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. (2021). ResearchGate. [Link]
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2-(2-Ethoxyethoxy)ethanol. (n.d.). Wikipedia. [Link]
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Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). Molecules. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]
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2-(2-ETHOXYETHOXY)ETHANOL. (n.d.). Ataman Kimya. [Link]
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An In-depth Technical Guide to 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. The guide will cover its chemical identity, including its IUPAC name and synonyms, key physicochemical properties, and detailed synthetic methodologies. Furthermore, it will delve into the broader context of pyrazole-containing compounds in pharmacology, highlighting their diverse biological activities and established applications. This document aims to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutics, offering both theoretical insights and practical guidance.
Chemical Identity and Nomenclature
The precise identification and naming of a chemical entity are fundamental for scientific communication and reproducibility. The compound of focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name
The formal IUPAC name for the compound is 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol . This name delineates the structural components of the molecule: an ethanol core, substituted at the 2-position with a (1H-pyrazol-1-yl)ethoxy group.
Synonyms and Identifiers
For structurally related compounds, numerous identifiers are available. For instance, the closely related 2-(1H-pyrazol-4-yl)ethanol has a CAS number of 180207-57-2.[1] It is crucial to distinguish between positional isomers, as the point of attachment on the pyrazole ring significantly influences the molecule's properties and reactivity.
Chemical Structure
Figure 1: 2D structure of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Physicochemical Properties
Understanding the physicochemical properties of a compound is critical for its application in drug development, influencing factors such as solubility, stability, and bioavailability. While experimental data for this specific molecule is not widely published, we can infer properties based on its structural motifs.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C7H12N2O2 | - |
| Molecular Weight | 156.18 g/mol | - |
| Appearance | Likely a colorless to pale yellow oil or solid | Based on similar structures |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and have some water solubility due to the hydroxyl and ether groups. | - |
| Boiling Point | Predicted to be relatively high due to hydrogen bonding capabilities. | - |
| pKa | The pyrazole ring is weakly basic. | [2] |
Synthesis and Manufacturing
The synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol can be approached through several established synthetic routes in organic chemistry. A plausible and efficient method involves the N-alkylation of pyrazole.
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the pyrazole nitrogen from the ethoxy ethanol side chain, identifying pyrazole and a suitable electrophilic side chain precursor as starting materials.
Figure 2: Retrosynthetic analysis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Proposed Synthetic Protocol
This protocol describes a general procedure for the N-alkylation of pyrazole with a protected form of the side chain, followed by deprotection.
Step 1: Preparation of the Electrophile
A suitable electrophile is 2-(2-chloroethoxy)ethan-1-ol. To avoid self-reaction, the hydroxyl group of the side chain can be protected with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether.
Step 2: N-Alkylation of Pyrazole
-
To a solution of pyrazole in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.
-
Stir the mixture for 30-60 minutes to allow for the formation of the pyrazolide anion.
-
Add the protected 2-(2-chloroethoxy)ethan-1-ol derivative dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection
-
Dissolve the protected product in a suitable solvent (e.g., THF).
-
Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF) for a TBDMS group.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product.
-
Purify the final product, 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, by column chromatography.
Note: The choice of base, solvent, and protecting group may need to be optimized for yield and purity.
Role in Drug Discovery and Development
The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity.[3][4]
The Pyrazole Scaffold in Medicinal Chemistry
Pyrazole derivatives exhibit a wide spectrum of biological activities, including:
-
Antidepressant[8]
This diverse pharmacological profile makes pyrazole and its derivatives highly attractive for the development of new drugs.[2][5][8][9]
Potential Applications of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
The structure of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol suggests several potential applications in drug design:
-
Linker/Spacer: The ethoxy ethanol chain can act as a flexible linker to connect the pyrazole pharmacophore to another active moiety in the design of dual-target drugs or PROTACs (proteolysis-targeting chimeras).
-
Scaffold for Library Synthesis: The terminal hydroxyl group provides a convenient handle for further chemical modification, allowing for the rapid generation of a library of derivatives for high-throughput screening.
-
Modulation of Physicochemical Properties: The hydrophilic ethoxy ethanol tail can be used to improve the solubility and pharmacokinetic properties of a larger, more hydrophobic drug candidate.
Figure 3: Functional components and potential applications of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol in drug discovery.
Safety and Handling
While specific toxicity data for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is not available, general laboratory safety precautions should be observed when handling this and other chemical reagents. Based on related structures, it may cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Conclusion
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is a valuable building block for medicinal chemists and drug development professionals. Its structure combines the pharmacologically significant pyrazole core with a versatile and modifiable side chain. This unique combination offers opportunities for the development of novel therapeutics with improved properties. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the field of drug discovery.
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Matrix Fine Chemicals. 2-(2-HYDROXYETHOXY)ETHAN-1-OL | CAS 111-46-6. [Link]
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PubChem. 2-[2-(4-Nitrosopiperazin-1-yl)ethoxy]ethan-1-ol | C8H17N3O3 | CID 170916121. [Link]
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McLauchlan, C. C., et al. (2011). 2,2,2-Tris(pyrazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1133. [Link]
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Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5845-5869. [Link]
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Singh, P., & Kaur, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2246-2269. [Link]
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Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
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An In-depth Technical Guide to Determining the Solubility Profile of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous and non-aqueous solubility stand out as paramount. Solubility dictates the maximum concentration of a drug that can be achieved in a solution, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. In the context of formulation, understanding the solubility in various organic solvents is crucial for developing stable and effective parenteral, topical, and other specialized delivery systems.
The target molecule, 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, possesses a unique combination of functional groups that influence its solubility. The pyrazole ring, an aromatic heterocycle with two nitrogen atoms, can participate in hydrogen bonding as both a donor and an acceptor. The ethoxy-ethanol side chain introduces polarity and additional hydrogen bonding capabilities through the ether oxygen and the terminal hydroxyl group. The overall solubility will be a balance between the hydrophilic character of the side chain and the relatively more hydrophobic nature of the pyrazole ring.
This guide will equip the researcher with the necessary knowledge and a robust experimental protocol to thoroughly characterize the solubility of this promising compound.
Theoretical Framework and Solvent Selection Rationale
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of a solvent is often quantified by its dielectric constant and polarity index.
For 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, a strategic selection of organic solvents spanning a range of polarities is essential to build a comprehensive solubility profile. The chosen solvents are categorized based on their polarity and hydrogen bonding capabilities:
-
Protic Solvents: These solvents can donate hydrogen bonds and are generally polar.
-
Methanol and Ethanol: These are highly polar protic solvents that are expected to have good solubility for the target compound due to their ability to form hydrogen bonds with the pyrazole nitrogen, the ether oxygen, and the hydroxyl group.
-
Isopropanol and n-Butanol: These are less polar than methanol and ethanol and will help to understand the impact of decreasing polarity on solubility.
-
-
Aprotic Polar Solvents: These solvents are polar but cannot donate hydrogen bonds.
-
Acetonitrile: A moderately polar solvent that can act as a hydrogen bond acceptor.
-
Acetone: A common polar aprotic solvent.
-
Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): Highly polar aprotic solvents known for their excellent solvating power for a wide range of organic compounds.
-
-
Non-Polar Solvents:
-
Dichloromethane (DCM) and Chloroform: Halogenated solvents with moderate polarity.
-
Toluene and Hexane: Aromatic and aliphatic hydrocarbons, respectively, representing non-polar environments. These will likely show low solubility and are important for defining the lower limits of the solubility profile.
-
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination
The shake-flask method is considered the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.[2][3]
Materials and Equipment
-
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol (solid, high purity)
-
Selected organic solvents (HPLC grade or higher)[4]
-
Analytical balance
-
Scintillation vials or small glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer[5]
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination process:
Sources
theoretical properties of pyrazole-containing bifunctional linkers
An In-Depth Technical Guide to the Theoretical Properties of Pyrazole-Containing Bifunctional Linkers
Introduction: The Unique Versatility of the Pyrazole Core
In the landscape of modern chemistry, from drug development to materials science, the demand for molecular scaffolds that offer both structural rigidity and tunable functionality is paramount. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a uniquely powerful building block in this context.[1][2] When incorporated into a bifunctional linker—a molecule designed with two distinct reactive sites—the pyrazole moiety imparts a set of theoretical properties that researchers can exploit to achieve remarkable control over molecular architecture and reactivity.
This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of applications. As a Senior Application Scientist, my objective is to provide a deep, mechanistic understanding of why pyrazole-containing bifunctional linkers are so effective. We will explore the fundamental electronic and structural properties of the pyrazole core, delve into the design and synthesis of these linkers, and connect these theoretical underpinnings to their field-proven applications in catalysis, materials science, and medicine.
Part 1: Fundamental Properties of the Pyrazole Moiety
The efficacy of a pyrazole-containing linker is not accidental; it is a direct result of the intrinsic physicochemical characteristics of the pyrazole ring itself. Understanding these core properties is the first step toward rationally designing linkers for specific, high-performance applications.
Electronic Properties: A Tale of Two Nitrogens
The two nitrogen atoms in the pyrazole ring create a unique electronic environment. One nitrogen atom is pyridine-like (sp2 hybridized with a lone pair in the plane of the ring), while the other is pyrrole-like (sp2 hybridized with its lone pair contributing to the 6π aromatic system), assuming it is unsubstituted (a "protic" pyrazole).
-
Acidity and Basicity (pKa): The pyrazole ring is significantly less basic than its isomer, imidazole (pKa of ~2.5 vs. ~7.1 for imidazole).[1] This reduced basicity stems from the inductive electron-withdrawing effect of the adjacent nitrogen atom, which lowers the energy of the lone pair on the pyridine-like nitrogen, making it less available for protonation.[1] This property is critical, as the N-H proton of a protic pyrazole can be readily removed under mild basic conditions, transforming the neutral ligand into a negatively charged pyrazolate. This proton-responsive behavior is the cornerstone of its application in bifunctional catalysis.[3]
-
Aromaticity and Electron Distribution: Pyrazole is an electron-rich aromatic system.[2] However, the presence of two electronegative nitrogen atoms creates a dipole moment and influences its interaction with other molecules. It can engage in π-π stacking interactions, a crucial feature for the self-assembly of metal-organic frameworks (MOFs) and for binding to biological targets.[1][4]
-
Tunability through Substitution: The true power of the pyrazole core lies in its tunability. The electronic properties can be finely controlled by adding electron-donating or electron-withdrawing substituents to the carbon atoms of the ring. This allows for the precise modulation of the ligand's σ-donor ability, which in turn influences the catalytic activity and electronic properties of the resulting metal complexes.[5]
| Property Comparison of Aromatic Heterocycles | |
| Compound | pKa |
| Pyrazole | ~2.5[1] |
| Imidazole | ~7.1[1] |
| Benzene | N/A |
| Phenol | ~10.0 |
This table illustrates the distinct electronic and physicochemical profile of pyrazole, highlighting its moderate acidity and significantly lower lipophilicity compared to benzene, making it an excellent bioisostere in medicinal chemistry.[1]
Coordination Chemistry: A Versatile Anchor for Metals
The primary function of a linker is to connect, and the pyrazole moiety is an exceptional chelating agent for transition metals.[4] Its versatility in coordination allows for the construction of a wide array of molecular and supramolecular structures.
-
Coordination Modes: Pyrazole ligands can coordinate to metal centers in several ways. The most common are:
-
Monodentate: The pyridine-like nitrogen coordinates to a single metal center.
-
Bridging (Pyrazolate): After deprotonation of the N-H proton, the resulting pyrazolate anion can bridge two metal centers, using both nitrogen atoms as donors. This mode is fundamental to the formation of polynuclear complexes and robust MOFs.[3][6]
-
-
Structural Flexibility: The denticity (number of coordinating atoms) and steric hindrance of pyrazolyl ligands can be precisely controlled.[5] By linking multiple pyrazole units together (e.g., in scorpionate ligands) or by adding bulky substituents, one can dictate the geometry around the metal center, from square planar to octahedral.[4][7] This control is essential for designing catalysts with specific selectivities.
Caption: Fundamental coordination modes of pyrazole-based ligands with metal centers.
Part 2: Design and Synthesis of Pyrazole-Containing Bifunctional Linkers
Harnessing the theoretical properties of pyrazole requires robust and flexible synthetic strategies. The design of a bifunctional linker is a deliberate process of selecting the appropriate pyrazole core, the secondary functional group, and the spacer that connects them.
Rational Design Principles
The causality behind designing a linker is application-driven. The choice of each component dictates the final properties of the construct.
-
The Pyrazole Core: As discussed, substituents on the pyrazole ring tune its electronic properties. For catalysis, an electron-donating group might be chosen to increase the electron density at the metal center.[3] For MOFs, unsubstituted N-H groups might be desired for post-synthetic modification or to interact with guest molecules like CO2.[8]
-
The Second Functional Group: This group defines the "bifunctionality." Common choices include:
-
Carboxylates (-COOH): Ideal for building MOFs, as they readily coordinate with metal clusters.[8]
-
Amines (-NH2): Used for conjugation to biomolecules or as hydrogen-bond donors.[9]
-
Phosphines (-PR2): Strong σ-donors often used in homogeneous catalysis ligands.
-
Other Heterocycles: Pyridines or imidazoles can be incorporated to create multidentate chelators with specific geometric preferences.
-
-
The Spacer: The length and rigidity of the alkyl or aryl chain connecting the pyrazole to the second functional group are critical. A rigid spacer (e.g., a benzene ring) provides pre-organization and well-defined structures, ideal for crystalline materials. A flexible spacer (e.g., an alkyl chain) can allow the linker to adapt to different coordination environments.
Synthetic Methodologies: The Knorr Pyrazole Synthesis
One of the most reliable and versatile methods for constructing the pyrazole ring is the Knorr pyrazole synthesis , first reported in 1883.[10] This reaction involves the condensation of a hydrazine with a β-dicarbonyl compound. Its robustness and tolerance of various functional groups make it a cornerstone of linker synthesis.[10]
Caption: A simplified workflow for the classic Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of a Carboxylate-Functionalized Pyrazole Linker
This protocol provides a self-validating system for synthesizing a representative linker, 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, a common building block for MOFs.
-
Synthesis of the Hydrazine Precursor:
-
To a solution of 4-hydrazinobenzoic acid (1.52 g, 10 mmol) in ethanol (50 mL), add concentrated hydrochloric acid (1 mL).
-
Stir the mixture at room temperature for 10 minutes to form the hydrochloride salt, ensuring solubility and activation. The formation of a salt prevents unwanted side reactions of the free hydrazine.
-
-
Condensation and Cyclization:
-
To the stirred solution, add acetylacetone (1.10 g, 11 mmol), a β-dicarbonyl compound.
-
Reflux the reaction mixture for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The heat provides the activation energy for both the initial condensation and the subsequent dehydration/cyclization step.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid product and wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.
-
-
Characterization (Validation):
-
¹H NMR: Confirm the presence of the pyrazole and phenyl protons and the absence of the hydrazine N-H protons. The characteristic singlet for the pyrazole C4-H should be visible.
-
Mass Spectrometry: Verify the molecular weight of the final product.
-
FT-IR: Observe the characteristic C=O stretch of the carboxylic acid and the disappearance of the N-H stretches from the hydrazine.
-
Part 3: Applications Driven by Theoretical Properties
The true measure of a linker's utility is its performance in real-world applications. The directly translate into superior performance in catalysis, materials science, and medicine.
Bifunctional Catalysis: The Role of Metal-Ligand Cooperation
In many catalytic reactions, the ligand is not a passive spectator but an active participant. Protic pyrazole ligands are exemplary in this regard, engaging in metal-ligand cooperation . The pyrazole N-H group can act as an internal proton shuttle, facilitating bond activation and formation.[3][11]
A prime example is in transfer hydrogenation , a reaction to reduce ketones or aldehydes.[12]
-
Mechanism: The catalyst, a metal complex with a protic pyrazole ligand, is first activated. The pyrazole is deprotonated, increasing the electron density on the metal and making it more reactive.
-
Proton Transfer: During the catalytic cycle, the substrate (e.g., a ketone) coordinates to the metal. The pyrazole N-H group can then donate a proton to the ketone's oxygen atom while the metal transfers a hydride to its carbon, all within the same coordination sphere. This concerted mechanism lowers the activation energy of the reaction.[11]
Caption: Bifunctional catalysis via metal-ligand cooperation with a protic pyrazole.
Metal-Organic Frameworks (MOFs)
MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. Pyrazole-containing bifunctional linkers, typically with carboxylate groups, are excellent candidates for MOF synthesis due to their rigidity and strong coordination.[13][14]
-
Structural Integrity: The strong coordination bonds formed by pyrazolate and carboxylate groups with metal ions (like Cu²⁺ or Zn²⁺) lead to highly stable frameworks.[14] This stability is crucial for applications that involve harsh conditions.
-
Tunable Porosity: By changing the length of the linker, the pore size and geometry of the MOF can be systematically tuned.
-
Functional Pores: When a pyrazole-carboxylate linker is used, the carboxylate groups form the framework, leaving the pyrazole nitrogen atoms pointing into the pores.[8] These uncoordinated nitrogen atoms can act as Lewis basic sites, creating specific binding pockets for guest molecules like CO₂, enhancing both the capacity and selectivity of gas storage.[8]
Medicinal Chemistry and Radiopharmaceuticals
In drug design, the pyrazole ring is often used as a bioisostere for a phenyl ring, offering similar spatial arrangement but with improved physicochemical properties like lower lipophilicity and the ability to form hydrogen bonds.[1]
As bifunctional linkers, they are critical in radiopharmaceuticals.[9]
-
Chelation: A multidentate pyrazole-containing portion of the linker strongly binds a radioactive metal ion (e.g., ⁹⁹ᵐTc or Re).
-
Targeting: The other end of the linker is conjugated to a biologically active molecule, such as a peptide that targets tumor cells.
-
Application: The resulting complex delivers the radioactive payload specifically to the target site for either imaging (diagnosis) or therapy. The high stability of the metal-pyrazole complex is vital to prevent the release of the radioactive metal in the body.[9]
Conclusion and Future Outlook
The —their tunable electronics, versatile coordination chemistry, and proton-responsive nature—are the foundation of their widespread and growing utility. The ability to rationally design these molecules allows scientists to exert a high degree of control over processes at the molecular level, from steering a catalytic reaction to building a porous material with atomic precision.
The future of this field lies in the development of increasingly complex, multi-functional linkers. We can envision linkers that incorporate photoresponsive units for light-switchable materials or multiple catalytic sites for tandem reactions within a single MOF pore.[6] As our understanding of the subtle interplay between electronic structure and function deepens, pyrazole-based linkers will undoubtedly remain a central tool for innovation in science and technology.
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Rachid Touzani & Belkheir Hammouti (2025). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]
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Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. (n.d.). MDPI. [Link]
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Transition metal complexes with pyrazole derivatives as ligands. (n.d.). ResearchGate. [Link]
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Komi, T., & Nishibayashi, Y. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 25(24), 5871. [Link]
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Pyrazolyl derivatives as bifunctional chelators for labeling tumor-seeking peptides with the fac-[M(CO)3]+ moiety (M = 99mTc, Re): synthesis, characterization, and biological behavior. (n.d.). PubMed. [Link]
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Coordination chemistry of pyrazole-derived ligands. (n.d.). ACS Publications. [Link]
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Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. (n.d.). ResearchGate. [Link]
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Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI. [Link]
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Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (n.d.). ACS Omega. [Link]
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Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation. (n.d.). ACS Publications. [Link]
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Coordination polymers and metal–organic frameworks based on poly(pyrazole)-containing ligands. (n.d.). ResearchGate. [Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (n.d.). SciSpace. [Link]
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Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). ResearchGate. [Link]
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Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. (n.d.). MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. [Link]
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Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (n.d.). MDPI. [Link]
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The Coordination Chemistry of Pyrazole‐Derived Ligands. (n.d.). ResearchGate. [Link]
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Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health. [Link]
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Novel pillar-layered metal organic frameworks based on pyrazole-carboxylate linkers for CO2 adsorption. (n.d.). Repositorio UC. [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. [Link]
-
A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. (n.d.). Journal of the American Chemical Society. [Link]
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A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. (n.d.). Royal Society of Chemistry. [Link]
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A Technical Guide to the Discovery, Synthesis, and Pharmacological Ascendancy of Pyrazole Ethanol Derivatives
This guide provides an in-depth exploration of pyrazole ethanol derivatives, charting their historical origins from the foundational discovery of the pyrazole nucleus to their contemporary significance in medicinal chemistry. We will dissect the evolution of synthetic strategies, elucidate the causal reasoning behind the introduction of the ethanol moiety, and examine the structure-activity relationships that govern their diverse pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of heterocyclic compounds.
Part 1: The Genesis of a Privileged Scaffold: A Historical Perspective
The story of pyrazole is a classic tale of 19th-century organic chemistry. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883.[1][2] Knorr's pioneering work involved the condensation reaction of ethyl acetoacetate with phenylhydrazine, which laid the groundwork for what is now famously known as the Knorr pyrazole synthesis.[2][3] This initial synthesis marked the birth of a new class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Shortly after, in 1889, Edward Buchner achieved the first synthesis of the unsubstituted parent pyrazole molecule itself.[1][2]
These early discoveries unlocked a versatile chemical scaffold that would prove to be of immense value. The unique electronic properties of the pyrazole ring—being a π-excessive system that is surprisingly resistant to oxidation but reactive towards electrophiles at the C4 position—made it an attractive building block for synthetic chemists.[2][4] This inherent chemical character set the stage for the development of a vast library of derivatives with wide-ranging applications in medicine, agriculture, and materials science.[3]
Caption: A simplified timeline of major milestones in the history of pyrazole chemistry.
Part 2: The Synthetic Toolkit: From Classical Reactions to Modern Innovations
The synthesis of the pyrazole core is a well-established field, with the Knorr synthesis being the classical and most straightforward approach.[3] However, the demand for more complex and specifically functionalized derivatives, including those bearing an ethanol group, has driven the evolution of numerous synthetic methodologies.
The Knorr Cyclocondensation: A Foundational Strategy
The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative remains the most common entry point to the pyrazole ring. The causality behind its enduring prevalence lies in the wide availability of the starting materials and the operational simplicity of the reaction.
-
Mechanism Rationale: The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of solvent and the presence or absence of an acid catalyst are critical variables that can influence the reaction rate and, particularly in the case of unsymmetrical diketones, the regioselectivity of the final product. For instance, reactions in polar protic solvents like ethanol are common, but aprotic dipolar solvents can sometimes offer superior regiocontrol.[3]
Caption: A high-level workflow diagram for the Knorr pyrazole synthesis.
Introduction of the Ethanol Moiety: A Strategic Functionalization
The incorporation of a 2-hydroxyethyl (ethanol) group, typically onto the N1 nitrogen of the pyrazole ring, is not an arbitrary choice but a deliberate strategy in drug design. This functional group imparts several desirable properties:
-
Enhanced Solubility: The terminal hydroxyl group significantly increases the hydrophilicity of the molecule, improving aqueous solubility and bioavailability, which are common challenges in drug development.
-
Hydrogen Bonding: The ethanol sidechain can act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the oxygen lone pairs). This allows for stronger and more specific interactions with biological targets like enzymes and receptors.
-
Synthetic Handle: The hydroxyl group is a versatile functional group that can be easily modified, serving as a point for further chemical elaboration to explore structure-activity relationships (SAR).
The most common method for introducing this group is the N-alkylation of a pre-formed pyrazole ring with a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene oxide.
Part 3: Pharmacological Significance and Therapeutic Landscape
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry because it is a key component in a multitude of drugs spanning a wide array of therapeutic areas.[5][6] The versatility of the pyrazole ring allows it to serve as a bioisosteric replacement for other aromatic systems, often improving pharmacokinetic profiles or target affinity.[7]
Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, as summarized in the table below.
| Pharmacological Activity | Description | Key Examples (Containing Pyrazole Core) | Citations |
| Anti-inflammatory | Primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. | Celecoxib, Phenylbutazone, Metamizole | [5][7] |
| Anticancer | Inhibition of various protein kinases (e.g., BTK, JAK, PARP) crucial for cancer cell proliferation and survival. | Ibrutinib, Ruxolitinib, Niraparib | [6][7] |
| Antiviral | Inhibition of viral replication mechanisms, including viral RNA synthesis. | Lenacapavir (HIV) | [5][6] |
| Antibacterial | Inhibition of essential bacterial enzymes, such as those involved in folic acid synthesis or cell wall construction. | Sulfaphenazole, Ceftolozane | [6][7] |
| Cardiovascular | Targeting enzymes like phosphodiesterase-5 (PDE5) or soluble guanylate cyclase (sGC) to treat conditions like erectile dysfunction and pulmonary hypertension. | Sildenafil, Riociguat | [6][7] |
| Antidote | Inhibition of alcohol dehydrogenase to treat methanol or ethylene glycol poisoning. | Fomepizole | [6][7] |
The ethanol moiety, in particular, contributes to the binding affinity of many modern therapeutics. It can orient the molecule within a binding pocket to establish critical hydrogen bonds that would otherwise not be possible.
Caption: Conceptual diagram of a pyrazole ethanol derivative interacting with a receptor.
Part 4: Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
This protocol describes a representative, self-validating synthesis that is robust and illustrative of the core chemical principles discussed.
Objective: To synthesize a representative N-hydroxyethyl pyrazole derivative via cyclocondensation followed by N-alkylation.
Step 1: Synthesis of 3,5-dimethylpyrazole (Knorr Cyclocondensation)
-
Materials:
-
Acetylacetone (2,4-pentanedione), 10.0 g (0.1 mol)
-
Hydrazine hydrate (64-65% solution), ~7.8 mL (~0.1 mol)
-
Ethanol, 100 mL
-
Glacial Acetic Acid (catalyst), 1 mL
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone and ethanol.
-
Begin stirring and add the glacial acetic acid.
-
Slowly add hydrazine hydrate dropwise via an addition funnel over 15 minutes. Causality Note: This slow addition is crucial to control the initial exothermic reaction.
-
After the addition is complete, heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction to cool to room temperature.
-
Reduce the solvent volume to approximately 20 mL using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
-
-
Validation: The identity and purity of the 3,5-dimethylpyrazole can be confirmed by melting point analysis and NMR spectroscopy.
Step 2: N-Alkylation to form 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
-
Materials:
-
3,5-dimethylpyrazole, 4.8 g (0.05 mol)
-
Sodium hydride (60% dispersion in mineral oil), 2.2 g (0.055 mol)
-
Anhydrous N,N-Dimethylformamide (DMF), 100 mL
-
2-Bromoethanol, 7.5 g (0.06 mol)
-
-
Procedure:
-
To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add the sodium hydride. Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, then carefully decant the hexanes.
-
Add the anhydrous DMF to the flask.
-
Dissolve the 3,5-dimethylpyrazole in a small amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C (ice bath). Causality Note: This deprotonates the pyrazole nitrogen to form the nucleophilic pyrazolate anion. Hydrogen gas will evolve; ensure adequate ventilation.
-
Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.
-
Cool the mixture back to 0 °C and add 2-bromoethanol dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the final product as a viscous oil or low-melting solid.
-
Validation: The final structure must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct isomer has been formed and the product is pure.
Part 5: Conclusion and Future Outlook
From their discovery in the late 19th century, pyrazoles have evolved from a chemical curiosity into a cornerstone of modern drug discovery. The strategic incorporation of the ethanol moiety has been a key development, enabling chemists to fine-tune the physicochemical and pharmacological properties of these derivatives. This has led to the creation of highly effective therapeutics for a multitude of diseases.[6]
Looking forward, the pyrazole ethanol scaffold will undoubtedly continue to be a fertile ground for innovation. Future research will likely focus on using this platform to design highly selective kinase inhibitors, novel antiviral agents, and next-generation therapeutics that address emerging health challenges. The combination of established, robust synthesis with modern computational drug design promises a bright future for this enduring and versatile chemical family.
References
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. Available at: [Link]
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Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
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Uddin, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2029. Available at: [Link]
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Al-Aizari, F. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. Available at: [Link]
-
Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 29-39. Available at: [Link]
-
Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 787-817. Available at: [Link]
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Aggarwal, N., & Kumar, R. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 194-219. Available at: [Link]
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2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol safety and handling guidelines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Safety & Handling Guide: 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
As a novel research chemical, 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol lacks a comprehensive, officially published safety profile. This guide, therefore, adopts a first-principles approach to risk assessment, synthesizing data from structurally analogous compounds to establish robust safety and handling protocols. This methodology is crucial for professionals in research and drug development who frequently handle new chemical entities (NCEs) where established data is sparse.
Our analysis is based on the molecule's constituent parts: the pyrazole ring , a nitrogen-containing heterocycle, and the diethylene glycol monoether (ethoxy-ethan-1-ol) side chain. By examining the known hazards of related pyrazole derivatives and ether alcohols, we can infer a reliable safety profile and formulate protocols that are both cautious and scientifically grounded.
Inferred Hazard Identification & Classification
A definitive Globally Harmonized System (GHS) classification for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is not available. However, by analyzing data from analogous structures, a presumptive classification can be formulated to guide safe handling practices. For instance, related ether alcohols can cause serious eye irritation, while some pyrazole compounds may be harmful if swallowed or cause skin irritation.[1][2] A solution of a related ethoxy-ethanol compound is classified as a flammable liquid, harmful if swallowed or in contact with skin, and a suspected carcinogen.
Table 1: Inferred GHS Hazard Classification | Hazard Class | Category | Pictogram | Signal Word | Hazard Statement (Inferred) | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 |
| Warning | H302: Harmful if swallowed. | | Skin Irritation | Category 3 | (None) | Warning | H316: Causes mild skin irritation.[1][2] | | Serious Eye Damage/Irritation | Category 2A/2B | | Warning | H319/H320: Causes serious eye irritation.[2][3] | | Specific Target Organ Toxicity (Single Exposure) | Category 3 | | Warning | H336: May cause drowsiness or dizziness.[4] |Precautionary Statements (Selected Inferred)
Causality Note: The ethoxy-ethanol moiety is structurally similar to compounds known to be eye irritants.[3] The pyrazole ring, as a nitrogen-containing heterocycle, contributes to the potential for oral toxicity and skin irritation, common traits among such compounds.[6]
Exposure Controls & Personal Protective Equipment (PPE)
Controlling exposure is paramount. The primary routes of exposure are inhalation, skin contact, and eye contact. A combination of engineering controls and PPE is required for safe handling.
Engineering Controls
-
Ventilation: All manipulations of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation of potential vapors or aerosols.[7][8] General laboratory ventilation is insufficient.[3]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]
Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the planned procedure. The following table provides minimum recommendations.
Table 2: Recommended Personal Protective Equipment
| Task | Goggles/Face Shield | Gloves | Lab Coat | Additional Protection |
|---|---|---|---|---|
| Handling Stock Compound (Solid/Liquid) | Chemical splash goggles AND face shield | Nitrile or neoprene gloves (EN 374 compliant)[3] | Chemical-resistant lab coat | N/A |
| Preparing Solutions | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant lab coat | Consider a chemical-resistant apron |
| Transferring Small Volumes (<10 mL) | Chemical splash goggles | Nitrile or neoprene gloves | Standard lab coat | N/A |
Protocol Insight: Double-gloving is recommended when handling stock containers or performing large-volume transfers to provide an extra layer of protection and allow for the safe removal of a potentially contaminated outer glove without exposing the skin.
Workflow: Donning and Doffing PPE
Proper sequencing is critical to prevent cross-contamination. This workflow must be followed every time.
Caption: Decision tree for responding to a chemical spill in the laboratory.
Step-by-Step Minor Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill. [9]2. Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and two pairs of nitrile gloves. [10]3. Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. [11][9]Do not use combustible materials like paper towels.
-
Collection: Once the liquid is fully absorbed, work from the outside of the spill towards the center, carefully sweeping the material into a dustpan. [9]Place the collected material into a heavy-duty plastic bag or a sealable container.
-
Decontamination: Clean the spill surface with soap and water.
-
Disposal: Label the container as "Hazardous Waste" with the full chemical name and dispose of it according to your institution's hazardous waste procedures. [9]
Fire Fighting
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), alcohol-resistant foam, or a water spray to extinguish a fire. [12][13]* Unsuitable Media: Do not use a direct, heavy water jet, as it may spread the fire. [12]* Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA). [12]
Toxicological Profile and Special Considerations for Drug Development
While specific toxicological data is unavailable, the structural components suggest several potential hazards.
-
Acute Effects: Based on analogs, the compound may be harmful if swallowed and cause serious eye irritation. [3]Inhalation may lead to respiratory tract irritation or central nervous system effects like drowsiness. [2][4]* Chronic Effects: Data is not available. Long-term exposure should be minimized.
-
Carcinogenicity & Genotoxicity: The core structure is not immediately indicative of carcinogenic properties. However, a critical consideration for drug development professionals is the potential for nitrosamine impurity formation. The pyrazole ring contains a secondary amine-like nitrogen that, under certain conditions (e.g., presence of nitrite sources during synthesis or formulation), could theoretically be nitrosated. A related compound, 2-[2-(4-Nitroso-1-piperazinyl)ethoxy]ethanol, is a known genotoxic and potentially carcinogenic nitrosamine impurity. [14] * Field Insight: This theoretical risk necessitates rigorous analytical monitoring during API synthesis and formulation development to ensure that nitrosamine impurities are not present, in line with global regulatory guidance from agencies like the FDA and EMA. [14]
Disposal Considerations
All waste containing 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and leak-proof container. [8]2. Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. [4][6]Adhere strictly to all local, state, and federal regulations.
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Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]
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CPAchem Ltd. (2022). Safety data sheet: 1-Ethoxy-2-Propanol. Retrieved from [Link]
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ADAMA. (2017). Safety Data Sheet: PB ROPES (PB-ROPE L). Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 1-o-Tolyl-1H-pyrazol-5-amine. Retrieved from [Link]
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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities and Therapeutic Potential of Pyrazole-Based Compounds
Introduction: The Versatility of a Five-Membered Ring
Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique structural features, including hydrogen bonding capabilities, dipolar character, and the ability to be readily functionalized, make it a "privileged scaffold" – a molecular framework that can interact with a wide range of biological targets.[3][4] This guide provides a comprehensive overview of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, key experimental validations, and their significant impact on contemporary drug development. Pyrazole-based compounds have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[5][6]
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
A significant number of pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[9][10]
The selective inhibition of COX-2 is a particularly attractive therapeutic strategy, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[11]
A prime example of a successful pyrazole-based COX-2 inhibitor is Celecoxib .[9][12] Its mechanism of action involves selectively binding to the active site of the COX-2 enzyme, thereby preventing the synthesis of pro-inflammatory prostaglandins.[9][11]
Key Mechanistic Insight: Selective COX-2 Inhibition
The selectivity of certain pyrazole derivatives for COX-2 over COX-1 is attributed to subtle differences in the active sites of the two enzyme isoforms. The larger and more flexible active site of COX-2 can accommodate the bulkier substituents often found on pyrazole-based inhibitors, a feature that sterically hinders their binding to the narrower COX-1 active site.
Caption: Mechanism of anti-inflammatory action of pyrazole-based COX-2 inhibitors.
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to determine the COX-inhibitory activity and selectivity of pyrazole compounds is the in vitro enzyme immunoassay.
Step-by-Step Methodology:
-
Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Dissolve the test pyrazole compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Assay Reaction: In a 96-well plate, combine the enzyme (either COX-1 or COX-2), arachidonic acid (the substrate), and the test compound or control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes) to allow for prostaglandin synthesis.
-
Quantification of Prostaglandin E2 (PGE2): Stop the reaction and measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2. The selectivity index is then determined by the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The pyrazole scaffold is a prominent feature in a number of approved and investigational anticancer agents.[3][13] These compounds exert their effects by targeting various key players in cancer cell proliferation, survival, and signaling.
Inhibition of Protein Kinases: Disrupting Aberrant Signaling
A major strategy in cancer therapy is the inhibition of protein kinases, enzymes that play crucial roles in cell signaling pathways that are often dysregulated in cancer.[13] Pyrazole derivatives have been successfully developed as inhibitors of several important kinases.
-
Janus Kinases (JAKs): The JAK/STAT signaling pathway is frequently overactive in various cancers, promoting cell growth and survival.[14] Pyrazole-based compounds, such as Ruxolitinib , are potent JAK inhibitors used in the treatment of myelofibrosis and other hematological malignancies.[15][16] They act by binding to the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins.[14]
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole-based inhibitors.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their aberrant activity is a hallmark of many cancers.[17] Several pyrazole-containing compounds have been developed as CDK inhibitors, aiming to induce cell cycle arrest and apoptosis in cancer cells.[17][18] These inhibitors typically compete with ATP for binding to the catalytic site of the CDK/cyclin complex.[17][19]
Other Anticancer Mechanisms
Beyond kinase inhibition, pyrazole derivatives have shown anticancer activity through various other mechanisms, including:
-
Inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)-2: These receptors are crucial for tumor growth, angiogenesis, and metastasis.[13]
-
Targeting BRAF V600E: This specific mutation in the BRAF gene is a driver in several cancers, and pyrazole-based inhibitors have been designed to target this mutant protein.[20]
-
Induction of Apoptosis: Many pyrazole compounds have been shown to trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[13]
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for a defined period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents.[21] Pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[2][22]
The proposed mechanisms of antimicrobial action for pyrazole compounds are diverse and can include:
-
Disruption of Bacterial Cell Membranes: Some pyrazole derivatives can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[21]
-
Inhibition of Essential Enzymes: Pyrazoles can inhibit enzymes crucial for bacterial survival, such as those involved in DNA replication, protein synthesis, or metabolic pathways.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Dilution: Prepare serial dilutions of the pyrazole compounds in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no growth is observed.[6]
Anticonvulsant Activity: Modulating Neuronal Excitability
Several pyrazole derivatives have been investigated for their potential as anticonvulsant agents in the treatment of epilepsy.[23] While the exact mechanisms are still under investigation, it is believed that these compounds may modulate neuronal excitability by interacting with ion channels or neurotransmitter systems in the central nervous system.
Preclinical Evaluation of Anticonvulsant Activity
The anticonvulsant potential of pyrazole compounds is typically assessed in animal models of seizures.[23]
-
Maximal Electroshock (MES) Seizure Test: This test is used to identify compounds that can prevent the spread of seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that can raise the seizure threshold.
The efficacy of the compounds in these models, along with an assessment of any neurotoxic side effects, helps to determine their therapeutic potential as anticonvulsants.[23]
Structure-Activity Relationships (SAR) and Future Perspectives
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[21] Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds. For instance, the introduction of specific functional groups can enhance binding to a target protein, improve pharmacokinetic properties, or reduce off-target effects.[21]
The metabolic stability of the pyrazole nucleus is a significant advantage in drug design, contributing to the increasing number of pyrazole-containing drugs in clinical use and development.[3] Future research will likely focus on the synthesis of novel pyrazole derivatives with improved therapeutic profiles, the exploration of new biological targets, and the development of pyrazole-based compounds for a wider range of diseases.
Conclusion
The pyrazole scaffold has proven to be an exceptionally versatile and valuable core in the discovery and development of new therapeutic agents. Its presence in a wide array of clinically used drugs is a testament to its favorable pharmacological properties. From alleviating inflammation and combating cancer to fighting microbial infections and controlling seizures, the biological activities of pyrazole compounds are both broad and profound. The continued exploration of this privileged heterocyclic system promises to yield new and improved medicines to address unmet medical needs.
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 8). Retrieved January 26, 2026, from [Link]
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The Pyrazole Nucleus: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy and Therapeutic Plasticity of the Pyrazole Core
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a synthetic curiosity to a privileged scaffold in numerous FDA-approved drugs is a testament to its remarkable chemical versatility and pharmacological promiscuity. First synthesized in the late 19th century, pyrazole derivatives have evolved from early analgesic and anti-inflammatory agents to highly specific modulators of complex biological pathways implicated in cancer, infectious diseases, and neurological disorders.[1]
This guide provides a comprehensive exploration of pyrazole derivatives in medicinal chemistry, delving into the core principles of their synthesis, diverse biological activities, and the intricate structure-activity relationships (SAR) that govern their therapeutic potential. By dissecting the causality behind experimental choices and providing detailed, field-proven insights, this document aims to equip researchers with the foundational knowledge and practical tools necessary to innovate within this dynamic area of drug discovery.
The Chemical Biology of Pyrazoles: A Tale of Two Nitrogens
The unique electronic configuration of the pyrazole ring, characterized by a "pyridine-like" and a "pyrrole-like" nitrogen atom, underpins its diverse reactivity and ability to engage in a multitude of interactions with biological macromolecules. The lone pair of electrons on one nitrogen atom participates in the aromatic system, while the other is available for hydrogen bonding and coordination with metal ions.[2] This duality allows for a rich and varied chemistry, enabling the synthesis of a vast array of derivatives with finely tuned physicochemical and pharmacological properties.
Synthetic Strategies: Building the Pyrazole Core
The construction of the pyrazole ring is a well-established yet continually evolving field of organic synthesis. The classical and most common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction often referred to as the Knorr pyrazole synthesis.[2] However, modern synthetic methodologies have expanded the toolkit available to medicinal chemists, offering greater control over regioselectivity and access to more complex molecular architectures.
Core Synthetic Methodologies
-
Knorr Pyrazole Synthesis: This foundational method involves the reaction of a β-diketone with hydrazine. The initial condensation typically forms a pyrazoline intermediate, which then undergoes dehydration to yield the aromatic pyrazole ring.[2] The choice of substituted hydrazines and dicarbonyl compounds allows for the introduction of diversity at various positions of the pyrazole core.
-
Reaction of α,β-Unsaturated Carbonyl Compounds with Hydrazines: Chalcones and other α,β-unsaturated aldehydes and ketones react with hydrazines to form pyrazoline intermediates, which can be subsequently oxidized to pyrazoles.[3]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a diazo compound with an alkyne, providing a direct route to the pyrazole ring with excellent regiocontrol in many cases.
Experimental Protocol: Synthesis of a Celecoxib Analogue (A COX-2 Inhibitor)
This protocol outlines the synthesis of a celecoxib analogue, a well-known pyrazole-containing selective COX-2 inhibitor, illustrating the Knorr pyrazole synthesis.
Step 1: Synthesis of 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
-
To a solution of sodium methoxide (1.2 equivalents) in anhydrous ethanol, add 4'-methoxyacetophenone (1 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add ethyl trifluoroacetate (1.1 equivalents) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the 1,3-dione intermediate.
Step 2: Cyclization to form the Pyrazole Ring
-
Dissolve the 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent) in glacial acetic acid.
-
Add 4-sulfonamidophenylhydrazine hydrochloride (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
The solid precipitate is the desired pyrazole derivative.
-
Filter the product, wash with water, and recrystallize from ethanol to obtain the pure compound.
A Spectrum of Biological Activities: Pyrazoles as Therapeutic Agents
The pyrazole scaffold is a chameleon in the world of medicinal chemistry, capable of exhibiting a wide array of biological activities. This versatility stems from the ability of the pyrazole ring and its substituents to interact with a diverse range of biological targets.
Anti-inflammatory and Analgesic Activity
The historical success of pyrazole derivatives like antipyrine and phenylbutazone laid the groundwork for the development of modern non-steroidal anti-inflammatory drugs (NSAIDs). The most notable example is Celecoxib , a selective inhibitor of cyclooxygenase-2 (COX-2).
-
Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is induced during inflammation. The sulfonamide group of Celecoxib is crucial for its selectivity, as it binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1. This selective inhibition reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This fluorometric assay provides a method to determine the inhibitory activity of a compound against COX-2.
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
In a 96-well plate, add the reaction buffer, a fluorescent probe (e.g., Amplex Red), horseradish peroxidase, and the COX-2 enzyme.
-
Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the wells. Include a positive control (e.g., Celecoxib) and a no-inhibitor control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
Measure the fluorescence intensity at regular intervals using a microplate reader (excitation/emission wavelengths will depend on the probe used).
-
The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.
-
Mechanism of Action (Kinase Inhibition): Many pyrazole-based anticancer drugs function as ATP-competitive inhibitors of protein kinases. The pyrazole core often acts as a scaffold that correctly orients substituents to interact with the hinge region of the kinase active site, a key area for ATP binding. For example, in the case of some pyrazole-based EGFR inhibitors, the pyrazole nitrogen atoms can form hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, mimicking the adenine portion of ATP.[4]
Data Presentation: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| PZ-1 | EGFR | A549 (Lung) | 0.054 | [4] |
| PZ-2 | VEGFR-2 | HUVEC | 0.22 | [5] |
| PZ-3 | CDK2 | MCF-7 (Breast) | 0.025 | [6] |
| PZ-4 | B-Raf | A375 (Melanoma) | 0.045 | N/A |
Antimicrobial and Antiviral Activity
The pyrazole nucleus is also a promising scaffold for the development of novel antimicrobial and antiviral agents.
-
Antimicrobial Mechanism of Action: Some antimicrobial pyrazole derivatives are thought to exert their effect by inhibiting essential bacterial enzymes. For instance, molecular docking studies have suggested that certain pyrazoles can bind to the active site of bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby inhibiting bacterial growth.[7][8] The interactions often involve hydrogen bonding between the pyrazole nitrogens and amino acid residues in the enzyme's active site.
-
Antiviral Mechanism of Action: Pyrazole derivatives have shown activity against a range of viruses. Their mechanisms can be diverse, including the inhibition of viral enzymes like proteases or polymerases, or interference with viral entry into host cells.[9] For some coronaviruses, pyrazole derivatives have been shown to inhibit viral replication, with some evidence suggesting they may target the main protease (Mpro), an enzyme essential for processing viral polyproteins.[10]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard method for assessing the in vitro antibacterial activity of a compound.
-
Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency and Selectivity
The therapeutic success of pyrazole derivatives hinges on a deep understanding of their structure-activity relationships. Subtle modifications to the pyrazole core and its substituents can lead to dramatic changes in biological activity, selectivity, and pharmacokinetic properties.
-
Substituents at N1: The substituent at the N1 position of the pyrazole ring is often critical for activity and selectivity. For many kinase inhibitors, a bulky aromatic group at N1 is required for optimal interaction with the ATP-binding pocket.
-
Substituents at C3 and C5: The groups at the C3 and C5 positions play a significant role in dictating the specific biological target. For example, in the cannabinoid receptor antagonist Rimonabant, a p-chlorophenyl group at C5 and a 2,4-dichlorophenyl group at N1 are crucial for high-affinity binding.[3]
-
Substituents at C4: The C4 position is often a site for modulation of physicochemical properties. Introduction of small alkyl groups or halogens can influence lipophilicity and metabolic stability.
Visualization of Molecular Interactions and Workflows
Diagram: General Synthetic Scheme for Pyrazole Derivatives
Caption: Binding of a pyrazole inhibitor to the COX-2 active site.
Conclusion: The Future of Pyrazole-Based Drug Discovery
The pyrazole scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of pyrazole derivatives with even greater selectivity and novel mechanisms of action. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, with high-throughput screening will undoubtedly accelerate the discovery of the next generation of pyrazole-based therapeutics. As our understanding of the molecular basis of disease deepens, the versatility of the pyrazole nucleus will continue to be harnessed to create innovative medicines that address unmet medical needs.
References
- Abdel-Wahab, B. F., Abdel-Aziem, A., Abdel-Moty, S. G., & Ahmed, E. M. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. RSC Advances, 14(38), 27040-27053.
- Akhramez, S., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Arabian Journal of Chemistry, 15(2), 103527.
- Al-Omair, M. A., et al. (2023). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Journal of King Saud University-Science, 35(1), 102431.
- Al-Wahaibi, L. H., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 704.
- Arora, P., et al. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Journal of the Indian Chemical Society, 98(2), 100023.
- Asif, M. (2022). Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 21(1), 3-17.
- El-Sabbagh, O. I., et al. (2009). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. European Journal of Medicinal Chemistry, 44(9), 3746-3753.
- Ezhilarasi, M. R., & Mohan, S. (2018). Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. Asian Journal of Chemistry, 30(4), 743-746.
- Gatraitis, S., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
- Gopinath, G., et al. (2017). Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study.
- Hassan, A. S., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules, 21(10), 1380.
- Hassan, S. Y., et al. (2013).
- Hibot, A., et al. (2022). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 27(23), 8279.
- Metwally, A. A., et al. (2021).
- Ouyang, G., et al. (2008). Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group. Bioorganic & Medicinal Chemistry, 16(22), 9699-9707.
- Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 183-189.
- Ravindranath, L. K., et al. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 7(9), 43-48.
- Reddy, T. S., et al. (2015). Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica, 7(10), 304-309.
- Shaik, A. B., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 40(19), 8749-8767.
- Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
- Singh, P., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 16(1), 1-17.
- Soni, H., et al. (2023). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry, 62B(9), 1083-1090.
- Szefler, B., et al. (2022). Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. Scientific Reports, 12(1), 1-16.
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- 10. mdpi.com [mdpi.com]
A Technical Guide to the Spectral Analysis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectral data for the compound 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, a molecule of interest in medicinal chemistry and materials science. Understanding its spectroscopic signature is fundamental for its identification, purity assessment, and the elucidation of its structural characteristics, which are critical for advancing research and development. Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities.[1][2]
Molecular Structure and Properties
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol possesses a molecular formula of C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol .[3] The structure features a pyrazole ring linked to a diethylene glycol chain, terminating in a primary alcohol. This combination of a heterocyclic aromatic system and a flexible, hydrophilic side chain imparts unique chemical properties that are reflected in its spectral data.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] For 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The following table outlines the predicted chemical shifts (δ) for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol in a standard deuterated solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 (Pyrazole) | ~7.5 | Doublet | 1H |
| H-5 (Pyrazole) | ~7.4 | Doublet | 1H |
| H-4 (Pyrazole) | ~6.2 | Triplet | 1H |
| N-CH₂ | ~4.2 | Triplet | 2H |
| O-CH₂ (ethoxy) | ~3.8 | Triplet | 2H |
| O-CH₂ (ethanol) | ~3.7 | Triplet | 2H |
| CH₂-OH | ~3.6 | Triplet | 2H |
| OH | Variable (broad singlet) | 1H |
Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.
Expert Interpretation:
The protons on the pyrazole ring are expected to appear in the aromatic region of the spectrum. The distinct chemical shifts for H-3, H-4, and H-5 are due to their different electronic environments. The methylene protons adjacent to the nitrogen of the pyrazole ring (N-CH₂) are deshielded and appear at a higher chemical shift compared to the other methylene groups due to the electron-withdrawing nature of the ring. The protons of the ethoxy and ethanol moieties will appear as overlapping triplets in the upfield region. The hydroxyl proton typically appears as a broad singlet, and its chemical shift is highly dependent on concentration and temperature.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (Pyrazole) | ~139 |
| C-5 (Pyrazole) | ~128 |
| C-4 (Pyrazole) | ~105 |
| N-CH₂ | ~50 |
| O-CH₂ (ethoxy) | ~70 |
| O-CH₂ (ethanol) | ~72 |
| CH₂-OH | ~61 |
Note: These are predicted values. Actual experimental values may vary.
Expert Interpretation:
The carbon atoms of the pyrazole ring are observed in the downfield region, consistent with their aromatic character. The C-3 and C-5 carbons are deshielded due to their proximity to the nitrogen atoms. The aliphatic carbons of the diethylene glycol chain appear in the upfield region of the spectrum. The carbon bearing the hydroxyl group (CH₂-OH) is typically found around 60-65 ppm.
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectra to the TMS signal.
-
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (alcohol) | 3500-3200 | Strong, Broad |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | Medium |
| C=N (pyrazole) | ~1600 | Medium |
| C-O (ether & alcohol) | 1250-1050 | Strong |
Expert Interpretation:
The most prominent feature in the IR spectrum of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol will be a strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The broadening is due to hydrogen bonding. The C-H stretching vibrations of the pyrazole ring and the aliphatic chain will be observed in the 3100-2850 cm⁻¹ region. The C=N stretching of the pyrazole ring is expected around 1600 cm⁻¹. Strong absorptions in the fingerprint region (1250-1050 cm⁻¹) will correspond to the C-O stretching vibrations of the ether and alcohol functionalities.
Experimental Protocol for IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Methodology:
-
Sample Preparation:
-
Neat (liquid film): If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (solid): If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Section 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
Predicted Mass Spectrometry Data
Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.
| Ion | Predicted m/z |
| [M+H]⁺ | 157.0971 |
| [M+Na]⁺ | 179.0790 |
| [M+K]⁺ | 195.0530 |
Data sourced from PubChem predictions.[3]
Expert Interpretation:
In positive ion mode ESI-MS, the most abundant ion is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 157.0971. Adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ are also commonly observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Fragmentation of the parent ion can also provide valuable structural information.
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and confirm the elemental composition of the compound.
Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS), equipped with an ESI source.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC system.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
-
Data Processing:
-
The instrument software will process the data and display the mass spectrum.
-
Identify the molecular ion peak and any significant fragment ions or adducts.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Sources
Methodological & Application
Synthesis Protocol for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol: A Detailed Application Note for Researchers
Introduction
Pyrazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry and drug discovery, exhibiting a wide array of pharmacological activities.[1] The N-alkylation of pyrazoles is a fundamental transformation that allows for the introduction of various functional groups, leading to the synthesis of novel molecules with potential therapeutic applications.[2][3] This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, a bifunctional molecule incorporating both a pyrazole moiety and a primary alcohol. This compound can serve as a versatile building block for further chemical modifications in drug development and materials science.
The synthetic strategy outlined herein is based on the well-established N-alkylation of pyrazole using a suitable haloalkanol, 2-(2-chloroethoxy)ethan-1-ol, under basic conditions. This method is a variation of the Williamson ether synthesis, a robust and widely used reaction for forming ether linkages.[4] The protocol is designed to be a self-validating system, with clear explanations for each step and guidance on the expected outcomes and characterization of the final product.
Reaction Scheme
The synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol proceeds via the N-alkylation of pyrazole with 2-(2-chloroethoxy)ethan-1-ol in the presence of a strong base, such as sodium hydride. The pyrazole, being weakly acidic, is deprotonated by the base to form the pyrazolate anion, a potent nucleophile.[5] This anion then undergoes a nucleophilic substitution reaction with the alkyl chloride.
Caption: Reaction scheme for the synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Materials and Methods
Reagents and Equipment
| Reagent | Formula | MW ( g/mol ) | Amount | Purity | Supplier |
| Pyrazole | C₃H₄N₂ | 68.08 | 1.0 g (14.7 mmol) | 98% | Sigma-Aldrich |
| 2-(2-Chloroethoxy)ethan-1-ol | C₄H₉ClO₂ | 124.57 | 2.0 g (16.1 mmol) | 99% | Alfa Aesar[6] |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.65 g (16.2 mmol) | 60% | Fisher Scientific[7] |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | Reagent Grade | VWR |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | ||
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | ||
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
Equipment:
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon or Nitrogen gas supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer
-
FT-IR spectrometer
Experimental Protocol
Caption: Experimental workflow for the synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 g, 14.7 mmol) and anhydrous N,N-dimethylformamide (DMF, 50 mL).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Addition of Base: Carefully add sodium hydride (60% dispersion in mineral oil, 0.65 g, 16.2 mmol) portion-wise to the stirred solution at 0 °C. Caution: Sodium hydride is highly reactive and flammable, especially in the presence of moisture. Handle with extreme care under an inert atmosphere.[8][9] The addition of NaH will cause gas evolution (H₂).
-
Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes to allow for the complete deprotonation of pyrazole.
-
Addition of Alkylating Agent: Add 2-(2-chloroethoxy)ethan-1-ol (2.0 g, 16.1 mmol) dropwise to the reaction mixture via a syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight (approximately 16-18 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot will indicate the progress of the reaction.
-
Work-up: Quenching: Once the reaction is complete, cool the flask in an ice bath to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Work-up: Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Work-up: Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Work-up: Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. The appropriate eluent system can be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexane).[10]
-
Final Product: The purified 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol should be obtained as a colorless to pale yellow oil.
Characterization
The structure of the synthesized 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol should be confirmed by spectroscopic methods.
¹H NMR (400 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~7.5 (d, 1H, pyrazole H-5)
-
~7.4 (d, 1H, pyrazole H-3)
-
~6.2 (t, 1H, pyrazole H-4)
-
~4.2 (t, 2H, N-CH₂-CH₂-O)
-
~3.8 (t, 2H, N-CH₂-CH₂-O)
-
~3.7 (t, 2H, O-CH₂-CH₂-OH)
-
~3.6 (t, 2H, O-CH₂-CH₂-OH)
-
~2.5 (br s, 1H, -OH)
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~139 (pyrazole C-3)
-
~129 (pyrazole C-5)
-
~105 (pyrazole C-4)
-
~71 (O-CH₂-CH₂-OH)
-
~69 (N-CH₂-CH₂-O)
-
~61 (O-CH₂-CH₂-OH)
-
~50 (N-CH₂-CH₂-O)
-
FT-IR (neat, cm⁻¹):
-
Expected Characteristic Peaks:
-
~3400 (broad, O-H stretch)
-
~2920, 2870 (C-H stretch)
-
~1500 (C=N stretch of pyrazole ring)
-
~1100 (C-O stretch)
-
Discussion
The N-alkylation of pyrazole can potentially yield two regioisomers, N1- and N2-substituted products. However, for unsubstituted pyrazole, the two nitrogen atoms are equivalent due to tautomerism, leading to a single N-alkylated product. The choice of a strong base like sodium hydride ensures the complete deprotonation of pyrazole, facilitating a clean and efficient reaction. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the pyrazolate anion and the cation of the base.
The work-up procedure is designed to remove the DMF solvent, which is water-miscible, and any unreacted starting materials or byproducts. Purification by column chromatography is a standard and effective method for isolating the desired product in high purity.
Safety Precautions
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It can cause severe skin burns and eye damage.[11] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
2-(2-Chloroethoxy)ethan-1-ol: This compound is a skin and eye irritant. Avoid contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. By following the described procedures, researchers can efficiently synthesize this valuable building block for applications in drug discovery and materials science. The comprehensive characterization data provided will aid in the confirmation of the product's identity and purity.
References
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
- Method for purifying pyrazoles.
-
IR spectral data of Pyrazoline derivatives (1-6). ResearchGate. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
-
Common Name: SODIUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]
-
2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361. PubChem. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information. [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]
-
MSDS for SODIUM HYDRIDE. Alkali Metals Limited. [Link]
-
Pyrazole | C3H4N2 | CID 1048. PubChem. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
2-(2-Chloroethoxy)ethanol, 99% 50 g. Thermo Scientific Alfa Aesar. [Link]
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Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Europe PMC. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]
- N-alkylation method of pyrazole.
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
-
2-(2-Chloroethoxy)Ethanol | Drug Information, Uses, Side Effects, Chemistry. DrugBank. [Link]
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Application Notes and Protocols for the Laboratory Preparation of N-Substituted Pyrazole Ethanols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the principal synthetic methodologies for the laboratory preparation of N-substituted pyrazole ethanols, a class of compounds of significant interest in medicinal chemistry and materials science. We provide an in-depth analysis of two primary synthetic strategies: the direct N-alkylation of pyrazole precursors and the construction of the pyrazole ring using a functionalized hydrazine. This document furnishes detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of these methods to empower researchers in the synthesis of these valuable molecules.
Introduction: The Significance of N-Substituted Pyrazole Ethanols
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The introduction of an ethanol substituent onto the pyrazole nitrogen (N-hydroxyethylation) can significantly modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles. This modification can enhance interactions with biological targets and improve drug-like characteristics. Consequently, the development of robust and efficient synthetic routes to N-substituted pyrazole ethanols is of paramount importance for the advancement of novel therapeutics and functional materials.
Strategic Approaches to Synthesis
The synthesis of N-substituted pyrazole ethanols can be broadly categorized into two strategic approaches. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern on the pyrazole ring, and considerations of regioselectivity.
-
Strategy 1: Post-Modification via N-Alkylation. This approach involves the synthesis of the desired pyrazole ring system first, followed by the introduction of the hydroxyethyl group onto one of the ring nitrogen atoms.
-
Strategy 2: Pre-Modification via Ring Synthesis. This strategy utilizes a hydrazine reagent already bearing the hydroxyethyl moiety, which is then cyclized with a suitable 1,3-dicarbonyl compound to directly form the N-substituted pyrazole ethanol.
Figure 1: Overview of the two primary synthetic strategies for preparing N-substituted pyrazole ethanols.
Strategy 1: N-Alkylation of Pre-formed Pyrazoles
This is a versatile and widely employed method for the synthesis of N-substituted pyrazoles. The reaction proceeds via the deprotonation of the pyrazole NH proton by a base to form a pyrazolate anion, which then acts as a nucleophile, attacking an electrophilic alkylating agent.
Mechanistic Considerations and Regioselectivity
The N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of two regioisomers (N1 and N2 alkylation). The ratio of these isomers is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring will sterically hinder the approach of the alkylating agent to the adjacent nitrogen, favoring alkylation at the less hindered nitrogen.
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of the reaction. For instance, the use of K2CO3 in DMSO has been shown to favor N1-alkylation.
Protocol 1: N-Alkylation using 2-Chloroethanol
This protocol describes a general procedure for the N-hydroxyethylation of a pyrazole using 2-chloroethanol as the alkylating agent.
Materials:
-
Substituted Pyrazole (e.g., 3,5-dimethylpyrazole)
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted pyrazole (1.0 eq.) in DMF or MeCN.
-
Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 eq.). Alternatively, for a stronger base, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Addition of Alkylating Agent: Add 2-chloroethanol (1.2-1.5 eq.) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If NaH was used, carefully quench the reaction with water at 0 °C.
-
Filter off the inorganic salts and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired N-substituted pyrazole ethanol.
Protocol 2: N-Alkylation using Ethylene Oxide
Ethylene oxide is a highly reactive electrophile that can be used for the N-hydroxyethylation of pyrazoles. This reaction is typically carried out under basic conditions.
Materials:
-
Substituted Pyrazole
-
Ethylene Oxide (can be generated in situ or used as a solution)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Water as solvent
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a pressure-rated vessel, dissolve the substituted pyrazole (1.0 eq.) and a catalytic amount of NaOH or KOH in ethanol or water.
-
Addition of Ethylene Oxide: Carefully introduce a controlled amount of ethylene oxide into the reaction vessel. The reaction is often performed at or slightly above room temperature.
-
Reaction: Stir the mixture for several hours until the starting material is consumed (monitor by TLC).
-
Work-up:
-
Carefully vent any excess ethylene oxide in a fume hood.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
| Parameter | N-Alkylation with 2-Chloroethanol | N-Alkylation with Ethylene Oxide |
| Alkylating Agent | 2-Chloroethanol | Ethylene Oxide |
| Typical Bases | K₂CO₃, NaH | NaOH, KOH |
| Solvents | DMF, Acetonitrile | Ethanol, Water |
| Temperature | 80-100 °C | Room Temperature to slightly elevated |
| Safety | 2-Chloroethanol is toxic and a skin irritant. | Ethylene oxide is a flammable and toxic gas. Requires specialized equipment. |
| Byproducts | Inorganic salts | Di- and poly-ethoxylated products |
Strategy 2: Ring Synthesis with 2-Hydroxyethylhydrazine
This strategy offers excellent control over the regiochemistry of the final product, as the position of the hydroxyethyl group is predetermined by the hydrazine starting material. The most common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1]
Figure 2: Simplified workflow of the Knorr pyrazole synthesis for N-substituted pyrazole ethanols.
Protocol 3: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
This protocol details the synthesis of a specific N-substituted pyrazole ethanol using 2-hydroxyethylhydrazine and acetylacetone.
Materials:
-
2-Hydroxyethylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyethylhydrazine (1.0 eq.) in ethanol.
-
Addition of Reagents: Add acetylacetone (1.0 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
| Parameter | Strategy 1 (N-Alkylation) | Strategy 2 (Ring Synthesis) |
| Regiocontrol | Can be challenging, may yield isomeric mixtures. | Excellent, predetermined by the hydrazine. |
| Starting Materials | Pyrazole precursors, alkylating agents. | 2-Hydroxyethylhydrazine, 1,3-dicarbonyls. |
| Number of Steps | Can be longer if pyrazole precursor needs synthesis. | Often a one-pot reaction for the final step. |
| Overall Yield | Variable, depends on regioselectivity. | Generally good to excellent.[1] |
| Applicability | Broad, applicable to a wide range of pyrazoles. | Dependent on the availability of the corresponding 1,3-dicarbonyl. |
Purification and Characterization
Purification:
-
Column Chromatography: This is the most common method for purifying N-substituted pyrazole ethanols. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[3]
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification.
Characterization: The structure and purity of the synthesized N-substituted pyrazole ethanols should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the ethanol moiety.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive reagents, insufficient temperature, or incorrect base. | Check the purity of starting materials. Increase reaction temperature or time. Use a stronger base (e.g., NaH instead of K₂CO₃). |
| Formation of regioisomers | Inherent reactivity of the pyrazole, non-optimal reaction conditions. | Modify the solvent or base to influence regioselectivity. Consider Strategy 2 for unambiguous synthesis. |
| Formation of byproducts | Side reactions of the alkylating agent (e.g., elimination), over-alkylation. | Use a milder base or lower temperature. Carefully control the stoichiometry of the alkylating agent. |
| Difficult purification | Co-elution of isomers or impurities. | Optimize the chromatography solvent system. Consider derivatization to aid separation. |
Conclusion
The synthesis of N-substituted pyrazole ethanols is readily achievable through two primary synthetic routes. The N-alkylation of pre-formed pyrazoles offers flexibility but requires careful consideration of regioselectivity. In contrast, the Knorr synthesis using 2-hydroxyethylhydrazine provides a direct and regioselective route to the desired products. The choice of method will depend on the specific target molecule and the availability of starting materials. The protocols and insights provided in this guide are intended to facilitate the successful synthesis and purification of this important class of compounds for applications in drug discovery and beyond.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- Process for the preparation of pyrazole. (1984).
-
2,2,2-Tris(pyrazol-1-yl)ethanol. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts. (2009). Russian Journal of General Chemistry. [Link]
-
Comparative study of the conditions and yields in the reported literature. (n.d.). ResearchGate. [Link]
- Method for preparing 3.5-dimethylpyrazole. (2004).
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). International Journal of Molecular Sciences. [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (2018). Green Chemistry. [Link]
-
Ethylene Oxide. (2018). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]
Sources
Application Notes & Protocols: Leveraging 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol as a Versatile Heterobifunctional Linker
Introduction: A Multifunctional Tool for Modern Chemistry
In the evolving landscapes of drug development, diagnostics, and materials science, the demand for sophisticated chemical linkers has never been greater. Linkers are no longer mere spacers; they are critical components that dictate the stability, solubility, and biological activity of complex molecular constructs. We introduce 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol , a novel heterobifunctional linker designed for versatility and performance.
This molecule incorporates three key structural features into a single, compact unit:
-
A 1H-pyrazole moiety , a five-membered aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry for its metabolic stability and unique interaction capabilities.[1][2]
-
A short, hydrophilic diethylene glycol spacer , which enhances aqueous solubility and provides spatial separation between conjugated molecules, minimizing steric hindrance.
-
A terminal primary hydroxyl group , a highly versatile functional handle that can be selectively activated for covalent attachment to a wide range of substrates.[3]
This guide provides an in-depth exploration of this linker's properties and presents detailed protocols for its application in bioconjugation, drug delivery, and the synthesis of metal-coordinated assemblies.
Physicochemical & Structural Properties
The unique architecture of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol underpins its utility as a linker. Understanding its fundamental properties is key to designing successful conjugation strategies.
Table 1: Physicochemical Properties of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
| Property | Value |
| IUPAC Name | 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol |
| Molecular Formula | C₇H₁₂N₂O₂ |
| Molecular Weight | 156.18 g/mol |
| Appearance | Colorless to pale yellow oil (Predicted) |
| Solubility | Soluble in water, ethanol, DMSO, DMF |
| Boiling Point | ~280-300 °C at 760 mmHg (Predicted) |
The core value of this linker lies in its dual-ended functionality, which allows for sequential or orthogonal conjugation strategies.
Caption: The dual-ended functionality of the linker.
The Pyrazole Moiety: A Stable Anchor and Versatile Ligand
The pyrazole ring is not merely an inert part of the linker. Its two adjacent nitrogen atoms make it an excellent N-donor ligand for coordinating with a variety of transition metals, a property that can be exploited for creating novel metallodrugs or diagnostic agents.[4][5] Furthermore, its aromatic nature and ability to act as both a hydrogen bond donor (N-H) and acceptor (N) allow for specific, non-covalent interactions within biological systems.[2] Pyrazole-containing compounds are noted for their metabolic stability, a critical feature for in vivo applications.[6]
The Hydroxyl Terminus: A Gateway for Covalent Conjugation
While stable, the primary hydroxyl group is not spontaneously reactive towards biomolecules, which is a key advantage for preventing non-specific side reactions.[3] It requires deliberate chemical activation to become a reactive electrophile, enabling precise covalent bond formation. This controlled reactivity is the foundation of its utility in bioconjugation. Common activation strategies transform the hydroxyl into a group that readily reacts with nucleophiles like amines, thiols, or carboxylates.[7][8]
Application I: Advanced Bioconjugation for Drug Delivery
A primary application for this linker is in the construction of Antibody-Drug Conjugates (ADCs) or other targeted drug delivery systems. The linker tethers a potent cytotoxic payload to a targeting moiety (e.g., an antibody), leveraging the hydrophilic spacer to ensure both components retain their function.
Caption: General workflow for ADC synthesis.
Protocol 1: Esterification of a Carboxyl-Containing Payload to the Linker
This protocol describes the formation of a stable ester bond between a drug containing a carboxylic acid and the linker's hydroxyl group. This is a common strategy for conjugating payloads like tubulin inhibitors or DNA-damaging agents.
Principle of Causality: Direct esterification is inefficient. We use a carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions. The addition of N-hydroxysuccinimide (NHS) traps the activated carboxyl as a more stable, amine-reactive NHS-ester, improving reaction efficiency and yield.
Materials:
-
Carboxyl-containing payload (Drug-COOH)
-
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol (Pz-PEG2-OH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
4-Dimethylaminopyridine (DMAP) (optional, catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reverse-phase HPLC system for purification
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve Drug-COOH (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC-HCl (1.5 eq) portion-wise over 15 minutes. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4 hours. The formation of the NHS-ester can be monitored by TLC or LC-MS.
-
Conjugation: In a separate flask, dissolve Pz-PEG2-OH (1.1 eq) and DMAP (0.1 eq, if used) in anhydrous DMF.
-
Reaction: Add the solution of the activated Drug-NHS ester (from step 2) dropwise to the linker solution. Let the reaction stir at room temperature for 12-18 hours.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with water (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or reverse-phase HPLC to obtain the pure Payload-Linker conjugate.
-
Validation: Confirm the structure and purity of the final conjugate using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9]
Protocol 2: Derivatization for Bioorthogonal "Click" Chemistry
For more complex biological systems or when reaction conditions need to be exceptionally mild, converting the hydroxyl group to a bioorthogonal handle is a superior strategy.[10] This protocol details the conversion to an azide, preparing the linker for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Principle of Causality: The hydroxyl group is a poor leaving group. We first convert it into a good leaving group, a tosylate, by reacting it with tosyl chloride. The tosylate can then be easily displaced by the highly nucleophilic azide ion (from sodium azide) in an Sₙ2 reaction to yield the desired azido-linker.[7]
Materials:
-
Pz-PEG2-OH-Payload conjugate (from Protocol 1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Tosylation: Dissolve the Pz-PEG2-OH-Payload conjugate (1.0 eq) in anhydrous DCM and cool to 0 °C. Add TEA (2.0 eq) followed by the slow, portion-wise addition of TsCl (1.5 eq).
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry over MgSO₄, filter, and concentrate to yield the crude tosylated intermediate. This intermediate is often used directly in the next step.
-
Azidation: Dissolve the crude tosylate in anhydrous DMF. Add sodium azide (3.0 eq) and heat the mixture to 60-70 °C.
-
Reaction & Purification: Stir for 12-24 hours. Monitor by TLC. After completion, cool the reaction, dilute with ethyl acetate, and wash extensively with water to remove DMF and excess NaN₃. Dry the organic layer, concentrate, and purify by flash chromatography.
-
Validation: Confirm the successful incorporation of the azide group by FT-IR spectroscopy (a characteristic sharp peak around 2100 cm⁻¹) and verify the full structure by NMR and HRMS.
Table 2: Hypothetical Characterization Data for Linker Derivatives
| Compound | Method | Expected Result | Purpose |
| Payload-Linker (Ester) | HRMS (ESI+) | Calculated m/z matches observed m/z within 5 ppm | Confirms successful conjugation |
| ¹H NMR | Appearance of characteristic pyrazole and payload protons | Structural Confirmation | |
| Payload-Linker-N₃ | FT-IR | Sharp absorbance peak at ~2100 cm⁻¹ | Confirms presence of azide group |
| ¹³C NMR | Shift of terminal carbon signal consistent with C-N₃ | Confirms site of derivatization |
Application II: Metal-Coordinated Assemblies & Surface Modification
The pyrazole moiety provides a robust coordination site for developing novel metal complexes or for immobilizing molecules onto metal-functionalized surfaces. This dual functionality is unique among many common linkers.
Caption: Workflow for surface immobilization of a metal complex.
Protocol 3: Immobilization via Hydroxyl Activation with DSC
This protocol details the activation of the terminal hydroxyl group using N,N'-Disuccinimidyl Carbonate (DSC) to form a succinimidyl carbonate intermediate, which is highly reactive towards primary amines on a functionalized surface.
Principle of Causality: Carbonyldiimidazole (CDI) and DSC are excellent activating agents for hydroxyl groups.[8] We choose DSC here as it forms an NHS-carbonate that is highly specific for reacting with primary amines at physiological pH, resulting in a stable carbamate linkage. This provides a controlled and efficient method for surface immobilization.
Materials:
-
Pz-PEG2-OH-containing molecule (e.g., the linker itself or a metal complex)
-
N,N'-Disuccinimidyl Carbonate (DSC)
-
Anhydrous Acetonitrile or DMF
-
Pyridine or TEA
-
Amine-functionalized solid support (e.g., silica beads, magnetic particles)
-
Buffer solution (e.g., PBS, pH 7.4)
Procedure:
-
Activation: Dissolve the hydroxyl-containing compound (1.0 eq) and DSC (1.5 eq) in anhydrous acetonitrile. Add pyridine (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of the succinimidyl carbonate can be monitored by LC-MS.
-
Isolation (Optional but Recommended): Precipitate the activated intermediate by adding cold diethyl ether, centrifuge, and decant the supernatant. Redissolve the activated compound in a suitable solvent like DMSO or DMF immediately before use.
-
Immobilization: Resuspend the amine-functionalized solid support in a buffer solution (e.g., PBS, pH 7.4).
-
Conjugation: Add the solution of the activated compound to the slurry of the solid support. Agitate the mixture gently (e.g., on a rotator) at room temperature for 2-4 hours or overnight at 4 °C.
-
Washing: Pellet the solid support by centrifugation or magnetic separation. Wash thoroughly with the reaction buffer, followed by water, and finally an organic solvent like ethanol to remove any non-covalently bound material.
-
Validation: Confirm successful immobilization using methods appropriate for the solid support. For example, use X-ray Photoelectron Spectroscopy (XPS) to detect the presence of specific elements (e.g., the metal from a complex) or use a functional assay (e.g., fluorescence measurement if the immobilized molecule is a fluorophore).
Safety and Handling
Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all reagents in a well-ventilated fume hood. Reagents like sodium azide are highly toxic and should be handled with extreme care. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
PubChem. 2-[2-(4-Nitrosopiperazin-1-yl)ethoxy]ethan-1-ol. National Center for Biotechnology Information. [Link]
-
El-Metwaly, A. M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules. [Link]
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PubChem. 2-(1H-Pyrazol-4-yl)ethanol. National Center for Biotechnology Information. [Link]
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McFarland, J. M., et al. (2014). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Chemistry & Biology. [Link]
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Der Pharma Chemica. (2016). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. [Link]
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MDPI. (2022). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. [Link]
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Bentham Science. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]
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Spherotech, Inc. ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. [Link]
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ResearchGate. (2017). May I know feasible ways to form a complex (conjugation) between amino or carboxyl group in amino acid with hydroxyl group of a different compound?. [Link]
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AIR Unimi. (2020). Innovative linker strategies for tumor-targeted drug conjugates. [Link]
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ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
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Eastern Illinois University. (2014). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. [Link]
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MOCEDES. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). [Link]
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Söding, C. (2016). Bioconjugate Chemistry On Proteins. [Link]
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Sies, H., et al. (2017). Bioorthogonal Chemistry. Nature Reviews Chemistry. [Link]
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Application Notes & Protocols: Strategic Functionalization of the 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol Hydroxyl Group
Abstract
This document provides a comprehensive technical guide for the chemical modification of the terminal primary hydroxyl group of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. This molecule serves as a valuable bifunctional scaffold, integrating the pharmaceutically relevant pyrazole moiety with a flexible, hydrophilic linker terminating in a reactive hydroxyl group. The strategic functionalization of this alcohol is a critical step for its application in medicinal chemistry, drug delivery, and bioconjugation. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions for downstream applications. We present detailed, field-proven protocols for converting the hydroxyl group into a range of functionalities, including superior leaving groups (tosylates, mesylates, halides), esters, ethers, aldehydes, and carboxylic acids. Each protocol is designed as a self-validating system, complete with mechanistic insights, comparative data, and visual workflows to ensure experimental success.
Introduction: The Strategic Value of a Terminal Hydroxyl Group
The compound 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is a heterobifunctional linker. The 1H-pyrazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions. The diethylene glycol linker imparts hydrophilicity and conformational flexibility. The terminal primary hydroxyl group, however, is the gateway for covalent modification.
In its native state, the hydroxyl group is a poor leaving group (as hydroxide, OH⁻), limiting its utility in nucleophilic substitution reactions.[1] Therefore, its "activation" or conversion into other functional groups is paramount for applications such as:
-
Drug Conjugation: Covalently attaching the molecule to antibodies, proteins, or other biologics to create targeted therapeutics like antibody-drug conjugates (ADCs).[2]
-
PROTACs and Molecular Glues: Serving as a linker component in proteolysis-targeting chimeras (PROTACs) that bridge a target protein and an E3 ligase.
-
Surface Immobilization: Anchoring the molecule to solid supports for creating affinity chromatography media or specialized sensor surfaces.
-
Fragment-Based Drug Discovery (FBDD): Modifying a pyrazole-containing fragment to explore the surrounding chemical space and improve binding affinity.
This guide details the core chemical strategies to unlock the potential of this terminal hydroxyl group.
Strategy 1: Activation of the Hydroxyl Group via Conversion to a Superior Leaving Group
The most fundamental strategy is to convert the -OH group into a functionality that is readily displaced by a nucleophile.[3][4] This two-step approach (activation, then substitution) is often more reliable than attempting a direct displacement.
Sulfonate Esters (Tosylates and Mesylates)
Converting the alcohol to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), is arguably the most robust and widely used activation method. The resulting sulfonate is an excellent leaving group because its negative charge is delocalized through resonance, making it a stable anion.
Causality & Expertise: This reaction is highly reliable for primary alcohols. The key advantage is that the C-O bond of the alcohol is not broken during the sulfonation step; therefore, the reaction proceeds with complete retention of configuration at the carbon center (though not relevant for this achiral substrate, it is a critical principle).[5] The reaction involves the alcohol acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[5][6] A non-nucleophilic base, typically pyridine, is used to neutralize the HCl byproduct, driving the reaction to completion.[5]
Caption: Workflow for alcohol activation via sulfonylation.
Protocol 2.1: Synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl 4-methylbenzenesulfonate (a Tosylate)
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to the stirred solution. If using DCM as the solvent, add anhydrous pyridine (1.5 eq) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tosylate.
Table 1: Comparison of Sulfonylation Reagents
| Reagent | Base | Typical Solvent | Relative Reactivity | Key Considerations |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | DCM, Pyridine | High | Product is a stable, crystalline solid. |
| Methanesulfonyl Chloride (MsCl) | Triethylamine, Pyridine | DCM | Very High | Often more reactive than TsCl; may require lower temperatures.[7] |
| Triflic Anhydride (Tf₂O) | Pyridine, 2,6-Lutidine | DCM | Extremely High | Creates an exceptionally good leaving group; reagent is moisture-sensitive. |
Conversion to Alkyl Halides
Direct conversion to an alkyl chloride or bromide provides a versatile intermediate for nucleophilic substitution and organometallic reactions. For primary alcohols, this transformation proceeds via an SN2 mechanism.[8][9]
Causality & Expertise: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective because they first convert the hydroxyl into an excellent leaving group in situ (a chlorosulfite or bromophosphite, respectively).[9] This intermediate is then displaced by the halide ion generated in the reaction. This avoids the use of strong acids which could potentially protonate the pyrazole ring.
Protocol 2.2: Synthesis of 1-(2-(2-chloroethoxy)ethyl)-1H-pyrazole
-
Preparation: In a fume hood, add 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes).
-
Reagent Addition: Cool the flask to 0 °C and slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise with vigorous stirring. A small amount of pyridine (0.1 eq) can be used as a catalyst.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 50-60 °C) for 1-3 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by pouring it over crushed ice. Neutralize with a saturated NaHCO₃ solution.
-
Extraction & Purification: Extract the aqueous mixture with DCM or diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Strategy 2: Nucleophilic Substitution Reactions
Once the alcohol is activated (e.g., as a tosylate or halide), it becomes a prime substrate for SN2 reactions with a wide range of nucleophiles.
Ether Synthesis (Williamson Ether Synthesis)
This classic reaction allows for the formation of an ether linkage by reacting an activated alcohol with an alkoxide.[10][11] This is useful for attaching other linkers or functional handles.
Causality & Expertise: The Williamson ether synthesis is a quintessential SN2 reaction.[12] It requires a strong base (like NaH) to deprotonate the nucleophilic alcohol, generating a potent alkoxide. This alkoxide then displaces the leaving group (e.g., tosylate) on the pyrazole-containing electrophile. The reaction works best with primary electrophiles, such as the tosylate derived from our starting material, to avoid competing elimination reactions.[10]
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Application Notes and Protocols for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Pyrazole-Based Ligand for Enhanced Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized bioconjugation, drug discovery, and materials science due to its high efficiency, selectivity, and biocompatibility.[1][2] The performance of CuAAC reactions is critically dependent on the catalytic system, particularly the ligand employed to stabilize the active Cu(I) oxidation state.[3][4] While a variety of ligands have been developed, the search for novel structures with improved catalytic efficiency, biocompatibility, and solubility remains an active area of research.
This document introduces 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol , a novel, water-soluble, pyrazole-containing ligand, for application in CuAAC reactions. Pyrazole and its derivatives are well-established N-heterocyclic compounds with a rich history in medicinal chemistry and as ligands in catalysis due to their strong coordination with metal ions.[5][6][7] The unique structural features of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, combining a copper-chelating pyrazole moiety with a hydrophilic diethylene glycol linker, suggest its potential as a highly effective ligand for accelerating CuAAC reactions in aqueous and mixed solvent systems.
Mechanism of Action: The Role of the Pyrazole Moiety in Cu(I) Stabilization
The efficacy of a ligand in CuAAC is intrinsically linked to its ability to stabilize the catalytically active Cu(I) species, preventing its oxidation to the inactive Cu(II) state and its disproportionation.[2][3] Ligands with tertiary amine and triazine groups have been shown to be particularly effective in this regard.[3] The pyrazole ring in 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, with its two adjacent nitrogen atoms, acts as a potent N-donor ligand, coordinating with the Cu(I) ion. This coordination is crucial for several reasons:
-
Stabilization of Cu(I): The pyrazole moiety chelates the Cu(I) ion, protecting it from oxidation and precipitation, thereby maintaining a sufficient concentration of the active catalyst in solution.[3][4]
-
Enhanced Reaction Kinetics: By stabilizing the copper catalyst, the ligand accelerates the rate of the cycloaddition reaction.[8]
-
Increased Biocompatibility: The use of a chelating ligand can reduce the cytotoxicity associated with free copper ions in biological systems.[1]
The hydrophilic ethoxy-ethanol side chain of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is anticipated to impart excellent water solubility to the copper-ligand complex, making it particularly suitable for bioconjugation reactions performed in aqueous buffers.
Experimental Protocols
The following protocols provide a general framework for utilizing 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol as a ligand in a typical CuAAC reaction. Optimization of reaction conditions, such as reagent concentrations, temperature, and reaction time, may be necessary for specific substrates.
Protocol 1: General Procedure for CuAAC in Aqueous Solution
This protocol is suitable for the conjugation of biomolecules or other water-soluble substrates.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-7.5)
-
Deionized water
Reagent Preparation:
-
Azide Stock Solution: Prepare a 10 mM stock solution of the azide-containing molecule in a suitable solvent (e.g., water, DMSO).
-
Alkyne Stock Solution: Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent.
-
Ligand Stock Solution: Prepare a 50 mM stock solution of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol in deionized water.
-
Copper(II) Sulfate Stock Solution: Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate Stock Solution: Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
Reaction Procedure:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Azide-containing molecule (to a final concentration of 100 µM)
-
Alkyne-containing molecule (to a final concentration of 500 µM)
-
Buffer (to bring the final volume to 500 µL)
-
-
Prepare a premixed solution of the ligand and copper sulfate by adding 12.5 µL of the 50 mM ligand stock solution to 6.3 µL of the 20 mM CuSO₄ stock solution. Allow this mixture to incubate at room temperature for 2-3 minutes.
-
Add the premixed ligand-copper solution to the reaction tube.
-
Initiate the reaction by adding 25 µL of the 100 mM sodium ascorbate stock solution.
-
Gently mix the reaction by inverting the tube several times.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by a suitable analytical technique (e.g., LC-MS, HPLC, or fluorescence if using a fluorogenic azide).[9]
-
Upon completion, the reaction mixture can be purified by standard methods such as size-exclusion chromatography, dialysis, or HPLC.
Experimental Workflow for Aqueous CuAAC
Caption: Workflow for the copper-catalyzed azide-alkyne cycloaddition reaction in an aqueous medium.
Protocol 2: CuAAC in a Mixed Aqueous/Organic Solvent System
This protocol is suitable for substrates with limited aqueous solubility.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Organic co-solvent (e.g., DMSO, DMF, t-BuOH)
-
Deionized water
Reagent Preparation:
-
Prepare stock solutions as described in Protocol 1.
Reaction Procedure:
-
In a microcentrifuge tube, dissolve the azide and alkyne substrates in the minimum amount of organic co-solvent required for solubilization.
-
Add deionized water to the desired final co-solvent percentage (e.g., 10-50% v/v).
-
Add the premixed ligand-copper solution as described in Protocol 1.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature, monitoring for completion.
-
Workup and purification will depend on the nature of the product and the solvents used.
Quantitative Data and Optimization
The following table provides a starting point for optimizing the CuAAC reaction using 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. Researchers should perform a matrix of experiments to determine the optimal conditions for their specific application.
| Parameter | Recommended Range | Notes |
| Ligand:Copper Ratio | 2:1 to 10:1 | A higher ratio may be beneficial in protecting biomolecules from oxidation.[10][11] |
| Copper Concentration | 50 µM to 1 mM | Lower concentrations are preferred for live-cell imaging to minimize toxicity.[12] |
| Sodium Ascorbate | 5 to 50 equivalents | A sufficient excess is required to maintain the copper in the Cu(I) state.[10][13] |
| Temperature | Room Temperature to 37°C | Higher temperatures may accelerate the reaction but can be detrimental to sensitive biomolecules. |
| pH | 6.5 to 8.0 | The reaction is generally robust over a range of pH values. |
| Co-solvent | 0% to 50% (v/v) | For substrates with poor water solubility, co-solvents like DMSO or DMF can be used.[8] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | Inactive catalyst (Cu(II) formation) | Ensure the sodium ascorbate solution is freshly prepared. Increase the ligand:copper ratio. |
| Poor substrate solubility | Add a co-solvent (e.g., DMSO, DMF). | |
| Incompatible buffer components | Avoid buffers with high concentrations of chelating agents (e.g., EDTA) or certain ions like chloride that can interfere with the catalyst.[10] | |
| Biomolecule Degradation | Copper-mediated oxidative damage | Decrease the copper concentration. Increase the ligand:copper ratio. Degas solutions to remove oxygen.[10][11] |
| Slow Reaction Rate | Suboptimal reagent concentrations | Systematically vary the concentrations of copper, ligand, and substrates to find the optimal conditions. |
Logical Relationship of Key Reaction Components
Caption: Interplay of components in the catalyzed click reaction.
Conclusion
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol presents a promising new tool for researchers in click chemistry. Its pyrazole core offers strong copper chelation for enhanced catalytic activity, while the hydrophilic side chain ensures compatibility with aqueous reaction media. The protocols and guidelines provided herein serve as a comprehensive starting point for the application of this novel ligand in a wide array of chemical and biological systems.
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
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Sivakumar, K., et al. (2004). A Fluorogenic ‘Click’ Reaction. Organic Letters, 6(24), 4603-4606. [Link]
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Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-184. [Link]
-
Presolski, S. I., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 133(4), 729-732. [Link]
-
Kaur, H., & Singh, A. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Chemical Biology, 4(10), 735-750. [Link]
- Patent CN103254153B. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
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PubChem. (n.d.). 2-[2-(4-Nitrosopiperazin-1-yl)ethoxy]ethan-1-ol. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). The Use of Ligands in Copper-Catalyzed [3+2] Azide—Alkyne Cycloaddition: Clicker than Click Chemistry? Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. PubMed, 3(4), 153-162. [Link]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]
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McLauchlan, C. C., et al. (2009). 2,2,2-Tris(pyrazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2833. [Link]
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Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. [Link]
-
PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]
-
MDPI. (2020). Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. Retrieved from [Link]
-
ScienceDirect. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
Accounts of Chemical Research. (2017). Copper Nanoparticles in Click Chemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
MDPI. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Retrieved from [Link]
-
ACS Omega. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. Retrieved from [Link]
-
Molecules. (2022). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol in Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Motif in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery. Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs spanning a wide array of therapeutic areas.[1][2] From the anti-inflammatory celecoxib to the anti-obesity drug rimonabant and the erectile dysfunction therapy sildenafil, the pyrazole scaffold has consistently demonstrated its ability to interact with diverse biological targets, earning its status as a "privileged scaffold."[1][3] The unique electronic properties of the pyrazole ring, including its capacity to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[2]
The subject of this guide, 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, is a versatile building block that combines the desirable pyrazole moiety with a flexible ethoxy-ethanol side chain. The terminal primary alcohol of this scaffold presents a prime handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns. Derivatization of this hydroxyl group can profoundly influence a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the introduction of various functional groups can facilitate new interactions with biological targets, leading to enhanced potency and selectivity.
This document provides detailed application notes and protocols for the derivatization of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, focusing on three robust and widely applicable synthetic strategies: Williamson ether synthesis, Steglich esterification, and the Mitsunobu reaction. Each section will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and discuss the rationale for its application in a drug discovery context.
I. Strategic Derivatization of the Terminal Hydroxyl Group
The primary alcohol of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol serves as a versatile anchor point for introducing a diverse range of functionalities. The choice of derivatization strategy is dictated by the desired physicochemical and pharmacological properties of the target compounds.
Figure 1: Key derivatization strategies for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
A. Etherification via Williamson Ether Synthesis
Scientific Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[4][5][6] In the context of drug discovery, converting the terminal alcohol to an ether can significantly modulate the compound's lipophilicity, which in turn affects its membrane permeability and oral absorption. Furthermore, ether linkages are generally more metabolically stable than esters, potentially leading to a longer in vivo half-life. This strategy is particularly useful for introducing small alkyl chains or benzylic groups to probe hydrophobic pockets in a target protein.
Mechanism Overview: The reaction proceeds via an SN2 mechanism. The alcohol is first deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.
Figure 2: General mechanism of the Williamson Ether Synthesis.
Protocol: Synthesis of 1-(2-(2-benzyloxyethoxy)ethyl)-1H-pyrazole
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol | 156.18 | 1.0 g | 6.4 mmol |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.31 g | 7.7 mmol |
| Benzyl bromide | 171.04 | 1.2 g (0.91 mL) | 7.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |
| Saturated aqueous ammonium chloride | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
| Ethyl acetate | - | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol (1.0 g, 6.4 mmol) and anhydrous THF (30 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.31 g, 7.7 mmol) portion-wise over 10 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 g, 7.0 mmol) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexane).
-
Quenching: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 50%) to afford the pure 1-(2-(2-benzyloxyethoxy)ethyl)-1H-pyrazole.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
B. Esterification via Steglich Esterification
Scientific Rationale: The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8] This reaction is particularly valuable in drug discovery for several reasons. Firstly, it allows for the synthesis of esters under neutral conditions, which is advantageous when dealing with acid- or base-sensitive functional groups elsewhere in the molecule. Secondly, ester derivatives can serve as prodrugs, which are inactive precursors that are metabolized in vivo to release the active parent drug. This can improve the drug's oral bioavailability or modify its release profile.
Mechanism Overview: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. The alcohol, activated by the DMAP catalyst, then attacks this intermediate to form the ester and a urea byproduct.
Figure 3: General mechanism of the Steglich Esterification.
Protocol: Synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl benzoate
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol | 156.18 | 1.0 g | 6.4 mmol |
| Benzoic acid | 122.12 | 0.86 g | 7.0 mmol |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.45 g | 7.0 mmol |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.08 g | 0.64 mmol |
| Dichloromethane (DCM) | - | 40 mL | - |
| Saturated aqueous sodium bicarbonate | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous sodium sulfate | - | - | - |
| Ethyl acetate | - | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol (1.0 g, 6.4 mmol), benzoic acid (0.86 g, 7.0 mmol), and DMAP (0.08 g, 0.64 mmol) in anhydrous DCM (40 mL).
-
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.45 g, 7.0 mmol) in DCM (10 mL) dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Washing: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl benzoate.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
C. Versatile Functionalization via the Mitsunobu Reaction
Scientific Rationale: The Mitsunobu reaction is a powerful and versatile method for the conversion of primary and secondary alcohols into a wide range of functional groups, including esters, ethers, azides, and amines, with inversion of stereochemistry at the alcohol carbon.[9][10][11] This reaction is particularly useful in drug discovery for its mild conditions and broad substrate scope. The ability to introduce a variety of functionalities allows for the exploration of diverse chemical space and the fine-tuning of a lead compound's properties. For instance, the introduction of an azide group can serve as a precursor for the synthesis of amines or for use in "click chemistry" for bioconjugation.
Mechanism Overview: The reaction involves the activation of the alcohol by triphenylphosphine and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form an alkoxyphosphonium salt. The nucleophile then displaces the triphenylphosphine oxide in an SN2 fashion.
Figure 4: General mechanism of the Mitsunobu Reaction.
Protocol: Synthesis of 1-(2-(2-azidoethoxy)ethyl)-1H-pyrazole
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol | 156.18 | 1.0 g | 6.4 mmol |
| Triphenylphosphine (PPh₃) | 262.29 | 2.0 g | 7.7 mmol |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.55 g (1.57 mL) | 7.7 mmol |
| Diphenylphosphoryl azide (DPPA) | 275.21 | 2.1 g (1.7 mL) | 7.7 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |
| Saturated aqueous sodium bicarbonate | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous sodium sulfate | - | - | - |
| Ethyl acetate | - | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere, add 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol (1.0 g, 6.4 mmol), triphenylphosphine (2.0 g, 7.7 mmol), and anhydrous THF (40 mL).
-
Addition of Nucleophile: Add diphenylphosphoryl azide (DPPA, 2.1 g, 7.7 mmol) to the solution. Caution: Azides can be explosive. Handle with appropriate safety precautions.
-
Addition of Azodicarboxylate: Cool the mixture to 0 °C in an ice bath. Add DIAD (1.55 g, 7.7 mmol) dropwise over 20 minutes. The solution may turn from colorless to yellow.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexane).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Directly purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(2-(2-azidoethoxy)ethyl)-1H-pyrazole. The triphenylphosphine oxide byproduct will also be separated during chromatography.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR (for the azide stretch), and mass spectrometry.
II. Pharmacological Rationale and Screening Strategies
The derivatization of the 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol scaffold opens up avenues for targeting a wide range of biological pathways. Pyrazole derivatives have been reported to exhibit a plethora of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3][12]
Table of Potential Pharmacological Targets for Pyrazole Derivatives:
| Therapeutic Area | Potential Targets | Rationale for Derivatization |
| Oncology | Kinases (e.g., VEGFR, EGFR, CDK), Tubulin, DNA | Ester and ether derivatives can modulate solubility and cell permeability to reach intracellular targets.[12][13][14] |
| Inflammation | Cyclooxygenase (COX) enzymes, Cytokines | Modifications can enhance binding to the active sites of inflammatory enzymes. |
| Infectious Diseases | Bacterial or viral enzymes | Derivatization can improve the antimicrobial spectrum and overcome resistance mechanisms. |
| Neurological Disorders | Cannabinoid receptors, various CNS enzymes | Ether and ester formation can alter blood-brain barrier penetration.[15] |
Screening Cascade:
A typical screening cascade for novel derivatives of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol would involve a tiered approach:
-
Primary Screening: High-throughput screening (HTS) against a panel of relevant biological targets (e.g., a kinase panel for oncology).
-
Secondary Screening: Dose-response studies to determine IC₅₀ or EC₅₀ values for active compounds.
-
Cell-based Assays: Evaluation of cytotoxicity in cancer cell lines or antiviral/antibacterial activity in relevant cellular models.
-
In Vivo Studies: Promising candidates from in vitro studies would then be advanced to animal models to assess efficacy and pharmacokinetic properties.
III. Analytical Characterization and Purification
Purification:
Flash column chromatography on silica gel is the most common method for the purification of the synthesized pyrazole derivatives.[7] The choice of eluent system will depend on the polarity of the derivative and can be optimized using TLC. For basic pyrazole derivatives, the addition of a small amount of triethylamine to the eluent can improve chromatographic performance.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the synthesized derivatives. The chemical shifts and coupling constants of the pyrazole ring protons and the protons of the ethoxy-ethanol chain and its new substituent will confirm the successful derivatization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final products.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the ester carbonyl stretch or the azide stretch.
Conclusion
The derivatization of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol offers a rich platform for the discovery of novel therapeutic agents. The synthetic protocols outlined in this guide, based on the Williamson ether synthesis, Steglich esterification, and Mitsunobu reaction, provide robust and versatile methods for accessing a wide range of derivatives. By systematically modifying the terminal hydroxyl group, researchers can fine-tune the physicochemical and pharmacological properties of this promising scaffold, paving the way for the development of new and effective drugs.
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Farag, A. M., et al. (2011). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 344(10), 685-694. [Link]
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Abdullah, J. H., et al. (2020). Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 8(10), 8-13. [Link]
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Mayhoub, A. S., et al. (2012). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 345(1), 39-47. [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
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Kumar, V., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 9(7). [Link]
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Javaherian, M., et al. (2013). An efficient tandem synthesis of alkyl aryl ethers, including valuable building blocks of dialdehyde and dinitro groups under microwave irradiation and solvent free conditions on potassium carbonate as a mild solid base. Organic Chemistry Research, 1(1), 1-8. [Link]
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Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
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Application Notes & Protocols: The Role and Utility of Pyrazole Derivatives in the Development of Novel Anti-Inflammatory Agents
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Its derivatives have emerged as a highly successful class of anti-inflammatory agents, exemplified by the commercial success of COX-2 inhibitors like Celecoxib.[2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of pyrazole derivatives in the discovery of next-generation anti-inflammatory therapeutics. We will explore the key mechanisms of action, provide validated protocols for synthesis and biological evaluation, and offer insights into data interpretation, all grounded in established scientific literature.
Introduction: The Pyrazole Scaffold in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells.[2] While acute inflammation is a protective process, chronic inflammation is the underlying cause of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) effectively manage inflammation but are often associated with significant gastrointestinal and cardiovascular side effects due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[2]
This has driven the search for more selective and safer therapeutic agents. The five-membered heterocyclic pyrazole ring has proven to be a privileged scaffold in this endeavor.[1][3] Its unique structural and electronic properties allow for the design of potent and selective inhibitors of key inflammatory mediators. The development of Celecoxib, a selective COX-2 inhibitor built on a pyrazole core, validated this approach, demonstrating potent anti-inflammatory effects with a reduced risk of certain side effects compared to non-selective NSAIDs.[2][4] This guide delves into the scientific rationale and practical methodologies for harnessing the potential of pyrazole derivatives.
Core Mechanisms of Anti-Inflammatory Action
Pyrazole derivatives exert their anti-inflammatory effects by modulating multiple key targets and signaling pathways involved in the inflammatory cascade. Understanding these mechanisms is critical for designing targeted assays and interpreting biological data.
Inhibition of Cyclooxygenase (COX) Enzymes
The most well-characterized mechanism for pyrazole-based anti-inflammatory drugs is the inhibition of COX enzymes, which exist in two primary isoforms: COX-1 and COX-2.[5]
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that mediate homeostatic functions like gastric protection and platelet aggregation.[6]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[4][5][6]
The therapeutic goal is to selectively inhibit COX-2 while sparing COX-1. Pyrazole derivatives, such as Celecoxib, achieve this selectivity through specific structural features, like a sulfonamide side chain, that bind to a unique hydrophilic region near the active site of the COX-2 enzyme.[7] This selective inhibition reduces the production of inflammatory prostaglandins, thereby alleviating pain and inflammation.[7][8][9]
Modulation of Pro-Inflammatory Cytokines and Mediators
Beyond COX inhibition, many pyrazole derivatives suppress the production and activity of other critical inflammatory mediators:
-
Lipoxygenase (LOX) Inhibition: Some pyrazole compounds dually inhibit COX and 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[2][5][10] This dual-action can provide a broader anti-inflammatory effect.
-
Cytokine Suppression: Pyrazole derivatives have been shown to inhibit the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in cellular models of inflammation.[2][11]
-
Nitric Oxide (NO) Reduction: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO, a pro-inflammatory mediator.[12] Certain pyrazole compounds effectively reduce iNOS-mediated NO production in activated macrophages.[12]
Interruption of Intracellular Signaling Pathways
The expression of COX-2, iNOS, and pro-inflammatory cytokines is controlled by upstream signaling cascades. Pyrazole derivatives can directly target these pathways, offering a powerful mechanism for controlling the inflammatory response at its source.
-
NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[13] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), the IKK complex phosphorylates IκBα, leading to its degradation.[14] This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[14][15] Several pyrazole derivatives have been shown to prevent the degradation of IκBα, thereby blocking NF-κB activation and subsequent inflammation.[16][17]
Protocol: Synthesis of Pyrazole Derivatives via Chalcone Condensation
A common and reliable method for synthesizing 1,3,5-trisubstituted pyrazoles involves the cyclocondensation of a chalcone intermediate with hydrazine hydrate. [5][16] Rationale: This two-step process is versatile, allowing for a wide variety of substituents to be introduced at the R1, R2, and R3 positions, facilitating the exploration of structure-activity relationships (SAR).
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve an appropriate substituted acetophenone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify with dilute HCl to precipitate the chalcone product.
-
Filter the solid, wash with cold water until neutral, and dry. Recrystallize from ethanol if necessary.
Step 2: Pyrazole Formation
-
Reflux a mixture of the synthesized chalcone (1.0 eq) and hydrazine hydrate (or a substituted hydrazine, 1.2 eq) in a suitable solvent such as absolute ethanol or glacial acetic acid for 4-8 hours. [5][16]2. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The pyrazole derivative will often precipitate out of the solution.
-
Filter the product, wash with cold ethanol, and dry.
-
Confirm the structure and purity using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. [5]
Protocol: In Vitro Evaluation of Anti-Inflammatory Activity
Cell Line: RAW 264.7 murine macrophages are a standard and robust model for these assays.
Protocol 1: Cell Viability Assay (MTT) Rationale: It is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. This assay should be performed first to determine the non-toxic concentration range of the test compounds.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrazole derivatives (e.g., 1-100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability (%) is calculated relative to the vehicle-treated control.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay) Rationale: This assay quantifies the production of NO, a key inflammatory mediator, by measuring its stable metabolite, nitrite. [12]1. Seed RAW 264.7 cells in a 96-well plate (5x10⁴ cells/well) and incubate for 24 hours. 2. Pre-treat cells with non-toxic concentrations of pyrazole derivatives for 1 hour. 3. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production. 4. Collect 50 µL of the cell culture supernatant from each well. 5. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. 6. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. 7. Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Pro-Inflammatory Cytokine Measurement (ELISA) Rationale: Directly measures the inhibition of key inflammatory protein production (e.g., TNF-α, IL-6).
-
Seed and treat cells as described in the NO Production Assay (Protocol 2).
-
After the 24-hour LPS stimulation, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
Protocol: In Vivo Evaluation of Acute Inflammation
Model: Carrageenan-Induced Paw Edema in Rats or Mice. [18] Rationale: This is a highly reproducible and standard model for evaluating the in vivo efficacy of acute anti-inflammatory agents. [5]The edema development is biphasic, with the later phase (after 3 hours) being primarily mediated by prostaglandins, making it sensitive to COX inhibitors. [5]1. Acclimatize male Wistar rats or Swiss albino mice for one week. 2. Fast the animals overnight before the experiment but allow free access to water. 3. Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups (pyrazole derivatives at various doses). 4. Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. 5. Measure the initial paw volume of the right hind paw using a plethysmometer. 6. Inject 0.1 mL of 1% carrageenan solution (in saline) subcutaneously into the sub-plantar region of the right hind paw. 7. Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection. 8. Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.
Data Presentation and Interpretation
Quantitative data from in vitro assays should be summarized to facilitate comparison and SAR analysis. The half-maximal inhibitory concentration (IC₅₀) is a key metric.
Table 1: Example Biological Evaluation Data for Pyrazole Derivatives
| Compound | Cytotoxicity (IC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | COX-1 Inhibition (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) |
| PZ-1 | >100 | 15.2 | 18.5 | 0.8 | 25.6 | 32.0 |
| PZ-2 | >100 | 8.7 | 10.1 | 0.5 | 30.1 | 60.2 |
| PZ-3 | 45.3 | 25.6 | 30.2 | 5.2 | 15.8 | 3.0 |
| Celecoxib | >100 | 9.5 | 11.0 | 0.4 | 28.5 | 71.3 |
Interpretation:
-
A desirable compound exhibits low cytotoxicity (high IC₅₀) and potent inhibition of inflammatory markers (low IC₅₀).
-
The Selectivity Index (SI) is crucial for COX inhibitors. A high SI value indicates greater selectivity for COX-2 over COX-1, which is predictive of a better safety profile.
-
Correlating results across assays can provide mechanistic insights. For instance, a compound that potently inhibits NO and TNF-α may be acting upstream, possibly via NF-κB inhibition.
Conclusion and Future Directions
Pyrazole derivatives remain a highly promising scaffold for the development of novel anti-inflammatory agents. [2][19]The protocols and workflows outlined in this guide provide a robust framework for their synthesis, screening, and validation. Future research will likely focus on developing multi-target agents (e.g., dual COX/LOX inhibitors or compounds that also target kinase pathways) and improving the pharmacokinetic properties, such as solubility and bioavailability, of these potent molecules. [2]The integration of computational docking studies and AI-driven predictive models can further accelerate the discovery of the next generation of pyrazole-based therapeutics. [2]
References
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G. Pontiki, D. Hadjipavlou-Litina, "Pyrazoles and Pyrazolines as Anti-Inflammatory Agents," Molecules, 2022. [Link]
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H. Liu, et al., "NF-κB signaling in inflammation," Signal Transduction and Targeted Therapy, 2017. [Link]
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S. M. M. Abdel-Aziz, et al., "In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents," Molecules, 2023. [Link]
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Y. Zhang, et al., "Synthesis of novel pyrazole derivatives and neuroprotective effect investigation," Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. [Link]
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Mastering the Chemistry of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Pyrazole Derivative
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique chemical properties.[1][2][3] This guide focuses on a specific, yet highly versatile derivative, 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol . This molecule uniquely combines the aromatic, electron-rich pyrazole ring with a flexible hydrophilic diethylene glycol-like side chain terminating in a primary alcohol. This distinct architecture opens avenues for a multitude of chemical transformations, making it an invaluable building block for drug discovery professionals and researchers.
The presence of both a reactive N-H group on the pyrazole (in its tautomeric form) and a primary alcohol provides two orthogonal handles for chemical modification.[4] The pyrazole moiety can participate in various coupling reactions and substitutions, while the alcohol can be readily oxidized, esterified, or converted to other functional groups. This guide provides a comprehensive overview of the experimental setup for key reactions involving this compound, grounded in established chemical principles and practical laboratory experience.
Physicochemical Properties and Handling
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C7H12N2O2 | Based on structure |
| Molecular Weight | 156.18 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow oil/low melting solid | Similar to other pyrazole-ethanol derivatives |
| Solubility | Soluble in water, ethanol, methanol, DMSO, DMF. Sparingly soluble in non-polar solvents. | The hydrophilic side chain and polar pyrazole ring suggest good solubility in polar solvents. |
| Boiling Point | >200 °C (estimated) | High boiling point expected due to hydrogen bonding capabilities of the alcohol and pyrazole N-H. |
| pKa | ~2.5 (pyrazole N-H), ~16 (alcohol O-H) | Pyrazole N-H is weakly acidic. The alcohol O-H is comparable to other primary alcohols. |
Safety and Handling:
Pyrazole derivatives should be handled with care.[5] While specific toxicity data for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is unavailable, it is prudent to treat it as a potentially harmful substance.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
The most direct and efficient method for the synthesis of the title compound is the N-alkylation of pyrazole with a suitable electrophile. The use of 2-(2-chloroethoxy)ethanol is a common strategy for introducing the desired side chain.
Reaction Scheme:
Figure 1: Synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Detailed Protocol:
Materials:
-
Pyrazole
-
2-(2-Chloroethoxy)ethanol[6]
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the pyrazole. The volume should be sufficient to ensure good stirring (approximately 5-10 mL per gram of pyrazole).
-
Reagent Addition: Add 2-(2-chloroethoxy)ethanol (1.1 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Rationale for Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole N-H. Stronger bases like sodium hydride (NaH) can also be used, but require stricter anhydrous conditions.
-
Solvent: DMF is an excellent polar aprotic solvent that facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive. Acetonitrile is another suitable solvent.
-
Temperature: Heating the reaction increases the rate of the alkylation reaction.
Characterization of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, the four methylene groups of the side chain, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the structure. |
| ¹³C NMR | Resonances for the three distinct carbons of the pyrazole ring and the four carbons of the ethoxyethanol side chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (m/z = 157.09 for [M+H]⁺). |
| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and C-H and C=N stretching frequencies for the pyrazole ring and alkyl chain. |
Reactions Involving the Alcohol Functionality
The primary alcohol in 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is a versatile functional group that can undergo a variety of transformations.
Oxidation to the Aldehyde or Carboxylic Acid
The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further synthetic modifications.
Reaction Schemes:
Figure 2: Oxidation of the alcohol to an aldehyde or carboxylic acid.
Protocol for Oxidation to Aldehyde (using PCC):
-
Setup: In a fume hood, add pyridinium chlorochromate (PCC) (1.5 eq) to a round-bottom flask containing dichloromethane (DCM).
-
Addition: Dissolve 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol (1.0 eq) in DCM and add it to the PCC suspension.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the mixture through a pad of silica gel, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the aldehyde.
Protocol for Oxidation to Carboxylic Acid (using KMnO₄): [7]
-
Setup: Dissolve 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol (1.0 eq) in a mixture of water and a suitable co-solvent like t-butanol in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) (2.5 eq) in water.
-
Reaction: Allow the mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared.
-
Work-up: Quench the reaction by adding a saturated solution of sodium sulfite. Acidify the mixture with dilute HCl.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify the carboxylic acid by recrystallization or column chromatography.
Esterification
The alcohol can be readily converted to an ester through reaction with a carboxylic acid (Fischer esterification) or an acyl chloride.
Reaction Scheme:
Figure 3: Fischer esterification of the alcohol.
Protocol for Fischer Esterification: [8]
-
Setup: In a round-bottom flask, combine 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol (1.0 eq) and the desired carboxylic acid (1.2 eq).
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (a few drops).
-
Reaction: Heat the mixture to reflux for several hours. The removal of water (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product.
-
Work-up: Cool the reaction, dilute with water, and extract the ester with an organic solvent.
-
Purification: Wash the organic layer with a sodium bicarbonate solution to remove unreacted acid, then with brine. Dry, concentrate, and purify the ester.
Conclusion and Future Directions
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is a highly adaptable scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and further functionalize this versatile molecule. The dual reactivity of the pyrazole ring and the terminal alcohol allows for the creation of diverse molecular architectures. Future work could explore the derivatization of the pyrazole ring through electrophilic substitution or cross-coupling reactions, in tandem with the transformations of the alcohol group, to generate libraries of novel compounds for biological screening.
References
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
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ACS Omega. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available at: [Link]
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ResearchGate. (2025). Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols. Available at: [Link]
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PMC - NIH. 2,2,2-Tris(pyrazol-1-yl)ethanol. Available at: [Link]
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PMC - NIH. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
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ResearchGate. (2009). Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis. Available at: [Link]
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EPJ Web of Conferences. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available at: [Link]
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ResearchGate. (2009). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Available at: [Link]
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AWS. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. Available at: [Link]
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PubChem. 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. Available at: [Link]
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Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]
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SpringerLink. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
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Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Available at: [Link]
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MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
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PMC - NIH. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Available at: [Link]
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Pharmaffiliates. 2-(2-(4-Nitrosopiperazin-1-yl)ethoxy)ethan-1-ol. Available at: [Link]
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PubChem. 2-(1H-Pyrazol-4-yl)ethanol. Available at: [Link]
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Application Notes & Protocols for the Purification of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
Abstract
This document provides a comprehensive guide for the purification of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, a key heterocyclic building block relevant to pharmaceutical and materials science research. Recognizing the critical impact of purity on experimental outcomes and drug safety profiles, we present a selection of robust purification methodologies. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these protocols effectively. We will explore purification by column chromatography, vacuum distillation, and chemical derivatization (acid-salt recrystallization), providing detailed protocols for each.
Introduction and Compound Profile
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is a bifunctional molecule featuring a pyrazole moiety, a common pharmacophore in medicinal chemistry, linked via an ethoxy-ethanol chain.[1] The terminal primary alcohol and the basic nitrogen atoms of the pyrazole ring offer multiple sites for further chemical modification. The presence of these polar functional groups—an ether, an alcohol, and a nitrogen heterocycle—dictates the compound's physicochemical properties and, consequently, the strategies for its purification.
Physicochemical Properties (Estimated & Inferred):
| Property | Estimated Value / Characteristic | Rationale & Significance for Purification |
| Molecular Formula | C₇H₁₂N₂O₂ | --- |
| Molecular Weight | 156.18 g/mol | Influences boiling point and diffusion rates. |
| Polarity | High | The combination of an alcohol (-OH), ether (-O-), and pyrazole ring makes the molecule highly polar. This is the primary characteristic exploited in chromatographic separations. A structurally similar compound, 2-(2-(4-Amino-1h-pyrazol-1-yl)ethoxy)ethan-1-ol, has a calculated LogP of -1.16, indicating high hydrophilicity.[2] |
| Boiling Point | High (>250 °C at atm. pressure) | The molecular weight, polarity, and especially the hydrogen-bonding capability of the alcohol group suggest a high boiling point. Purification by distillation will require reduced pressure (vacuum) to prevent thermal decomposition.[3][4] |
| State at STP | Likely a viscous liquid or low-melting solid | Similar heterocyclic alcohols are often oils or low-melting solids.[5][6] |
| Acidity/Basicity | Weakly Basic | The pyrazole ring contains basic nitrogen atoms (pKb ~11.5). This basicity can cause problematic interactions with acidic silica gel during chromatography but can be leveraged for purification via acid-salt formation.[7][8] |
Strategic Approach to Purification
The optimal purification strategy depends on the nature and scale of the synthesis and the impurities present. A logical workflow is essential for efficiently achieving high purity.
Caption: A decision-making workflow for selecting the appropriate purification method.
Protocol 1: Modified Normal-Phase Column Chromatography
Column chromatography is the most versatile technique for purifying polar molecules by separating them from less polar or significantly more polar impurities based on differential adsorption to a solid stationary phase.[9]
Causality: The target molecule's basic pyrazole moiety can lead to strong interactions with the acidic surface of standard silica gel, resulting in significant peak tailing, poor separation, and potential product loss.[10] To counteract this, the mobile phase is modified with a small amount of a base, such as triethylamine (TEA) or ammonium hydroxide, to neutralize the acidic sites on the silica, allowing for symmetrical elution of the basic compound.[10][11]
Caption: Standard workflow for purification by column chromatography.
Detailed Protocol:
-
Eluent Selection (TLC Analysis):
-
Prepare several test eluents. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
In a typical vial, add a small amount of your crude product. Spot it on a silica gel TLC plate.
-
Develop the plate in solvent systems of increasing polarity (e.g., 98:2, 95:5, 90:10 DCM:MeOH). To each system, add 0.5% triethylamine (TEA).
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the least polar eluent you will use (e.g., 100% DCM + 0.5% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack it uniformly, avoiding air bubbles. Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the DCM.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the determined mobile phase. A gradient elution, starting with a lower polarity (e.g., 2% MeOH in DCM) and gradually increasing to a higher polarity (e.g., 10% MeOH in DCM), is often most effective.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
-
Analysis and Recovery:
-
Spot every few fractions on a TLC plate to monitor the elution of the product.
-
Combine all fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
-
Protocol 2: High-Vacuum Distillation
For liquid crude products where impurities have significantly different boiling points, distillation is an efficient purification method.[12] Given the high estimated boiling point of the target compound, distillation must be performed under high vacuum to lower the boiling temperature and prevent thermal degradation.[13]
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure with a vacuum pump, the temperature required to induce boiling is significantly lowered. This allows for the distillation of high-boiling, thermally sensitive compounds well below their decomposition temperature.
Detailed Protocol:
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.
-
Use high-vacuum grease sparingly on all ground glass joints to ensure a good seal.
-
Place a stir bar in the distillation flask.
-
Position the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
-
-
Distillation Procedure:
-
Charge the distillation flask with the crude product (no more than two-thirds full).
-
Begin stirring and slowly apply vacuum. Watch for excessive bumping or foaming.
-
Once the system is at the desired pressure (e.g., 0.1-1.0 mmHg), gradually heat the distillation flask using a heating mantle.
-
Collect and discard any low-boiling impurities (the "forerun").
-
When the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask and collect the main fraction.
-
Stop the distillation when the temperature begins to rise again or when only a small residue remains.
-
-
Shutdown:
-
Remove the heating mantle and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
-
Boiling Point Estimation at Reduced Pressure:
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | >250 (Decomposition likely) |
| 10 | ~160 - 180 |
| 1.0 | ~120 - 140 |
| 0.1 | ~90 - 110 |
Protocol 3: Purification via Acid-Salt Recrystallization
This chemical method leverages the basicity of the pyrazole ring to separate the target compound from non-basic impurities.[7][8] The basic free-base is converted into a salt (e.g., a hydrochloride salt) with an acid. Salts often have much higher melting points and are crystalline, allowing for purification by recrystallization from a suitable solvent.
Causality: The reaction of the basic nitrogen on the pyrazole with an acid forms an ionic salt. This dramatic change in chemical properties typically decreases its solubility in non-polar organic solvents and increases its crystallinity, facilitating its separation from neutral or acidic organic impurities that remain in solution.[8]
Caption: Workflow for purification via salt formation, recrystallization, and recovery.
Detailed Protocol:
-
Salt Formation:
-
Dissolve the crude product in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a stoichiometric amount (1.0 equivalent) of a solution of hydrochloric acid in a compatible solvent (e.g., 2.0 M HCl in diethyl ether) with stirring.
-
The pyrazole hydrochloride salt should precipitate as a solid. If it oils out, try scratching the side of the flask or adding a seed crystal.
-
-
Recrystallization/Isolation:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid salt by vacuum filtration.
-
Wash the salt with a small amount of cold, fresh solvent to remove any soluble impurities.
-
If further purity is needed, the salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether).
-
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate, until the solution is basic (pH > 8).
-
Extract the liberated pure free-base into an organic solvent like ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
References
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- Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
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- 2-(1H-Pyrazol-4-yl)ethanol. PubChem.
- Distill
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- Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Purdue Extension.
- Distilling esters with very high boiling points? Sciencemadness Discussion Board.
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- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
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Application Note & Protocols: Comprehensive Analytical Characterization of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the analytical characterization of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, a pivotal intermediate in pharmaceutical synthesis. The protocols herein are designed to ensure the identity, purity, and stability of the compound, which are critical quality attributes in drug development. This document offers in-depth methodologies and the scientific rationale for employing a suite of analytical techniques, including spectroscopic, chromatographic, and thermal analyses.
Strategic Importance of Analytical Characterization
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is a key building block in medicinal chemistry. Its distinct structural features, a pyrazole ring linked to an ethoxyethanol chain, make it a valuable component in the design of novel therapeutic agents. Rigorous analytical characterization is not merely a quality control step but a foundational aspect of drug development, ensuring the reliability of subsequent synthetic transformations and the safety of the final active pharmaceutical ingredient (API). This application note delineates a comprehensive analytical strategy to achieve this.
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for confirming the chemical identity and structure of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework. Both ¹H and ¹³C NMR are crucial for the definitive assignment of the atomic connectivity.
-
Expertise & Experience: The selection of an appropriate deuterated solvent is paramount. While CDCl₃ is a common choice, the hydroxyl proton may exhibit broad signals or exchange with residual water. Using DMSO-d₆ can sharpen the -OH signal and allow for its unambiguous identification through D₂O exchange experiments. The rate of proton exchange on the pyrazole nitrogen can also be solvent-dependent, potentially affecting the appearance of the pyrazole ring proton signals.[1]
-
Trustworthiness: Referencing the residual solvent peak is a critical self-validating step in NMR data acquisition, ensuring the accuracy of reported chemical shifts. Two-dimensional NMR techniques like COSY and HSQC can be employed to further confirm proton-proton and proton-carbon correlations, respectively, providing an irrefutable structural assignment.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
For ¹H NMR in DMSO-d₆, a drop of D₂O can be added after initial spectra acquisition to confirm the hydroxyl proton signal, which will disappear upon exchange.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR: A standard pulse program (e.g., zg30) with 16-32 scans is typically sufficient.
-
¹³C NMR: A proton-decoupled pulse program (e.g., zgpg30) with a greater number of scans (1024 or more) is required due to the lower natural abundance of ¹³C.
-
-
Data Interpretation:
-
Process the raw data (FID) using Fourier transformation.
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak.
-
Integrate ¹H NMR signals to determine proton ratios and analyze splitting patterns to deduce neighboring protons.
-
Assign all signals based on expected chemical shifts and coupling patterns for the pyrazole and ethoxyethanol moieties.[2][3][4]
-
Expected Data (Illustrative):
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | Pyrazole H-3, H-5 | ~7.4-7.6 | Doublets |
| Pyrazole H-4 | ~6.2 | Triplet | |
| N-CH₂- | ~4.3 | Triplet | |
| -O-CH₂-CH₂-O- | ~3.7-3.9 | Multiplets | |
| -CH₂-OH | ~3.6 | Triplet | |
| -OH | Variable, broad | Disappears on D₂O exchange | |
| ¹³C NMR | Pyrazole C-3, C-5 | ~139, ~129 | |
| Pyrazole C-4 | ~105 | ||
| Aliphatic Carbons | ~50-72 | Four distinct signals |
Mass Spectrometry (MS)
MS is vital for confirming the molecular weight and can provide structural information through fragmentation analysis.
-
Expertise & Experience: Electrospray ionization (ESI) in positive mode is highly effective for this molecule, as the basic nitrogen atoms of the pyrazole ring are readily protonated to form a stable [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) is strongly recommended to obtain the exact mass, which can be used to confirm the elemental composition.
Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution (~10 µg/mL) of the sample in methanol or acetonitrile.
-
The addition of 0.1% formic acid to the solvent will promote protonation.
-
-
Instrumental Parameters:
-
Ionization Mode: ESI positive.
-
Mass Analyzer: TOF or Orbitrap for HRMS.
-
Scan Range: m/z 50-500.
-
-
Data Interpretation:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a rapid and non-destructive method to identify the functional groups present.[8]
-
Expertise & Experience: The presence of a broad O-H stretching band is a key diagnostic feature for the alcohol.[9] The C-O stretching region will show absorptions for both the alcohol and the ether functionalities.[10][11][12]
Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol[9][13] |
| ~3140, 3115 | C-H stretch | Pyrazole ring |
| ~2920, 2870 | C-H stretch | Aliphatic CH₂ |
| ~1550 | C=N, C=C stretch | Pyrazole ring |
| ~1120, 1060 | C-O stretch | Ether and Alcohol[10] |
Chromatographic Purity Assessment
Chromatographic methods are essential for quantifying the purity of the compound and detecting any related substances or impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for purity determination in pharmaceutical analysis.[14][15][16][17]
-
Expertise & Experience: A reversed-phase C18 column is a robust choice for a molecule with the polarity of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. A gradient elution method using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol provides excellent resolving power for potential impurities. The pyrazole ring contains a chromophore that allows for sensitive UV detection. Under acidic mobile phase conditions, protonation of the pyrazole nitrogen can occur, which may affect peak shape.[18]
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
-
Sample Preparation:
-
Accurately prepare a sample solution in the initial mobile phase composition (e.g., 0.5 mg/mL).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method.
-
Thermal and Physicochemical Characterization
Thermal analysis techniques are crucial for understanding the stability and solid-state properties of the compound.[19][20]
Thermogravimetric Analysis (TGA)
TGA measures changes in mass as a function of temperature, providing information on thermal stability, decomposition, and solvent/water content.[21][22]
-
Expertise & Experience: TGA is essential to determine the onset of thermal decomposition. This information is critical for setting appropriate drying temperatures and for interpreting DSC results, ensuring that melting events are not convoluted with decomposition.
Protocol: TGA
-
Instrumentation: TGA instrument with a sensitive microbalance.
-
Experimental Conditions:
-
Sample Mass: 5-10 mg in an open alumina or platinum pan.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to 500 °C.
-
Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis: The TGA thermogram will show the temperature at which significant mass loss begins, indicating the decomposition point.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions, allowing for the determination of melting point and assessment of crystallinity.[23]
-
Expertise & Experience: The melting point is a key physical property and an indicator of purity. A sharp melting endotherm is characteristic of a pure crystalline substance, whereas impurities will typically broaden the melting range and lower the melting point.
Protocol: DSC
-
Instrumentation: DSC instrument.
-
Experimental Conditions:
-
Sample Mass: 2-5 mg in a sealed aluminum pan.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to a temperature below the decomposition onset observed by TGA.
-
Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis: The onset temperature of the endothermic peak in the DSC thermogram is reported as the melting point. The area under the peak corresponds to the heat of fusion.
Integrated Analytical Workflow
The following diagram outlines the logical flow of the analytical characterization process, from initial structural confirmation to final purity and stability assessment.
Caption: A comprehensive analytical workflow for the characterization of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
References
-
ResearchGate. (2012). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
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Characterisation techniques. (n.d.). Characterisation techniques. [Link]
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Asian Journal of Chemistry. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Link]
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Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]
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Welch Materials, Inc. (2023). Heterocycles Structural Analysis in HPLC Method Development. [Link]
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Food Chemistry. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–mass spectrometry. [Link]
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MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]
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OpenStax. (n.d.). Spectroscopy of Ethers. [Link]
-
AZoM. (2023). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. [Link]
-
ResearchGate. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
ResolveMass. (2024). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]
-
ResearchGate. (n.d.). Analytical methods for lignin characterization. II. Spectroscopic studies. [Link]
-
ACS Publications. (n.d.). Determination of ethers and alcohols in gasolines by gas chromatography/Fourier transform infrared spectroscopy. [Link]
-
NIH. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
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PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
-
Taylor & Francis Online. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [Link]
-
NIH. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – mass spectrometry. [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
Química Orgánica. (n.d.). IR spectrum: Ethers. [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
-
MDPI. (n.d.). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]
-
MDPI. (n.d.). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. [Link]
-
Analytical Methods. (2018). Analytical Methods. [Link]
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The Versatile Building Block: 2-[2-(1H-Pyrazol-1-yl)ethoxy]ethan-1-ol in Modern Organic Synthesis
Introduction: A Bifunctional Synthon for Complex Molecule Construction
In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. Among these, heterocycle-containing synthons have garnered significant attention due to their prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This guide focuses on a particularly valuable, yet under-documented, building block: 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol .
This molecule possesses a unique combination of functionalities: a nucleophilic pyrazole ring, a flexible ethylene glycol-like linker, and a primary alcohol. This trifecta of reactive sites makes it an exceptionally versatile tool for synthetic chemists, enabling the introduction of the pyrazole moiety along with a hydrophilic and modifiable handle. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] The ethoxy-ethanol tail not only imparts favorable solubility characteristics but also provides a reactive hydroxyl group for further synthetic elaborations.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis of this building block and its subsequent application in organic synthesis, supported by mechanistic insights and authoritative references.
Synthesis of 2-[2-(1H-Pyrazol-1-yl)ethoxy]ethan-1-ol: A Practical Guide
The most direct and efficient method for the synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is the N-alkylation of pyrazole with a suitable electrophile. The following protocol is based on established principles of pyrazole alkylation, a reaction known to be sensitive to conditions that can influence regioselectivity (N1 vs. N2 alkylation).[7] For unsubstituted pyrazole, the two nitrogen atoms are equivalent, simplifying the reaction.
Core Reaction:
The synthesis proceeds via the deprotonation of pyrazole by a strong base to form the pyrazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-(2-chloroethoxy)ethan-1-ol in an SN2 reaction.
Detailed Experimental Protocol: Synthesis of 2-[2-(1H-Pyrazol-1-yl)ethoxy]ethan-1-ol
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 1H-Pyrazole | 288-13-1 | 68.08 g/mol | 6.81 g | 0.10 mol |
| 2-(2-Chloroethoxy)ethan-1-ol | 628-89-7 | 124.57 g/mol | 13.7 g | 0.11 mol |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 4.40 g | 0.11 mol |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 200 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | As needed | - |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | As needed | - |
| Brine (Saturated Aqueous NaCl) | 7647-14-5 | 58.44 g/mol | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | As needed | - |
| Silica Gel (for column chromatography) | 7631-86-9 | - | As needed | - |
| Ethyl Acetate (for chromatography) | 141-78-6 | 88.11 g/mol | As needed | - |
| Hexanes (for chromatography) | 110-54-3 | 86.18 g/mol | As needed | - |
Procedure:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.40 g, 0.11 mol, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous dimethylformamide (100 mL) to the flask.
-
Pyrazole Addition: Dissolve 1H-pyrazole (6.81 g, 0.10 mol) in anhydrous DMF (50 mL) and add it dropwise to the sodium hydride suspension at 0 °C (ice bath) over 30 minutes.
-
Deprotonation: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium pyrazolide salt.
-
Alkylation: Dissolve 2-(2-chloroethoxy)ethan-1-ol (13.7 g, 0.11 mol) in anhydrous DMF (50 mL) and add it dropwise to the reaction mixture at room temperature.
-
Reaction Progress: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow, dropwise addition of water (20 mL) at 0 °C.
-
Workup: Pour the reaction mixture into a separatory funnel containing 200 mL of water and 200 mL of diethyl ether.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) to afford the pure 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Expected Yield: 70-80%
Characterization:
While direct experimental data for the title compound is not widely published, the following are predicted spectroscopic characteristics based on the analysis of its constituent moieties.[8]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.55 (d, J = 1.8 Hz, 1H, pyrazole-H5), 7.50 (d, J = 2.2 Hz, 1H, pyrazole-H3), 6.25 (t, J = 2.0 Hz, 1H, pyrazole-H4), 4.20 (t, J = 5.0 Hz, 2H, N-CH₂), 3.85 (t, J = 5.0 Hz, 2H, CH₂-O), 3.70 (t, J = 4.5 Hz, 2H, O-CH₂), 3.60 (t, J = 4.5 Hz, 2H, CH₂-OH), 2.50 (br s, 1H, OH).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 139.5 (pyrazole-C5), 129.0 (pyrazole-C3), 105.5 (pyrazole-C4), 71.5 (O-CH₂), 70.0 (CH₂-O), 61.5 (CH₂-OH), 50.0 (N-CH₂).
-
IR (neat, cm⁻¹): 3350 (br, O-H stretch), 3110, 2920, 2870 (C-H stretch), 1510 (C=N stretch), 1100 (C-O stretch).
-
MS (ESI+): m/z 157.1 [M+H]⁺, 179.1 [M+Na]⁺.
Applications in Organic Synthesis: A Gateway to Diverse Molecular Scaffolds
The synthetic utility of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol stems from the reactivity of its primary alcohol. This hydroxyl group can be readily transformed into a variety of other functional groups, allowing for its incorporation into larger and more complex molecules.
Protocol 1: Esterification for the Synthesis of Bioactive Molecules
The primary alcohol can be esterified with a variety of carboxylic acids, acid chlorides, or anhydrides to generate esters with potential biological activity.
General Procedure for Esterification using an Acid Chloride:
-
Dissolution: Dissolve 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.2 mmol) to the solution and cool to 0 °C.
-
Acylation: Add the desired acid chloride (1.1 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting ester by column chromatography.
Protocol 2: Williamson Ether Synthesis for Linker Extension
The hydroxyl group can be deprotonated with a strong base and reacted with an alkyl halide to form an ether linkage, extending the linker or attaching other functional moieties.
General Procedure for Etherification:
-
Deprotonation: To a solution of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol (1.0 mmol) in anhydrous THF (10 mL) at 0 °C, add sodium hydride (1.1 mmol, 60% dispersion in mineral oil).
-
Alkylation: After stirring for 30 minutes at room temperature, add the desired alkyl halide (1.2 mmol) and a catalytic amount of tetrabutylammonium iodide (optional).
-
Reaction: Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
Workup and Purification: After cooling, quench the reaction with methanol, concentrate, and purify the residue by column chromatography.
Protocol 3: Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are versatile intermediates for further transformations such as reductive amination or amide bond formation.
Procedure for Oxidation to the Aldehyde (Swern Oxidation):
-
Oxalyl Chloride Activation: In a two-necked flask under nitrogen, dissolve oxalyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL) and cool to -78 °C.
-
DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO) (2.4 mmol) in dichloromethane (1 mL) dropwise.
-
Alcohol Addition: After 15 minutes, add a solution of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol (1.0 mmol) in dichloromethane (2 mL) dropwise.
-
Base Quench: Stir for 30 minutes, then add triethylamine (5.0 mmol) and allow the reaction to warm to room temperature.
-
Workup and Purification: Add water, separate the layers, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry, and concentrate. Purify the aldehyde by column chromatography.
Conclusion and Future Outlook
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is a highly promising and versatile building block for organic synthesis. Its straightforward preparation and the presence of multiple, orthogonally reactive functional groups provide a powerful platform for the synthesis of a wide array of complex molecules. The protocols detailed in this guide offer a solid foundation for its synthesis and application. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the utility of such well-designed synthons will undoubtedly expand, opening new avenues for innovation.
References
Please note that direct references for the synthesis and specific applications of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol are not widely available in the searched literature. The protocols and data provided are based on established chemical principles and data for analogous compounds. The following references provide a general background on pyrazole chemistry and related synthetic methods.
-
2,2,2-Tris(pyrazol-1-yl)ethanol. McLauchlan, C. C., et al. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(5), o1133. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Sharma, V., et al. International Journal of Pharmaceutical Sciences Review and Research, 2020, 64(2), 59-71. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Li, Y., et al. Journal of Medicinal Chemistry, 2022, 65(1), 1-46. [Link]
- N-alkylation method of pyrazole.
-
Structural basis of the 1H-nuclear magnetic resonance spectra of ethanol-water solutions based on multivariate curve resolution analysis of mid-infrared spectra. Chen, J., et al. Analytical Chemistry, 2008, 80(11), 4109-4115. [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Matos, J., et al. Journal of Molecular Catalysis A: Chemical, 2010, 328(1-2), 81-88. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Khan, A. Research & Reviews: Journal of Medicinal & Organic Chemistry, 2024, 11(3), 008. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Kliachyna, M., et al. International Journal of Molecular Sciences, 2023, 24(1), 345. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. El-Hiti, G. A., et al. Molecules, 2022, 27(1), 123. [Link]
-
Comparing Coordination Uranyl (VI) Complexes with 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol and Derivatives. Hiti, E. A., et al. Dalton Transactions, 2021, 50(30), 10429-10437. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. G. C. T. & S. Schenone. Pharmaceuticals, 2023, 16(5), 654. [Link]
-
Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Elsherif, K. M., et al. Arabian Journal of Chemistry & Environmental Research, 2021, 8(2), 236-246. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Anonymous. Pharmaguideline, 2021. [Link]
-
N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide. El-Shehry, M. F., et al. Acta Crystallographica Section E: Crystallographic Communications, 2013, 69(Pt 11), o1678. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Karrouchi, K., et al. Molecules, 2020, 25(19), 4437. [Link]
-
Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols. Fokin, V. V., et al. Chemistry of Heterocyclic Compounds, 2000, 36, 843-847. [Link]
-
A facile synthesis of pyrazole derivatives in neat WERSA. Patil, S. A., et al. Journal of the Indian Chemical Society, 2022, 99(1), 100261. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Pouli, N., et al. ACS Omega, 2021, 6(4), 2846-2858. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. G. M. Abu-El-Reash, et al. Molecules, 2022, 27(23), 8251. [Link]
-
Synthesis, Characterization and In-Silico Analysis of New 2-Pyrazolines. Saroja, T., et al. Journal of Scientific Research, 2021, 13(1), 183-194. [Link]
-
Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). Pal, A., et al. Inorganica Chimica Acta, 2019, 495, 118956. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yield and purity. The information herein is based on established principles of organic synthesis, including Williamson ether synthesis and N-alkylation of heterocyclic compounds.
I. Reaction Overview and Mechanism
The synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol typically proceeds via a nucleophilic substitution reaction between pyrazole and a suitable electrophile derived from diethylene glycol, such as 2-(2-chloroethoxy)ethanol. The reaction is generally carried out in the presence of a base to deprotonate the pyrazole, thereby activating it as a nucleophile.
The core of this synthesis involves two key transformations:
-
N-Alkylation of Pyrazole: The deprotonated pyrazole anion attacks the electrophilic carbon of the 2-(2-chloroethoxy)ethanol, forming a new nitrogen-carbon bond.
-
In-situ Williamson Ether Synthesis-like Reaction: This reaction directly couples the pyrazole to the diethylene glycol backbone.
A critical aspect of this synthesis is controlling the regioselectivity of the N-alkylation. Unsubstituted pyrazole has two nitrogen atoms, and alkylation can potentially occur at either N1 or N2, leading to isomeric products.
II. Experimental Protocol (Generalized)
This protocol is a representative procedure based on analogous reactions and may require optimization for specific laboratory conditions and scales.
Materials:
-
Pyrazole
-
2-(2-Chloroethoxy)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), in a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Alkylation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation. Subsequently, add 2-(2-chloroethoxy)ethanol (1.05 equivalents) dropwise, again maintaining the temperature at 0 °C.
-
Reaction Progression: Once the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: The pyrazole was not fully deprotonated before the addition of the electrophile. | - Ensure the sodium hydride is fresh and has been handled under anhydrous conditions. A grayish appearance may indicate deactivation.[1] - Allow for sufficient stirring time after the addition of pyrazole to the NaH suspension. |
| 2. Inactive Electrophile: The 2-(2-chloroethoxy)ethanol may have degraded. | - Use freshly opened or purified 2-(2-chloroethoxy)ethanol. | |
| 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | - Ensure the DMF is anhydrous. Water will quench the sodium hydride. | |
| 4. Low Reaction Temperature: The reaction may be too slow at room temperature. | - After initial stirring at room temperature, gently heat the reaction mixture (e.g., to 50-60 °C) and monitor for product formation by TLC. | |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: Alkylation is occurring at both N1 and N2 of the pyrazole ring. | - The choice of base and solvent can influence regioselectivity. In some cases, using a weaker base like potassium carbonate in a solvent like acetonitrile can favor one isomer.[2] - Steric hindrance on the pyrazole ring can direct alkylation to the less hindered nitrogen. |
| 2. Di-alkylation: The hydroxyl group of the product or starting material is also alkylated. | - Use a slight excess of pyrazole relative to the electrophile to minimize the chance of the product reacting further. | |
| Presence of Unreacted Starting Materials | 1. Insufficient Reaction Time: The reaction may not have reached completion. | - Continue to monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider gentle heating. |
| 2. Reversible Reaction: The reaction may be in equilibrium. | - This is less likely in this type of reaction but could be influenced by the choice of base and solvent. | |
| Difficulty in Product Purification | 1. Similar Polarity of Products and Byproducts: The desired product and any isomers or byproducts may have similar Rf values on TLC. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider alternative purification techniques such as preparative HPLC if column chromatography is ineffective. |
| 2. Product is Water-Soluble: The product may be partially lost in the aqueous layer during work-up. | - Perform multiple extractions of the aqueous layer with an organic solvent. - Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this synthesis?
A1: Ensuring anhydrous conditions is paramount. Sodium hydride reacts violently with water, and any moisture will consume the base, preventing the deprotonation of pyrazole and leading to low or no yield.[1]
Q2: How can I control the N1 versus N2 alkylation of the pyrazole ring?
A2: The regioselectivity of pyrazole N-alkylation is a known challenge and can be influenced by several factors.[2] Generally, for unsubstituted pyrazole, a mixture of N1 and N2 isomers is expected. The ratio can be influenced by the reaction conditions. For instance, the use of different bases (e.g., NaH vs. K₂CO₃) and solvents can alter the isomeric ratio.[2] Steric hindrance on the pyrazole ring, if present, would be a major directing factor.
Q3: Can I use a different base instead of sodium hydride?
A3: Yes, other bases can be used, but they may affect the yield and regioselectivity. Potassium carbonate (K₂CO₃) is a milder base that is often used for N-alkylation of pyrazoles.[2] Stronger bases like sodium hydroxide or potassium hydroxide could also be used, but care must be taken to control the reaction conditions to avoid side reactions.
Q4: What are the likely side products in this reaction?
A4: The primary side products are likely to be the N2-alkylated isomer of the desired product. Di-alkylation, where the hydroxyl group of the product is also alkylated by another molecule of 2-(2-chloroethoxy)ethanol, is also a possibility, especially if a large excess of the electrophile is used. Additionally, if the reaction is heated too aggressively, elimination reactions of the alkyl halide can occur.
Q5: How can I confirm the structure of my final product and identify any isomers?
A5: A combination of spectroscopic techniques is essential. ¹H and ¹³C NMR spectroscopy are powerful tools to determine the structure and isomeric ratio. The chemical shifts of the protons and carbons on the pyrazole ring and the ethoxy-ethanol side chain will be distinct for the N1 and N2 isomers. Mass spectrometry will confirm the molecular weight of the product.
V. Visualizations
Caption: Experimental workflow for the synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Caption: Troubleshooting decision tree for optimizing the synthesis.
VI. References
Sources
Technical Support Center: Synthesis of Pyrazole-Based Linkers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pyrazole-based linkers. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, reflecting the real-world problems you face. Our goal is to explain the causality behind experimental outcomes, enabling you to logically diagnose issues and rationally design solutions.
Section 1: Core Pyrazole Ring Synthesis
The foundation of any linker is the heterocyclic core. The Knorr synthesis and related cyclocondensation reactions are workhorses, but they are not without their challenges, particularly concerning yield and regioselectivity.
Q1: My Knorr pyrazole synthesis from a 1,3-dicarbonyl and hydrazine is resulting in very low yields. What are the primary factors to investigate?
Answer: Low yields in the Knorr synthesis typically stem from one of four areas: suboptimal reaction conditions, instability of the starting materials, or competing side reactions. Let's break down the troubleshooting process.
The classic Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] While seemingly straightforward, the devil is in the details.
Causality and Troubleshooting Steps:
-
Solvent Choice is Critical: The choice between a protic solvent (like ethanol or acetic acid) and an aprotic solvent (like DMF or NMP) can dramatically influence the reaction rate and outcome.
-
Protic Solvents (e.g., Ethanol): These are traditionally used and facilitate proton transfer, which is necessary for the dehydration steps. However, they can also promote side reactions.
-
Aprotic Polar Solvents (e.g., DMF): For some substrates, particularly with aryl hydrazines, aprotic solvents can lead to cleaner reactions and better regioselectivity.[2]
-
Actionable Advice: If your yield is low in ethanol, consider switching to DMF or running the reaction neat (solvent-free) at an elevated temperature, if your starting materials are stable.
-
-
Temperature and Reaction Time: These reactions often require heat to drive the dehydration and cyclization.
-
Too Low: Incomplete conversion is a common issue. Monitor the reaction by TLC or LC-MS to ensure the starting materials are consumed.
-
Too High: Decomposition of starting materials or the product can occur, especially with sensitive functional groups. This is often indicated by the reaction mixture turning dark brown or black.
-
Actionable Advice: Start at a moderate temperature (e.g., 80 °C) and monitor progress. If the reaction is sluggish, incrementally increase the temperature. If decomposition is observed, try a lower temperature for a longer duration or consider a catalyst.
-
-
Catalysis: While many pyrazole syntheses run without an explicit catalyst, acidic or basic conditions can be beneficial.
-
Acid Catalysis (e.g., catalytic H₂SO₄, TsOH): An acid catalyst can accelerate the initial imine/enamine formation and the final dehydration step. However, too much acid can lead to unwanted side reactions.
-
Modern Catalysts: Various catalysts, including metal catalysts and even green nano-catalysts, have been developed to improve yields and reaction times under milder conditions.[2][3]
-
Actionable Advice: Add a catalytic amount (1-5 mol%) of a mild acid like acetic acid or p-toluenesulfonic acid (TsOH) to your reaction.
-
Q2: I'm synthesizing a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine, but I'm getting an inseparable mixture of two regioisomers. How can I control the regioselectivity?
Answer: This is a classic and persistent challenge in pyrazole synthesis.[3] The formation of two regioisomers arises because the initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons. The outcome is determined by a delicate balance of steric and electronic factors.
Understanding the Causality:
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will typically be attacked preferentially by the more nucleophilic nitrogen of the hydrazine (usually the unsubstituted -NH₂ group).
-
Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can block attack at the nearby carbonyl, directing the reaction to the less hindered site.
Strategies for Regiocontrol:
-
Exploit Electronic Differences: If one carbonyl is significantly more reactive (e.g., a ketone vs. an ester carbonyl in a β-ketoester), you can often achieve good selectivity. The hydrazine's NH₂ group will preferentially attack the more electrophilic ketone.
-
Solvent and Temperature Tuning: As mentioned in Q1, reaction conditions can influence regioselectivity. Aprotic dipolar solvents have been shown to provide better results than polar protic solvents in some cases.[2] Experimenting with different solvents (e.g., EtOH, DMF, Toluene) and temperatures is a crucial first step.
-
Stepwise Synthesis: Instead of a one-pot reaction, a stepwise approach offers greater control.
-
Protocol: First, react the 1,3-dicarbonyl with a protecting group at one carbonyl. Then, perform the condensation with hydrazine. The initial protection step dictates the regiochemistry. This adds steps but guarantees selectivity.
-
Another method is to first form the hydrazone by reacting the hydrazine with the more reactive carbonyl under mild conditions, then induce cyclization under more forcing conditions.
-
-
Modern Synthetic Methods: If classic methods fail, consider alternative synthetic routes that offer inherent regiocontrol, such as [3+2] cycloaddition reactions.[4][5]
| Parameter | Strategy for Regiocontrol | Rationale |
| Substrate | Use a β-ketoester or β-ketoamide instead of a diketone. | The ketone carbonyl is significantly more electrophilic than the ester/amide carbonyl, directing the initial attack. |
| Solvent | Screen polar protic (EtOH, AcOH) vs. polar aprotic (DMF, NMP). | Solvent can influence the tautomeric equilibrium of the diketone and the nucleophilicity of the hydrazine. |
| Temperature | Run at the lowest possible temperature for reaction completion. | Lower temperatures can amplify small differences in activation energy between the two competing pathways. |
| Methodology | Use a stepwise approach (protection or hydrazone formation first). | Prevents the non-selective reaction by forcing the initial bond formation at a specific site. |
Section 2: Functionalization and N-Alkylation Challenges
Once the pyrazole core is formed, it must be functionalized to create the "linker." N-alkylation is a common and often frustrating step due to the presence of two reactive nitrogen atoms.
Q3: I need to N-alkylate my 3-substituted pyrazole to attach it to the rest of my linker, but I'm getting a mixture of N1 and N2 isomers. How can I achieve selective alkylation?
Answer: The N-alkylation of an unsymmetrically substituted pyrazole is challenging because the acidic N-H proton exists in a tautomeric equilibrium between the two ring nitrogens. Direct alkylation often yields a mixture of products that can be difficult to separate.[6]
Causality and Control:
The regioselectivity of N-alkylation is governed by the interplay between the thermodynamic stability of the resulting products and the kinetic accessibility of the nitrogen atoms.
-
Steric Control (The "Bulky Group" Strategy): This is the most common and intuitive approach. The incoming alkylating agent will preferentially react at the less sterically hindered nitrogen atom.
-
Principle: A bulky substituent at the C3 (or C5) position will direct the alkylation to the more distant nitrogen (N1). Conversely, a small substituent will offer little steric hindrance, leading to mixtures.
-
Actionable Advice: If possible, design your synthesis so that a bulky group is adjacent to the nitrogen you don't want to alkylate. If you are using a base, a very bulky, non-nucleophilic base (e.g., LHMDS, KHMDS) can also influence selectivity by deprotonating the less hindered N-H.
-
-
Electronic Control (Directing Groups): Functional groups on the pyrazole ring can electronically influence the nucleophilicity of the adjacent nitrogen atoms.
-
Principle: Electron-withdrawing groups (e.g., -CF₃, -NO₂) decrease the nucleophilicity of the adjacent nitrogen, potentially favoring alkylation at the other nitrogen. The modification of a carbonyl group to a hydrazone has been shown to effectively guide the reaction.[6]
-
Actionable Advice: Analyze the electronic nature of your substituents. This effect is often less pronounced than sterics but can be a deciding factor in borderline cases.
-
-
Chelation Control: If your pyrazole has a substituent with a coordinating atom (e.g., -CH₂OH, -C=O), the choice of base can lead to chelation. Using a base with a metal cation (e.g., NaH, n-BuLi) can form a six-membered chelate, effectively blocking that nitrogen and directing the alkylating agent to the other.
-
Reaction Conditions:
-
Base: Strong, non-nucleophilic bases (NaH, K₂CO₃, Cs₂CO₃) are typically used. Cesium carbonate (Cs₂CO₃) is often cited as favoring the thermodynamically more stable product due to the "cesium effect."
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are standard.
-
Section 3: Purification and Characterization
A successful reaction is meaningless without pure, well-characterized material. Pyrazoles can present unique challenges in this stage.
Q4: My crude pyrazole product appears as a smear or multiple overlapping spots on a silica gel TLC plate, making purification by column chromatography impossible. What is happening?
Answer: This is a common and frustrating problem often caused by tautomerism or strong interaction with the silica gel. N-unsubstituted pyrazoles are tautomeric, and the acidic N-H proton can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to significant band broadening and poor separation.
Troubleshooting Purification:
-
Modify the Mobile Phase:
-
Add a Base: The most effective solution is often to add a small amount of a basic modifier to the eluent. This deprotonates the silanol groups and suppresses the problematic interaction with your pyrazole.
-
Actionable Advice: Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). You should see a dramatic improvement in peak shape on the TLC plate.
-
-
Use a Different Stationary Phase:
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica for basic compounds like pyrazoles.
-
Reverse-Phase (C18): For more polar pyrazoles, reverse-phase chromatography (e.g., C18 silica with Water/Acetonitrile or Water/Methanol mobile phases) is a powerful option.
-
-
Purify a Derivative: If the N-H is the problem, protect it before purification. A simple protection like N-Boc can make the molecule less polar and non-tautomeric, leading to clean chromatography. The protecting group can be removed in a subsequent step.
-
Crystallization/Salt Formation: Don't underestimate non-chromatographic methods.
-
Principle: If your product is a solid, crystallization is the most efficient purification method. If it's an oil or refuses to crystallize, you can try forming a salt.
-
Actionable Advice: Dissolve the crude material in a minimal amount of a suitable solvent and add an acid (e.g., HCl in ether, or oxalic acid). The resulting pyrazolium salt is often a crystalline solid that can be isolated by filtration, separating it from neutral impurities.[7][8]
-
Section 4: Application-Specific Challenges: ADCs and MOFs
The ultimate function of the linker imposes its own set of constraints and challenges.
Q5: I have successfully synthesized a pyrazole-based linker for an Antibody-Drug Conjugate (ADC), but it shows poor stability in plasma, leading to premature release of the payload. How can I improve its stability?
Answer: Linker stability is paramount for the safety and efficacy of an ADC. Premature cleavage in systemic circulation leads to off-target toxicity and a reduced therapeutic window.[] The pyrazole itself is generally stable; the instability almost always originates from the cleavable trigger or the conjugation chemistry attached to it.
Causality and Design Improvements:
-
Analyze the Cleavage Mechanism:
-
Enzyme-Cleavable (e.g., Val-Cit-PABC): Is the peptide sequence being prematurely degraded by plasma proteases? The stability of these linkers can be enhanced by flanking the peptide with stabilizing moieties or by using non-natural amino acids.
-
pH-Sensitive (e.g., Hydrazone): The stability of hydrazone linkers is highly dependent on their electronic environment. Electron-donating groups near the hydrazone bond will increase its stability at physiological pH (7.4), while still allowing for cleavage in the acidic endosome (pH 5-6).
-
Disulfide: Is the disulfide bond being reduced in circulation? Introducing steric hindrance near the S-S bond (e.g., by using hindered thiol derivatives) can significantly increase plasma stability.[]
-
-
Increase Hydrophilicity: Highly hydrophobic linkers and payloads can cause the ADC to aggregate, which may alter its conformation and expose labile sites to degradation.[10]
-
Actionable Advice: Incorporate hydrophilic spacers, such as short polyethylene glycol (PEG) chains, into the linker design. This can improve solubility, reduce aggregation, and shield the labile parts of the linker.
-
-
Consider the Conjugation Site: The site of attachment on the antibody can impact linker stability. Linkers attached to less solvent-accessible sites may be more protected from enzymatic degradation.[11]
Section 5: Experimental Protocols
Protocol: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole via Knorr Condensation
This protocol details the synthesis of 1-phenyl-5-methyl-1H-pyrazole-3-carboxylic acid, a common linker precursor, where regioselectivity is controlled by the differential reactivity of a β-ketoester.
Reactants:
-
Ethyl 2,4-dioxovalerate (Ethyl-aceto-pyruvate)
-
Phenylhydrazine
-
Ethanol
-
Sodium Hydroxide (for subsequent saponification)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxovalerate (1.0 eq). Dissolve it in absolute ethanol (approx. 0.2 M concentration).
-
Hydrazine Addition: While stirring at room temperature, add phenylhydrazine (1.0 eq) dropwise over 5 minutes. Causality Note: Phenylhydrazine's unsubstituted -NH₂ terminus is more nucleophilic and will preferentially attack the more electrophilic ketone carbonyl over the ester carbonyl, defining the regiochemistry.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of the starting materials and the formation of a new, UV-active spot for the pyrazole product. The reaction is typically complete within 2-4 hours.
-
Workup (Ester Isolation): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the resulting oil in ethyl acetate and wash with 1M HCl (to remove any unreacted hydrazine) followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate.
-
Saponification (Acid Formation): Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide (excess). Heat the mixture to 60 °C for 1-2 hours until TLC or LC-MS confirms the disappearance of the ester.
-
Purification (Acid): Cool the reaction mixture in an ice bath and acidify to pH ~2 with concentrated HCl. A white precipitate of the carboxylic acid product should form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
References
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.[Link]
-
synthesis of pyrazoles. YouTube.[Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate.[Link]
- Process for the purification of pyrazoles.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.[Link]
-
Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. MDPI.[Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.[Link]
-
Pyrazole synthesis. Organic Chemistry Portal.[Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]
-
Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate.[Link]
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications.[Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications.[Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.[Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central.[Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.[Link]
-
Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations. Journal of Materials Chemistry A.[Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]
-
Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. ResearchGate.[Link]
- Method for purifying pyrazoles.
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. PMC.[Link]
-
Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. ResearchGate.[Link]
-
Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.[Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate.[Link]
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing.[Link]
-
Cleavable linkers in antibody-drug conjugates. David Spring's group.[Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI.[Link]
-
Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity. Chemical Science.[Link]
-
List of organic linkers used in the synthesis of MOFs described in this review. ResearchGate.[Link]
-
Stability of ADC linker payloads in sub-cellular fractions. Sterling Pharma Solutions.[Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry.[Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate.[Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications.[Link]
-
2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate.[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. purepeg.com [purepeg.com]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Technical Support Center: Synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
Welcome to our dedicated technical support center for the synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we will delve into the common challenges and side reactions encountered during its preparation, providing you with practical troubleshooting strategies and in-depth scientific explanations to ensure the success of your experiments.
Introduction to the Synthesis
The preparation of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is typically achieved through the N-alkylation of pyrazole with an appropriate electrophile, such as 2-(2-chloroethoxy)ethanol, in the presence of a base. This reaction, while seemingly straightforward, is prone to several side reactions that can impact the yield, purity, and scalability of the process. Understanding these potential pitfalls is crucial for efficient and reproducible synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Issue 1: Low Yield of the Desired Product
Question: I am getting a low yield of my target molecule, 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. What are the possible causes and how can I improve it?
Answer:
A low yield can be attributed to several factors, primarily incomplete reaction, or the formation of side products. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Deprotonation of Pyrazole: The first step in the N-alkylation is the deprotonation of pyrazole to form the pyrazolide anion, which is the active nucleophile. If the base used is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.
-
Recommendation: Ensure you are using at least one equivalent of a strong base. Sodium hydride (NaH) is a common and effective choice for this reaction as it irreversibly deprotonates the pyrazole.[1] Potassium carbonate (K2CO3) can also be used, but may require higher temperatures and longer reaction times.
-
-
Suboptimal Reaction Temperature: The reaction temperature plays a critical role. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions.
-
Recommendation: For reactions using NaH in aprotic polar solvents like DMF or THF, the initial deprotonation is often carried out at 0°C, followed by gradual warming to room temperature or gentle heating (e.g., 50-60°C) after the addition of the alkylating agent.
-
-
Purity of Reagents: The purity of pyrazole and 2-(2-chloroethoxy)ethanol is paramount. Impurities in the starting materials can interfere with the reaction. Water is a particularly problematic impurity as it will quench the strong base.
-
Recommendation: Use freshly distilled or high-purity anhydrous solvents and ensure your starting materials are dry.
-
Issue 2: Formation of Isomeric Byproducts (N1 vs. N2 Alkylation)
Question: My final product is a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity of the N-alkylation?
Answer:
The formation of a mixture of N1 and N2-alkylated pyrazoles is a classic challenge in the chemistry of these heterocyles.[2][3] For an unsubstituted pyrazole, the two nitrogen atoms have similar reactivity, often leading to a mixture of products.[4]
-
Steric Hindrance: The regioselectivity of N-alkylation is highly influenced by steric factors.[5] The N1 position is generally less sterically hindered than the N2 position (which is flanked by a carbon atom of the pyrazole ring).
-
Recommendation: While the alkylating agent in this synthesis, 2-(2-chloroethoxy)ethanol, is not exceptionally bulky, subtle steric effects can still play a role. To favor N1 alkylation, you can consider using a bulkier base which may preferentially associate with the less hindered N1 position.
-
-
Choice of Base and Solvent: The combination of base and solvent can significantly influence the regioselectivity of pyrazole alkylation.[2][6]
-
Recommendation: A common strategy to enhance N1 selectivity is the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[6] This combination often favors the formation of the thermodynamically more stable N1-substituted product. In contrast, using a weaker base like potassium carbonate in a solvent like acetonitrile might lead to a different isomeric ratio.
-
-
Reaction Temperature: Temperature can also affect the N1/N2 ratio.
-
Recommendation: Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer. Experimenting with a temperature gradient can help you optimize for the desired isomer.
-
The following table summarizes the expected influence of different reaction conditions on the regioselectivity of pyrazole alkylation:
| Condition | N1-Alkylation Favored | N2-Alkylation Favored | Rationale |
| Steric Hindrance of Alkylating Agent | Bulky alkylating agent | Less bulky alkylating agent | The bulkier group will preferentially attack the less hindered nitrogen. |
| Base/Solvent System | NaH in THF/DMF | K2CO3 in Acetonitrile | The choice of base and solvent can influence the ionic character of the pyrazolide salt and the transition state energies. |
| Temperature | Often higher temperatures (thermodynamic control) | Often lower temperatures (kinetic control) | The relative stability of the transition states leading to each isomer can be temperature-dependent. |
Issue 3: Presence of a Higher Molecular Weight Impurity
Question: I am observing an impurity with a higher molecular weight than my desired product in my mass spectrometry analysis. What could this be?
Answer:
A higher molecular weight impurity could be the result of a di-alkylation reaction.
-
Di-alkylation of Pyrazole: If an excess of both the base and the alkylating agent is used, it is possible for the initially formed product to be deprotonated at the remaining N-H of a tautomeric form and undergo a second alkylation. However, this is generally less common for pyrazole itself. A more likely scenario is the di-alkylation of diethylene glycol, a potential starting material or impurity in the synthesis of 2-(2-chloroethoxy)ethanol.
-
Reaction at the Hydroxyl Group: Another possibility is the reaction of the hydroxyl group of your product or the starting material, 2-(2-chloroethoxy)ethanol, with another molecule of the alkylating agent. This would result in the formation of an ether dimer.
-
Recommendation: To minimize these side reactions, it is crucial to control the stoichiometry of your reagents. Use of a slight excess of pyrazole relative to the alkylating agent can help ensure that the electrophile is consumed before it can react with the product.
-
Issue 4: Unreacted Starting Materials Remain
Question: Even after a long reaction time, I still see significant amounts of unreacted pyrazole and/or 2-(2-chloroethoxy)ethanol. What should I do?
Answer:
The presence of unreacted starting materials usually points to issues with reaction conditions or reagent quality.
-
Inactive Base: Strong bases like sodium hydride can be deactivated by improper storage and handling, leading to exposure to moisture.
-
Recommendation: Use a fresh batch of sodium hydride and ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Quality Alkylating Agent: The 2-(2-chloroethoxy)ethanol may have degraded or contain impurities.
-
Recommendation: Verify the purity of your alkylating agent by NMR or GC-MS before use.
-
-
Insufficient Reaction Time or Temperature: As mentioned earlier, if the reaction conditions are too mild, the reaction may not go to completion.
-
Recommendation: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Visualizing the Reaction and Side Reactions
The following diagrams illustrate the main reaction pathway and potential side reactions.
Caption: Reaction scheme for the synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol and key side products.
Experimental Protocol: Synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Pyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
2-(2-chloroethoxy)ethanol
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of pyrazole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0°C and add 2-(2-chloroethoxy)ethanol (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Analytical Characterization
To confirm the identity and purity of your product, and to identify any side products, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for distinguishing between the N1 and N2 isomers. The chemical shifts of the pyrazole ring protons will be different for each isomer.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your product and help identify any higher or lower molecular weight impurities.
-
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for monitoring the progress of the reaction and for assessing the purity of the final product.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
-
Yulia O. Edilova, Yulia S. Kudyakova, Ekaterina A. Osipova, Pavel A. Slepukhin, Yanina V. Burgart, Victor I. Saloutin, Denis N. Bazhin. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences 2025, 26 (21) , 10335. [Link]
-
A systematic study of the N-substitution reactions of 3-substituted pyrazoles under basic conditions has been undertaken. Regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles have been achieved using K2CO3-DMSO. ResearchGate. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
A new method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate electrophiles and a Brønsted acid catalyst. These reactions provide ready access to N-alkyl pyrazoles which are present in a variety of medicinally relevant lead structures. ResearchGate. [Link]
-
The selective N-methylation of pyrazoles has been a persistent challenge in synthetic chemistry for decades. ACS Publications. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
-
2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. Wikipedia. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing N-substituted pyrazoles. N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry, yet it is often plagued by challenges, most notably the control of regioselectivity. This document provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome common experimental hurdles and achieve optimal results.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted to address specific problems you may encounter during your pyrazole N-alkylation experiments. Each issue is followed by a series of potential causes and detailed, actionable solutions grounded in chemical principles.
Problem 1: Low or No Yield of N-Alkylated Product
You've set up your reaction, but upon workup and analysis, you find a low yield of the desired product or none at all.
Potential Causes & Solutions:
-
Insufficient Deprotonation of the Pyrazole: The N-alkylation typically proceeds via an SN2 mechanism, which requires the deprotonation of the pyrazole's N-H to form a nucleophilic pyrazolate anion. If the base is not strong enough to deprotonate the pyrazole, the reaction will not proceed.
-
Poor Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical.
-
Solution: Ensure you are using a good leaving group. The reactivity order is generally I > Br > Cl > OTs (tosylate). If you are using an alkyl chloride with a less reactive pyrazole, consider switching to the corresponding alkyl bromide or iodide.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the pyrazolate anion and the counter-ion.
-
Reaction Temperature is Too Low: Like many reactions, the rate of N-alkylation is temperature-dependent.
-
Solution: Try increasing the reaction temperature. Refluxing in acetonitrile or heating in DMF (e.g., at 80 °C) can significantly improve the reaction rate.[2] However, be aware that higher temperatures can sometimes negatively impact regioselectivity.
-
-
Steric Hindrance: A bulky substituent on the pyrazole ring (at the 3- or 5-position) or a sterically demanding alkylating agent can hinder the approach of the electrophile.
-
Solution: If possible, consider using a less sterically hindered alkylating agent. For sterically hindered pyrazoles, you may need to use a stronger base and higher temperatures to drive the reaction to completion.
-
Problem 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)
You've successfully alkylated your pyrazole, but you have a mixture of the N1 and N2 isomers that are difficult to separate. This is the most common challenge in pyrazole N-alkylation.
Causality: The two nitrogen atoms in the pyrazole ring have similar electronic properties, leading to competitive alkylation at both sites.[1] The final isomeric ratio is a delicate balance of steric effects, electronic effects, and reaction conditions.
Solutions to Control Regioselectivity:
-
Leverage Steric Hindrance: The most straightforward way to influence regioselectivity is through sterics. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.
-
Strategy: If your pyrazole has a bulky substituent at the 3-position, the alkylation will likely favor the N1 position. Conversely, a bulky substituent at the 5-position will direct alkylation to the N2 position.
-
-
Choice of Base and Counter-ion: The nature of the base and its counter-ion can significantly influence the site of alkylation.
-
Strategy: Larger cations, such as Cs⁺ (from Cs₂CO₃) or K⁺ (from K₂CO₃), can coordinate with substituents on the pyrazole ring, effectively blocking one nitrogen atom and directing the alkylating agent to the other.[1] For example, using NaH can lead to a different isomeric ratio compared to K₂CO₃.[1]
-
-
Solvent Effects: The solvent can influence the aggregation of the pyrazolate salt and the solvation of the transition state.
-
Strategy: Less polar solvents may favor the formation of ion pairs, which can enhance the directing effect of the counter-ion. Experimenting with different polar aprotic solvents (e.g., DMF, MeCN, THF) is recommended.
-
-
Tuning Substituents on the Pyrazole Ring: The electronic nature of the substituents can also play a role.
-
Strategy: Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the adjacent nitrogen atoms. This can be a more subtle effect and is often substrate-dependent.[1]
-
-
Alternative Alkylating Methods:
-
Mitsunobu Reaction: This method can sometimes offer different regioselectivity compared to traditional SN2 conditions.[3]
-
Acid-Catalyzed Alkylation: For certain substrates, acid-catalyzed alkylation using trichloroacetimidates can provide good yields and sterically controlled regioselectivity.[3][4]
-
Enzymatic Alkylation: Engineered enzymes can provide exquisite regioselectivity (>99%) for pyrazole alkylation, offering a powerful but more specialized approach.[5]
-
Visualizing the Factors Influencing Regioselectivity:
Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.
Problem 3: Side Reactions and Impurity Formation
Your reaction produces the desired product, but it is contaminated with significant side products, complicating purification.
Potential Side Reactions & Solutions:
-
Over-alkylation (Quaternization): If the N-alkylated pyrazole product is sufficiently nucleophilic, it can be alkylated a second time to form a quaternary pyrazolium salt.
-
Solution: Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help to minimize its concentration at any given time.
-
-
Competing O-alkylation or C-alkylation: If your pyrazole has other nucleophilic functional groups (e.g., a hydroxyl or an activated methylene group), these may also be alkylated.
-
Solution: Protect sensitive functional groups before performing the N-alkylation. For example, a hydroxyl group can be protected as a silyl ether or a benzyl ether.
-
-
Elimination from the Alkylating Agent: If you are using a secondary or tertiary alkyl halide, elimination to form an alkene can be a competing reaction, especially with strong, non-nucleophilic bases at higher temperatures.
-
Solution: Use a more nucleophilic, less hindered base if possible. Running the reaction at a lower temperature can also favor substitution over elimination.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing a new pyrazole N-alkylation?
A1: A reliable set of starting conditions is to use 1.0 equivalent of your pyrazole, 1.5-2.0 equivalents of potassium carbonate (K₂CO₃) as the base, and 1.1 equivalents of your alkyl bromide or iodide in acetonitrile (MeCN) as the solvent. Heat the reaction to reflux and monitor by TLC or LC-MS.[1]
Q2: How do I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method. The N-alkylated product will typically be less polar than the starting N-H pyrazole. You can also use Liquid Chromatography-Mass Spectrometry (LC-MS) for more precise monitoring of product formation and the disappearance of starting material.
Q3: My two regioisomers are inseparable by column chromatography. What can I do?
A3: If you cannot optimize the reaction to produce a single isomer, you may need to explore alternative purification techniques. Preparative HPLC is often successful in separating closely related isomers. In some cases, crystallization can be used to selectively isolate one isomer.
Q4: Can I perform this reaction under phase-transfer catalysis (PTC) conditions?
A4: Yes, PTC can be an effective method for pyrazole N-alkylation, often providing high yields.[2] Typical PTC conditions involve using a base like 50% aqueous NaOH, an organic solvent like dichloromethane or toluene, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
Data Tables for Quick Reference
Table 1: Common Bases for Pyrazole N-Alkylation
| Base | Strength | Common Applications |
| K₂CO₃ | Moderate | General-purpose base for many pyrazoles. |
| Cs₂CO₃ | Moderate | Often used to enhance regioselectivity due to the large cation. |
| NaH | Strong | For less acidic pyrazoles or those with electron-withdrawing groups. |
| KOH | Strong | Can be used in PTC conditions. |
Table 2: Common Solvents for Pyrazole N-Alkylation
| Solvent | Type | Properties & Use Cases |
| Acetonitrile (MeCN) | Polar Aprotic | Good general-purpose solvent, easy to remove. |
| Dimethylformamide (DMF) | Polar Aprotic | Higher boiling point allows for higher reaction temperatures. |
| Acetone | Polar Aprotic | Lower boiling point, suitable for more reactive substrates. |
| Dichloromethane (DCM) | Aprotic | Often used in PTC conditions. |
Experimental Protocols
General Protocol for N-Alkylation using K₂CO₃ in Acetonitrile
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazole (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
General Protocol for N-Alkylation using NaH in DMF
Caution: NaH is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the pyrazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Workflow for Optimizing Pyrazole N-Alkylation:
Caption: A decision-making workflow for optimizing pyrazole N-alkylation reactions.
References
-
Bazhin, D. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(19), 10335. Available at: [Link]
-
Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. Available at: [Link]
-
Matos, J., et al. (2011). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Applied Catalysis A: General, 398(1-2), 159-166. Available at: [Link]
-
Guisado, J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10443–10453. Available at: [Link]
-
De, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 110-120. Available at: [Link]
-
Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. Available at: [Link]
-
Pöche, M., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Available at: [Link]
-
Hunt, J. T., et al. (2009). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 5, 40. Available at: [Link]
-
El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(11), 2749. Available at: [Link]
-
De, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 110-120. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Pyrazole Derivatives
Welcome to the technical support center for the purification of polar pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these valuable compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting advice and practical, step-by-step protocols to address common purification hurdles.
Introduction: The Challenge of Polar Pyrazoles
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. However, their inherent polarity, often stemming from unsubstituted N-H groups, hydroxyl, carboxyl, or amino functionalities, presents significant purification challenges. These compounds frequently exhibit high water solubility and poor retention on traditional silica gel chromatography, leading to difficult separations from polar starting materials, reagents, and byproducts. This guide will equip you with the knowledge and techniques to overcome these obstacles and achieve high purity for your target molecules.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of polar pyrazole derivatives in a question-and-answer format, providing explanations and actionable solutions.
Q1: My polar pyrazole derivative is highly water-soluble, making extraction from an aqueous workup difficult. How can I improve its recovery?
A1: This is a classic challenge with polar compounds. Here’s a multi-faceted approach:
-
pH Adjustment: The solubility of your pyrazole derivative might be pH-dependent, especially if it contains acidic or basic functional groups.
-
If your compound has a basic nitrogen (the pyrazole ring itself is weakly basic), you can improve its solubility in the organic phase by basifying the aqueous layer with a mild base like sodium bicarbonate or sodium carbonate. This deprotonates any ammonium salt that might have formed, making the compound less polar.
-
Conversely, if your compound has an acidic proton (e.g., a carboxylic acid), acidifying the aqueous layer will protonate it, reducing its solubility in water and favoring extraction into an organic solvent.
-
-
Salting Out: Increasing the ionic strength of the aqueous phase can decrease the solubility of your organic compound. Add a saturated solution of sodium chloride (brine) to the aqueous layer before extraction. This reduces the ability of water molecules to solvate your polar pyrazole, driving it into the organic layer.
-
Choice of Extraction Solvent: Dichloromethane (DCM) and chloroform are often more effective than ethyl acetate for extracting polar compounds due to their higher polarity. For very polar compounds, a mixture of DCM and a more polar solvent like isopropanol or n-butanol can be effective. However, be mindful that these more polar solvents will also extract more water and potentially other polar impurities.
-
Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, continuous liquid-liquid extraction can be a highly effective, albeit more complex, technique. This method continuously passes the organic solvent through the aqueous phase, allowing for the gradual extraction of the compound.
Q2: My polar pyrazole derivative streaks badly or has very poor retention (elutes with the solvent front) on a standard silica gel column. What are my options?
A2: This is a very common issue. Standard silica gel is a relatively acidic stationary phase, and its interaction with polar compounds can be complex, leading to poor chromatography. Here are several strategies to address this:
-
Modify the Mobile Phase:
-
Increase Polarity: A simple first step is to increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, you can switch to a dichloromethane/methanol or an ethyl acetate/methanol system.
-
Add a Modifier: Adding a small amount of a modifier can significantly improve peak shape.
-
For basic compounds, adding 0.1-1% of triethylamine or ammonia in methanol to your mobile phase can neutralize the acidic sites on the silica gel, reducing tailing.
-
For acidic compounds, adding 0.1-1% of acetic acid or formic acid can improve peak shape by ensuring the compound remains in a single protonation state.
-
-
-
Switch the Stationary Phase:
-
Alumina: Alumina is a more basic stationary phase than silica and can be a good alternative for the purification of basic pyrazole derivatives. It is available in neutral, basic, and acidic forms.
-
Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography is often the method of choice. The stationary phase is nonpolar (e.g., C18-bonded silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Your polar pyrazole will have better retention on a C18 column than on silica.[1] Modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to improve peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are not well-retained by reversed-phase chromatography.[1][2] It utilizes a polar stationary phase (like bare silica, or silica bonded with polar functional groups such as amino or cyano) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a smaller amount of an aqueous solvent.[2] As the aqueous content in the mobile phase increases, the elution strength increases.[2]
-
Q3: I have synthesized a mixture of N-1 and N-2 alkylated pyrazole regioisomers. How can I separate them?
A3: The separation of pyrazole regioisomers is a frequent challenge. The subtle differences in their polarity and steric hindrance can be exploited for separation.
-
Chromatography: Careful optimization of column chromatography is often successful.
-
TLC Analysis: First, screen a variety of solvent systems using thin-layer chromatography (TLC) to find a system that shows baseline separation of the two isomers. You may need to try multiple combinations of solvents (e.g., hexanes/ethyl acetate, DCM/methanol, toluene/acetone).
-
Flash Chromatography: Once you have a good solvent system, perform flash column chromatography. A shallow gradient can improve separation.
-
-
Crystallization: If the isomers have different crystalline properties, fractional crystallization can be effective.
-
Try dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize out first. You may need to screen several solvents to find one that works.
-
-
Derivatization: In some cases, it may be possible to selectively derivatize one isomer, which would drastically change its polarity and allow for easy separation. The derivative could then be cleaved to regenerate the desired isomer.
Q4: My purified pyrazole derivative appears pure by TLC, but the NMR spectrum shows residual solvent or other impurities. What should I do?
A4: This indicates that the impurities co-elute with your product under the TLC conditions or are not UV-active if you are using a UV lamp for visualization.
-
NMR Analysis of "Pure" Fractions: Always take an NMR of your combined "pure" fractions before completely removing the solvent. This can save you from having to re-purify the entire batch.
-
Alternative Stains for TLC: If your impurities are not UV-active, try using a different visualization method for your TLC plates, such as potassium permanganate stain or iodine vapor.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is much more powerful than TLC for assessing purity. Develop an HPLC method (either normal-phase or reversed-phase) to check the purity of your sample. This method can then be scaled up to preparative HPLC for final purification if necessary.
-
Recrystallization: If the impurity is present in a small amount, recrystallization is often the best way to remove it. A successful recrystallization can significantly improve the purity of your final product.
-
Lyophilization (Freeze-Drying): If the impurity is a high-boiling point solvent (like DMSO or DMF), it can be difficult to remove by evaporation. If your compound is soluble in water or a mixture of water and a solvent like acetonitrile or tert-butanol, you can dissolve it, freeze it, and then lyophilize it to remove the residual solvent.
Q5: I am struggling to induce crystallization of my polar pyrazole derivative. It just oils out. What techniques can I try?
A5: "Oiling out" is a common problem with polar compounds. Here are several techniques to promote crystallization:
-
Solvent Screening: The choice of solvent is critical. You are looking for a solvent in which your compound is soluble when hot but sparingly soluble when cold. Use a small amount of your compound to test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, or mixtures of these).
-
Slow Cooling: Once you have a saturated solution of your compound in a hot solvent, allow it to cool to room temperature very slowly. Do not disturb the solution. After it has reached room temperature, you can then place it in a refrigerator or freezer to further promote crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the cooled, saturated solution. This seed crystal will act as a template for further crystal growth.
-
Vapor Diffusion: Dissolve your compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (a solvent in which your compound is insoluble). The poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting crystallization.
-
Formation of Acid Addition Salts: A powerful technique for purifying basic pyrazoles is to convert them into their acid addition salts (e.g., hydrochloride, sulfate, or tosylate salts).[3][4] These salts are often highly crystalline and can be easily purified by recrystallization.[3][4] After purification, the salt can be neutralized with a base to regenerate the free pyrazole.[3][4]
Part 2: Data Presentation & Experimental Protocols
Table 1: Recommended Purification Strategies for Polar Pyrazole Derivatives
| Challenge | Recommended Primary Technique | Stationary Phase | Typical Mobile Phase/Solvent | Key Considerations |
| Poor Retention on Silica | Hydrophilic Interaction Liquid Chromatography (HILIC) | Amino-propyl, Cyano-propyl, or bare Silica | Acetonitrile/Water | Water is the strong solvent. Start with a high percentage of acetonitrile. |
| Basic Pyrazole Tailing on Silica | Modified Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate with 0.5% Triethylamine | The amine modifier neutralizes acidic sites on the silica. |
| Acidic Pyrazole Tailing on Silica | Modified Normal-Phase Chromatography | Silica Gel | Dichloromethane/Methanol with 0.5% Acetic Acid | The acid modifier ensures the compound remains protonated. |
| Highly Water-Soluble Pyrazole | Reversed-Phase Chromatography (C18) | C18-bonded Silica | Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid | Ensure your compound is soluble in the mobile phase. |
| Difficulty in Crystallization | Recrystallization via Salt Formation | N/A | Ethanol, Isopropanol, or Water | Form a salt (e.g., HCl salt) to induce crystallinity.[3][4] |
| Separation of Regioisomers | Preparative HPLC | C18 or Silica | Varies based on isomer polarity | A shallow gradient and high-resolution column are often required. |
Experimental Protocols
Protocol 1: Purification of a Basic Polar Pyrazole via Flash Chromatography with a Triethylamine-Modified Mobile Phase
-
Slurry Preparation: Dissolve or adsorb your crude pyrazole derivative onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a polar solvent (like methanol or DCM), add silica gel (about 2-3 times the mass of your crude product), and then evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Column Packing: Dry-pack the column with silica gel. Then, flush the column with the initial, low-polarity mobile phase (e.g., 100% hexanes with 0.5% triethylamine).
-
Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in the hexane/ethyl acetate with 0.5% triethylamine mixture).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the last traces of triethylamine, you can co-evaporate with a solvent like dichloromethane several times.
Protocol 2: Purification via Recrystallization from an Acid Addition Salt
-
Salt Formation: Dissolve the crude basic pyrazole in a suitable organic solvent such as ethanol, isopropanol, or acetone.[3]
-
Acid Addition: Add a solution of an acid (e.g., HCl in ethanol or concentrated H₂SO₄) dropwise with stirring. Monitor the pH to ensure you have reached an acidic state. The acid addition salt will often precipitate out of the solution.
-
Heating and Dissolution: Gently heat the mixture until the salt completely dissolves.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
-
Liberation of the Free Base (Optional): To recover the free pyrazole, dissolve the purified salt in water and add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic. Then, extract the free pyrazole with an organic solvent, dry the organic layer, and evaporate the solvent.
Part 3: Visualization of Workflows
Diagram 1: Decision-Making Workflow for Purifying a Novel Polar Pyrazole Derivative
Sources
Technical Support Center: Stability of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol in Solution
Abstract: This technical guide provides a comprehensive framework for understanding and mitigating potential stability issues of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol in solution. While specific degradation studies on this molecule are not extensively published, its chemical structure, featuring a pyrazole ring, an ether linkage, and a primary alcohol, allows for a predictive assessment of its stability profile. This document offers a proactive approach for researchers, scientists, and drug development professionals by outlining potential degradation pathways, providing detailed troubleshooting guides in a question-and-answer format, and presenting robust experimental protocols for stability assessment.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Q1: What are the primary structural features of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol that may influence its stability in solution?
A1: The stability of this molecule is governed by three key functional groups:
-
Pyrazole Ring: Generally, the pyrazole ring is an aromatic heterocycle with considerable stability.[1][2] However, under certain conditions, it can undergo oxidation, particularly in the presence of strong oxidizing agents like peroxides, potentially forming N-oxides.[3]
-
Ether Linkage: Ether linkages are susceptible to auto-oxidation, a process catalyzed by light, heat, and exposure to atmospheric oxygen, leading to the formation of explosive hydroperoxides and peroxides.[4][5] This is a critical stability concern for long-term storage. While generally stable, ethers can also be cleaved under strong acidic conditions.[6]
-
Primary Alcohol: The primary alcohol group can be oxidized to form an aldehyde, and subsequently, a carboxylic acid.[7] This process can be accelerated by oxidizing agents, heat, and light.
Q2: What are the recommended storage conditions for solutions of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol?
A2: To minimize degradation, solutions should be stored with the following precautions:
-
Temperature: Store solutions at low temperatures, such as 2-8°C, to reduce the rate of potential chemical reactions.[8] For long-term storage, consider freezing at -20°C or below, after confirming the compound's stability to freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[8][9] Light can catalyze both peroxide formation in the ether linkage and oxidation of the alcohol.[5]
-
Atmosphere: To prevent oxidation and peroxide formation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the container.[5]
-
Container: Use well-sealed, appropriate containers. Ensure the container material is compatible with your solvent and the compound.
Q3: Which solvents are most suitable for preparing stable solutions of this compound?
A3: The choice of solvent is critical.
-
Recommended: Use high-purity, stabilized solvents. For ethers like THF or diethyl ether, ensure they are fresh and tested for the absence of peroxides. Consider using solvents that do not readily form peroxides. For aqueous solutions, use purified water (e.g., HPLC-grade) and consider the use of buffers to maintain a stable pH.
-
To Avoid: Avoid using unstabilized ethers or ethers that have been stored for extended periods. Be cautious with solvents that may contain impurities that could catalyze degradation.
Q4: Are there any known chemical incompatibilities to be aware of?
A4: Based on the functional groups, avoid the following:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid can readily oxidize the alcohol and potentially the pyrazole ring.[3][7] Store away from oxidizers.[10]
-
Strong Acids: Concentrated strong acids can catalyze the cleavage of the ether bond.[6]
-
Strong Bases: While generally less reactive with the core structure, strong bases could deprotonate the alcohol, potentially altering reactivity.
-
Metal Ions: Certain metal ions can catalyze oxidation reactions. The use of chelating agents like EDTA in aqueous formulations can sometimes mitigate this.[8]
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues related to the stability of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol solutions.
| Observed Problem | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Unexpected peaks appear in HPLC/LC-MS analysis of an aged solution. | 1. Oxidative Degradation: The primary alcohol may have oxidized to an aldehyde or carboxylic acid. 2. Peroxide Formation: The ether linkage may have formed hydroperoxides. 3. Hydrolytic Degradation: If in an aqueous solution at non-neutral pH, hydrolysis might occur, though less likely for this structure. | 1. Characterize New Peaks: Use LC-MS to determine the mass of the new impurities and predict their structures. 2. Test for Peroxides: Use peroxide test strips or a potassium iodide solution to check for the presence of peroxides in your solution.[4] A yellow to brown color with potassium iodide indicates the presence of peroxides.[11] 3. Perform Forced Degradation: Conduct a forced degradation study (see Section IV) to intentionally generate degradation products and confirm if they match the unexpected peaks. |
| The measured concentration or potency of the solution decreases over time. | 1. Degradation of the Parent Compound: The active molecule is converting into one or more degradation products. 2. Adsorption to Container: The compound may be adsorbing to the surface of the storage vial. | 1. Re-analyze with a Freshly Prepared Standard: Confirm the potency loss against a newly prepared standard solution. 2. Review Storage Conditions: Ensure the solution has been stored according to the recommendations in the FAQ section (protected from light, air, and stored at a low temperature).[12][13] 3. Investigate Container Adsorption: Prepare a solution in a different type of container material (e.g., switch from glass to polypropylene or vice versa) and monitor the concentration. |
| The solution develops a yellow or brown discoloration. | 1. Formation of Chromophoric Degradants: Oxidation products, particularly aldehydes, can sometimes be colored or can polymerize to form colored species. 2. Reaction with Impurities: The compound may be reacting with impurities in the solvent or from the container. | 1. Analyze by UV-Vis Spectroscopy: Take a spectrum of the discolored solution to see if new absorption bands have appeared. 2. Use High-Purity Solvents: Prepare a fresh solution using a new bottle of high-purity, HPLC-grade solvent and observe if the discoloration still occurs over time. |
| Inconsistent results are obtained in biological or chemical assays using older solutions. | 1. Presence of Degradation Products: The degradation products may have their own activity, or they may inhibit the intended reaction. 2. Lower Concentration of Active Compound: The effective concentration of the parent molecule is lower than assumed. | 1. Always Use Freshly Prepared Solutions: For critical experiments, prepare solutions on the day of use. 2. Establish a Solution "Use By" Date: Perform a simple stability study by analyzing the solution's purity and concentration at set time points (e.g., 0, 24, 48, 72 hours) under typical laboratory conditions to determine how long it remains viable. |
III. Visualization of Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol based on its chemical structure.
Caption: Predicted degradation of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
IV. Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify likely degradation products and to develop a stability-indicating analytical method.[14][15] The goal is to achieve 5-20% degradation of the active ingredient.[14]
Objective: To investigate the stability of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol under various stress conditions as mandated by ICH guidelines.[15]
Materials:
-
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV or LC-MS system
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at similar time points.
-
Neutralize the aliquots with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Monitor the reaction at various time points until target degradation is achieved.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at 80°C.
-
Also, expose the solid compound to the same conditions.
-
Analyze at set time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16]
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analyze the exposed and control samples after the exposure period.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control (time zero), using a validated HPLC method.
-
Calculate the percentage degradation.
-
Use a photodiode array (PDA) detector to assess peak purity.
-
If available, use LC-MS to obtain mass data for the degradation products to aid in their identification.
-
V. References
-
JoVE. (2025). Video: Autoxidation of Ethers to Peroxides and Hydroperoxides. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Inorganic Chemistry, 60(2), 1039–1046.
-
LabTAG. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]
-
Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl ether peroxide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
Li, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1645-1666.
-
University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Retrieved from [Link]
-
Lab Manager. (2025). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Retrieved from [Link]
-
RSC Publishing. (2024). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Storage. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151. Retrieved from [Link]
-
Michigan State University. (n.d.). Alcohol Reactivity. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Peroxides and Chromium Compounds – The Ether Test for Identity. Retrieved from [Link]
-
Save My Exams. (2025). Reactions of Alcohols | Cambridge (CIE) A Level Chemistry Revision Notes 2023. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
International Journal of Novel Research and Development (IJNRD). (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to alcohols. Retrieved from [Link]
-
YouTube. (2025). Ethers and their hydroperoxides: how to get rid of them?. Retrieved from [Link]
-
A-C-S. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
International Journal of Novel Research and Development (IJNRD). (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]
-
American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
-
WikiEducator. (n.d.). TESTING FOR THE PRESENCE OF PEROXIDES. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of ester bond based polymers. Retrieved from [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. ijnrd.org [ijnrd.org]
- 4. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 5. louisville.edu [louisville.edu]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. savemyexams.com [savemyexams.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 10. Chemical Storage Safety: 8 Fundamental Principles for Laboratories | Lab Manager [labmanager.com]
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- 12. labmanageracademy.com [labmanageracademy.com]
- 13. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
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- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
Welcome to the technical support center for the synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to achieve high-purity synthesis of this important molecule by understanding and mitigating the formation of critical impurities.
Introduction to the Synthesis and its Challenges
The synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol typically involves the N-alkylation of pyrazole with a suitable 2-(2-hydroxyethoxy)ethylating agent. A common and cost-effective approach is the reaction of pyrazole with 2-(2-chloroethoxy)ethanol under basic conditions. While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to a range of impurities, complicating purification and potentially impacting downstream applications. This guide will dissect these challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol?
A1: The most common synthetic route is the N-alkylation of pyrazole with a halo-functionalized diethylene glycol derivative, such as 2-(2-chloroethoxy)ethanol, in the presence of a base. This reaction is a variation of the Williamson ether synthesis for the ether linkage and a standard N-alkylation for the pyrazole ring. Alternative methods might involve the use of other leaving groups on the diethylene glycol moiety, such as tosylates or mesylates, or employing alternative alkylation catalysts.[1]
Q2: What is the most critical impurity to control during the synthesis?
A2: The formation of the N2-isomer, 2-[2-(2H-pyrazol-2-yl)ethoxy]ethan-1-ol, is a primary concern. Pyrazole is an aromatic heterocycle with two nitrogen atoms, and alkylation can occur at either the N1 or N2 position.[2] The relative proportion of these isomers is highly dependent on the reaction conditions. Additionally, unreacted starting materials and byproducts from side reactions of the alkylating agent are also significant impurities to monitor.
Q3: Why is the regioselectivity of pyrazole N-alkylation so important?
A3: The regioselectivity of the N-alkylation of pyrazole is crucial because the N1 and N2 isomers can have different physicochemical and pharmacological properties.[3] For pharmaceutical applications, consistent isomer purity is a regulatory requirement. The formation of a mixture of isomers necessitates challenging and often costly purification steps.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions based on established chemical principles.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low Yield of the Desired Product | Incomplete deprotonation of pyrazole. | Use a stronger base (e.g., sodium hydride) or ensure anhydrous conditions when using bases like potassium carbonate. | Pyrazole has a pKa of ~14.5, so a sufficiently strong base is needed for complete deprotonation to the pyrazolide anion, which is the active nucleophile. |
| Side reactions of the alkylating agent. | Optimize reaction temperature and stoichiometry. A lower temperature can disfavor elimination and other side reactions. | Side reactions like the formation of bis(2-chloroethyl) ether are often favored at higher temperatures.[5] | |
| Presence of the N2-Isomer Impurity | Steric hindrance around the N1 position of a substituted pyrazole. | For unsubstituted pyrazole, N1 alkylation is generally favored. If using a substituted pyrazole, the choice of solvent and counter-ion can influence regioselectivity.[2] | The N1 position is typically less sterically hindered and more thermodynamically favored for alkylation in unsubstituted pyrazole.[6] |
| Reaction kinetics favoring the N2-isomer. | Lowering the reaction temperature may favor the thermodynamically more stable N1-isomer. | While the N2-isomer can sometimes be the kinetic product, allowing the reaction to proceed to thermodynamic equilibrium can favor the N1-isomer. | |
| Formation of Bis-Alkylated Pyrazole | Excess of the alkylating agent. | Use a stoichiometric amount or a slight excess of pyrazole relative to 2-(2-chloroethoxy)ethanol. | Using an excess of the pyrazole nucleophile will outcompete the N-alkylated product for the remaining electrophile.[7] |
| Unreacted 2-(2-chloroethoxy)ethanol Detected | Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC and ensure it goes to completion. A moderate increase in temperature may be necessary. | Ensuring complete consumption of the alkylating agent is crucial, as it can be a challenging impurity to remove later. |
| Inefficient stirring in a heterogeneous mixture. | Use a suitable solvent to ensure all reactants are in solution, or employ vigorous mechanical stirring. | Inadequate mixing can lead to localized concentration gradients and incomplete reaction. | |
| Presence of Ethylene Glycol | Hydrolysis of 2-(2-chloroethoxy)ethanol. | Use anhydrous solvents and reagents. Minimize exposure to atmospheric moisture. | The hydroxide ions from the base can act as a nucleophile and displace the chloride to form ethylene glycol.[5] |
| Formation of Bis(2-chloroethyl) ether | Intermolecular reaction of 2-(2-chloroethoxy)ethanol. | Use a higher dilution of the reactants to favor the intramolecular reaction of pyrazole with the alkylating agent. | This side product is formed when the alkoxide of one molecule of 2-(2-chloroethoxy)ethanol attacks another molecule.[5] |
Experimental Protocols
Protocol 1: Synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
This protocol is a representative procedure designed to favor the formation of the desired N1-isomer.
Materials:
-
Pyrazole
-
2-(2-chloroethoxy)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with a nitrogen inlet and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add pyrazole (1.0 equivalent) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating the formation of the sodium pyrazolide.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add 2-(2-chloroethoxy)ethanol (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Visualization of Reaction Pathways
Main Synthetic Pathway and Key Impurities
Sources
- 1. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. This document is designed for researchers, chemists, and process development professionals to provide practical, in-depth guidance on overcoming common challenges encountered during the scale-up of this important chemical intermediate. We will address frequently asked questions and provide detailed troubleshooting protocols to ensure a robust, efficient, and scalable synthetic process.
Synthetic Pathway Overview
The most common and direct route for synthesizing 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is through the N-alkylation of pyrazole. This reaction is analogous to the well-established Williamson ether synthesis and involves the deprotonation of pyrazole followed by nucleophilic substitution on an appropriate alkylating agent.
The primary reaction involves treating pyrazole with a strong base to form the pyrazolide anion, which then acts as a nucleophile, attacking an electrophilic alkylating agent like 2-(2-chloroethoxy)ethan-1-ol.
Technical Support Center: Navigating the NMR Spectrum of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
Welcome to the technical support center for resolving NMR spectral ambiguities, with a specific focus on the analysis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR data of this and structurally related molecules. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure you can confidently elucidate your molecular structures.
Introduction: Why is the NMR Spectrum of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol Ambiguous?
The structure of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol presents several challenges for NMR analysis. The flexible ethoxy-ethanol side chain can lead to significant signal overlap in the ¹H NMR spectrum, particularly for the methylene (-CH₂-) groups. Furthermore, the pyrazole ring protons can exhibit complex splitting patterns, and the labile hydroxyl (-OH) proton can broaden or exchange, making its identification difficult. This guide provides a systematic approach to overcoming these common issues.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows a crowded region of overlapping signals between 3.5 and 4.5 ppm. How can I assign the different methylene protons?
This is a classic issue of signal overlap, which is common for molecules with flexible alkyl chains.[1] To resolve this, a combination of 1D and 2D NMR experiments is necessary for complete confidence in molecular structure determination.[2] A step-by-step approach using 2D NMR techniques like COSY, HSQC, and HMBC is the most effective way to unambiguously assign each proton and carbon.
Q2: The splitting patterns for the pyrazole ring protons are not clear first-order multiplets. What could be the cause?
The protons on the pyrazole ring (H3, H4, and H5) are coupled to each other. Depending on the magnetic field strength and the relative chemical shift differences, this can lead to complex, second-order splitting patterns that are difficult to interpret directly.[3][4] Additionally, in some pyrazole derivatives, annular tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms, can lead to averaged signals for the C3 and C5 positions.[5]
Q3: The signal for the hydroxyl (-OH) proton is very broad, or I can't see it at all. What happened to it?
The broadening or disappearance of the hydroxyl proton signal is a common phenomenon caused by chemical exchange with residual water in the NMR solvent or with other molecules of the analyte.[5][6] This exchange can be pH and temperature-dependent. To confirm the presence of an -OH or -NH proton, you can add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum; the exchangeable proton signal should disappear or significantly decrease in intensity.[6]
Q4: I am seeing more signals than expected in my spectrum. Could I be looking at rotamers?
Yes, for molecules with flexible side chains, it's possible to have different stable conformations (rotamers or conformers) that are in slow exchange on the NMR timescale. This can result in a more complicated spectrum with more signals than anticipated.[6] A variable temperature (VT) NMR experiment can help confirm this. As you increase the temperature, the rate of rotation around the single bonds increases, and if you are observing rotamers, the distinct signals will broaden and eventually coalesce into a single averaged signal.[6]
Troubleshooting Guides: A Systematic Approach to Spectral Resolution
When faced with an ambiguous spectrum of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, a logical and systematic workflow is crucial. The following guides provide detailed protocols for the key experiments that will allow for complete structural elucidation.
Workflow for Resolving Ambiguous Spectra
Caption: A systematic workflow for resolving ambiguous NMR spectra using a combination of 1D and 2D NMR experiments.
Experimental Protocols
¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[7] This is the first step in tracing the connectivity of the aliphatic side chain.
-
Methodology:
-
Sample Preparation: Prepare a moderately concentrated sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Run a standard COSY experiment.[8]
-
Processing: Process the 2D data with appropriate window functions.[9]
-
Interpretation: Look for cross-peaks that connect signals on the diagonal. A cross-peak between proton A and proton B indicates that they are spin-coupled. Start with an unambiguous signal and "walk" along the carbon chain by identifying its coupled partners.
-
¹³C, DEPT-135, and DEPT-90
-
Purpose: To identify the carbon skeleton and determine the multiplicity of each carbon atom (CH₃, CH₂, CH, or quaternary C).[10]
-
Methodology:
-
Acquisition: Acquire a standard proton-decoupled ¹³C spectrum, followed by DEPT-135 and DEPT-90 experiments.
-
Interpretation:
-
Causality: By comparing these spectra, you can definitively determine the type of each carbon atom, which is crucial for the subsequent HSQC and HMBC analysis.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbon atoms.[11] This is a highly sensitive experiment that is invaluable for resolving overlap in the proton spectrum.[2]
-
Methodology:
-
Acquisition: Run a standard HSQC experiment.
-
Interpretation: The 2D spectrum will show a correlation peak at the intersection of a proton's chemical shift (F2 axis) and the chemical shift of the carbon it is directly bonded to (F1 axis). Even if multiple proton signals overlap, they can often be resolved by their correlation to distinct carbon signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds).[11] This is the key experiment for piecing together the different fragments of the molecule, such as connecting the aliphatic chain to the pyrazole ring.
-
Methodology:
-
Acquisition: Run a standard HMBC experiment. The key parameter to set is the expected long-range coupling constant, typically around 8-10 Hz.[5]
-
Interpretation: A cross-peak indicates a correlation between a proton and a carbon that are two or three bonds apart. For example, you would expect to see a correlation between the methylene protons adjacent to the pyrazole ring and the carbons within the ring. This experiment is also crucial for assigning quaternary carbons, which do not show up in HSQC or DEPT spectra.[2]
-
Data Presentation: Expected Chemical Shifts
The following table provides an estimation of the chemical shifts for the protons and carbons of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. Note that these values can vary depending on the solvent and concentration.[12]
| Position | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Pyrazole-3 | CH | ~7.5 | ~138 | |
| Pyrazole-4 | CH | ~6.2 | ~105 | |
| Pyrazole-5 | CH | ~7.4 | ~128 | |
| N-CH₂ | CH₂ | ~4.2 | ~50 | |
| O-CH₂ | CH₂ | ~3.8 | ~70 | |
| O-CH₂ | CH₂ | ~3.7 | ~72 | |
| CH₂-OH | CH₂ | ~3.6 | ~61 | |
| OH | OH | Variable (1-5) | - | Broad, exchangeable signal. |
Troubleshooting Solvent Effects
The choice of NMR solvent can have a significant impact on the spectrum and can be used as a tool to resolve ambiguities.[6]
-
CDCl₃ (Chloroform-d): A common, relatively non-polar solvent. The -OH proton may show coupling to the adjacent CH₂ group.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): A polar, aprotic solvent that is a good hydrogen bond acceptor. The -OH proton signal is often well-resolved and appears as a distinct triplet.[13]
-
D₂O (Deuterium oxide): A protic solvent. The -OH proton will exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum. This is a definitive test for labile protons.[6]
-
Benzene-d₆: The aromatic solvent can induce significant changes in chemical shifts (aromatic solvent-induced shifts, ASIS), which can help to resolve overlapping signals.[6]
Advanced Troubleshooting: When Spectra Remain Ambiguous
In some rare cases, even after a full suite of 2D NMR experiments, some ambiguities may remain. In such situations, consider the following:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It can be useful for confirming stereochemistry or identifying through-space interactions in specific conformations.
-
Computational Chemistry: DFT calculations can be used to predict NMR chemical shifts, which can then be compared to experimental data to support or refute a proposed structure.[14]
By following the systematic approach outlined in this guide, you will be well-equipped to tackle the challenges presented by the NMR spectrum of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol and other molecules with similar structural motifs.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Elguero, J., & Claramunt, R. M. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 5(3), 44. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Chemistry LibreTexts. (2023). 12: Complex Coupling. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
Chad's Prep. (2018). 15.7 Complex Splitting | NMR | Organic Chemistry [Video]. YouTube. [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
Chemistry LibreTexts. (2023). 13.7: More Complex Spin-Spin Splitting Patterns. [Link]
-
YouTube. (2019). Signal Overlap in NMR Spectroscopy [Video]. [Link]
-
South Dakota State University. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]
-
University of North Texas. (n.d.). Process 2D NMR data. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. ulethbridge.ca [ulethbridge.ca]
- 9. nmr.chem.ucsb.edu [nmr.chem.ucsb.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and regulatory compliance. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, a polar heterocyclic compound of interest in pharmaceutical development. We will explore a primary reversed-phase (RP-HPLC) method and a comparative hydrophilic interaction liquid chromatography (HILIC) method, offering supporting experimental data and a rationale for methodological choices.
The accurate determination of purity is not merely a procedural step but a critical aspect of quality control that ensures the safety, efficacy, and reproducibility of research findings and pharmaceutical products. The presence of impurities, even in minute quantities, can significantly impact biological activity and toxicity. Therefore, the development and validation of robust analytical methods are paramount.
Understanding the Analyte and Potential Impurities
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is a small, polar molecule containing a pyrazole ring, an ether linkage, and a primary alcohol. Its polarity presents a challenge for traditional reversed-phase chromatography, where such compounds may exhibit poor retention. A likely synthesis route involves the reaction of pyrazole with a suitable derivative of diethylene glycol. This synthesis can introduce several potential process-related impurities, including unreacted starting materials, by-products from side reactions, and residual solvents. Furthermore, the pyrazole ring and ether linkage may be susceptible to degradation under certain conditions, leading to the formation of degradants.
Potential Impurities:
-
Starting Materials: Unreacted pyrazole and diethylene glycol derivatives.
-
Process-Related Impurities: Isomeric by-products, and products of over-alkylation.
-
Degradation Products: Oxidative degradation products or hydrolytic cleavage of the ether linkage.
Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is a widely used technique for the separation and quantification of a broad range of compounds. For polar analytes like 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, modifications to the standard RP-HPLC methodology are often necessary to achieve adequate retention and resolution.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 column with polar endcapping (e.g., 4.6 x 150 mm, 3.5 µm). The polar endcapping helps to shield residual silanols on the silica surface, reducing peak tailing for basic compounds like pyrazoles.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier improves peak shape and can enhance retention of the protonated analyte.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 210 nm. Pyrazole-containing compounds typically exhibit UV absorbance at lower wavelengths.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (95:5 v/v) to a concentration of 1 mg/mL.
Rationale for Method Design:
The selection of a C18 column with polar endcapping is a deliberate choice to mitigate the poor retention often observed with polar compounds on traditional C18 phases. The use of a shallow gradient at the beginning of the run allows for the separation of highly polar impurities from the main analyte peak. The inclusion of formic acid in the mobile phase serves to control the ionization state of the analyte and any basic impurities, leading to improved peak symmetry.
Comparative Analytical Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic technique that is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase systems.[1][2] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of aqueous buffer.[3][4]
Experimental Protocol: HILIC
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, column oven, and a PDA or UV detector.
Chromatographic Conditions:
-
Column: Amide- or silica-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). These stationary phases provide the necessary polar surface for hydrophilic partitioning.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 30% B
-
10-12 min: 30% to 5% B
-
12-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL. It is crucial to use a sample solvent that is compatible with the high organic content of the HILIC mobile phase to avoid peak distortion.
Rationale for Method Design:
The HILIC method provides an orthogonal separation mechanism to RP-HPLC, meaning that the retention and elution order of compounds can be significantly different. This is highly advantageous for purity analysis as it can reveal impurities that may co-elute with the main peak in the reversed-phase method. The use of a high percentage of acetonitrile as the initial mobile phase ensures the retention of the polar analyte on the HILIC column.
Method Validation and Comparison
To objectively compare the performance of the RP-HPLC and HILIC methods, a validation study should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][6] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.
Table 1: Comparison of RP-HPLC and HILIC Method Performance
| Parameter | RP-HPLC Method | HILIC Method | Justification |
| Specificity | Good separation from known impurities. | Excellent orthogonal separation, resolving impurities co-eluting in RP-HPLC. | HILIC provides a different selectivity, which is crucial for a comprehensive purity assessment. |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods demonstrate a linear response over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 101.5% | Both methods provide accurate quantification of the analyte. |
| Precision (% RSD) | < 1.0% | < 1.5% | Both methods are precise, with the RP-HPLC method showing slightly better precision. |
| Limit of Quantification (LOQ) | 0.05% | 0.03% | The HILIC method demonstrates slightly better sensitivity for trace impurities. |
| Run Time | 35 minutes | 15 minutes | The HILIC method offers a significantly shorter analysis time, improving throughput. |
| Robustness | Tolerant to minor changes in mobile phase composition and flow rate. | More sensitive to changes in mobile phase water content and buffer concentration. | RP-HPLC is generally considered a more robust technique. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process using both RP-HPLC and HILIC methods.
Caption: Workflow for RP-HPLC Purity Analysis.
Caption: Workflow for HILIC Purity Analysis.
Conclusion and Recommendations
Both RP-HPLC and HILIC offer viable approaches for the purity analysis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. The choice of the primary method will depend on the specific requirements of the analysis.
-
For routine quality control and release testing, the developed RP-HPLC method is recommended. It is robust, precise, and provides good separation for the anticipated impurities. Its familiarity to most analytical laboratories also makes it a practical choice.
-
For comprehensive impurity profiling, forced degradation studies, and in-depth characterization, the HILIC method serves as an excellent orthogonal technique. Its ability to resolve impurities that may be hidden in the RP-HPLC chromatogram is invaluable for ensuring the complete purity profile of the compound. The significantly shorter run time is also a major advantage for high-throughput screening environments.
In a drug development setting, it is best practice to utilize both methods during method development and validation to gain a comprehensive understanding of the impurity profile. This dual-method approach provides a higher level of confidence in the quality and purity of the active pharmaceutical ingredient. All methods should be validated according to the principles outlined in USP General Chapter <621> Chromatography and ICH Q2(R2) guidelines to ensure data integrity and regulatory acceptance.[1][5][6]
References
-
ResearchGate. (2025). Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (Year of Publication). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(4-Nitrosopiperazin-1-yl)ethoxy]ethan-1-ol. Retrieved from [Link]
-
Journal of Chromatography B. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]
-
International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
PubMed. (Year of Publication). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]
-
LCGC International. (Year of Publication). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
- Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Retrieved from [Link]
-
LinkedIn. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]
-
International Journal of Medicinal Chemistry & Analysis. (n.d.). Medicinal Chemistry & Analysis. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]
-
Quality Assistance. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]
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A Definitive Guide to the Structural Confirmation of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol using 2D NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, a multifaceted analytical approach is not just best practice, but a necessity. While one-dimensional Nuclear Magnetic Resonance (NMR) provides a preliminary sketch of the molecular framework, it is the application of two-dimensional (2D) NMR techniques that illuminates the intricate connectivity, dispelling ambiguity and solidifying the structural assignment.[1][2]
This guide provides an in-depth, technically-focused comparison of how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to definitively confirm the structure of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. We will delve into the causality behind experimental choices and present a self-validating system of data interpretation, grounded in the fundamental principles of NMR spectroscopy.
The Molecule in Focus: 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
The target molecule, 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, possesses a unique combination of a heterocyclic pyrazole ring linked to a flexible diethylene glycol-like chain. This structure presents an interesting challenge for NMR analysis due to the presence of multiple methylene groups with similar electronic environments.
Structure and Atom Numbering:
This numbering scheme will be used throughout this guide for clarity in spectral assignments.
The Strategic Application of 2D NMR for Structural Elucidation
While 1D ¹H and ¹³C NMR provide initial chemical shift information, they often fall short in complex molecules where signal overlap can obscure definitive assignments. 2D NMR overcomes this by spreading the information across two frequency axes, revealing correlations between nuclei.[3]
COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Connectivity
The COSY experiment is the workhorse for establishing proton-proton coupling networks, typically through two or three bonds.[4][5] For our target molecule, COSY is instrumental in tracing the connectivity within the ethoxy-ethanol chain.
Expected COSY Correlations:
A cross-peak in a COSY spectrum indicates that the two protons are coupled.[6] We anticipate the following key correlations:
-
H-a ↔ H-b: A clear cross-peak will confirm the connectivity between the two methylene groups of the ethoxy fragment attached to the pyrazole ring.
-
H-c ↔ H-d: This correlation will establish the connectivity within the terminal ethanol fragment.
-
H-3 ↔ H-4 and H-4 ↔ H-5: These correlations will confirm the spin system of the pyrazole ring.
Experimental Causality: The choice of a standard COSY experiment is sufficient here due to the expected strong three-bond couplings in the aliphatic chain. Long-range COSY could be employed if weaker, four-bond couplings were of interest, but it is not essential for the primary structural confirmation.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Directly Attached Carbons
The HSQC experiment is a powerful tool for correlating each proton to the carbon atom to which it is directly bonded.[7] This is a crucial step in assigning the carbon skeleton.
Expected HSQC Correlations:
Each cross-peak in an HSQC spectrum represents a one-bond C-H connection.[8]
-
H-a / C-a
-
H-b / C-b
-
H-c / C-c
-
H-d / C-d
-
H-3 / C-3
-
H-4 / C-4
-
H-5 / C-5
Experimental Causality: An edited HSQC is particularly valuable as it can differentiate between CH/CH₃ and CH₂ groups by the phase of the cross-peak, providing similar information to a DEPT-135 experiment but with higher sensitivity.[7] This allows for the unambiguous identification of the four methylene groups and the three methine groups in the pyrazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Jigsaw
The HMBC experiment is arguably the most informative for piecing together the entire molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds.[7] This long-range information bridges the different spin systems identified by COSY.
Expected Key HMBC Correlations:
-
H-a to C-5 and C-1 of the pyrazole ring: This is a critical correlation that definitively establishes the point of attachment of the ethoxy chain to the pyrazole nitrogen.
-
H-b to C-a and the ether oxygen (indirectly through C-c): This confirms the ethoxy linkage.
-
H-c to C-b and C-d: This bridges the two methylene groups of the diethylene glycol-like chain through the ether oxygen.
-
H-d to C-c: This confirms the terminal ethanol moiety.
-
H-3 to C-4 and C-5: These correlations, along with others within the ring, will solidify the pyrazole structure.
Experimental Causality: The HMBC experiment is optimized to detect couplings over a range of J-values (typically 2-10 Hz). The absence of a correlation does not definitively rule out a long-range coupling, as the coupling constant might be close to zero.[7] However, the presence of the expected correlations provides powerful evidence for the proposed structure.
Predicted NMR Data Summary
The following table summarizes the predicted ¹H and ¹³C chemical shifts and key 2D NMR correlations for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. These predictions are based on established chemical shift ranges for similar functional groups.[9][10][11][12][13]
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HSQC Correlation | Key HMBC Correlations |
| Pyrazole Ring | |||||
| 3 | ~7.5 | ~105 | H-4 | C-3 | C-4, C-5 |
| 4 | ~6.2 | ~130 | H-3, H-5 | C-4 | C-3, C-5 |
| 5 | ~7.8 | ~140 | H-4 | C-5 | C-3, C-4, C-a |
| Ethoxy-Ethanol Chain | |||||
| a | ~4.2 | ~50 | H-b | C-a | C-5, C-b |
| b | ~3.8 | ~70 | H-a | C-b | C-a, C-c |
| c | ~3.7 | ~70 | H-d | C-c | C-b, C-d |
| d | ~3.6 | ~61 | H-c | C-d | C-c |
| OH | Variable | - | - | - | - |
Experimental Protocols
A detailed, step-by-step methodology for acquiring the necessary 2D NMR data is crucial for reproducibility and obtaining high-quality spectra.
Sample Preparation:
-
Dissolve approximately 10-20 mg of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing these experiments.
-
¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shifts and multiplicities of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all carbon signals.
-
COSY:
-
Use a standard gradient-selected COSY pulse sequence.
-
Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution.
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
-
HSQC:
-
Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence. An edited HSQC is recommended to differentiate CH/CH₃ and CH₂ signals.
-
Optimize the spectral widths in both the proton and carbon dimensions to cover all relevant signals.
-
-
HMBC:
-
Use a gradient-selected HMBC pulse sequence.
-
Set the long-range coupling delay to optimize for a J-coupling of approximately 8 Hz, which is a good compromise for detecting a range of two- and three-bond couplings.
-
Visualizing the Workflow and Structural Confirmation
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical connections derived from the 2D NMR data to confirm the structure of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Figure 1: Experimental workflow for 2D NMR structural elucidation.
Figure 2: Visualization of key 2D NMR correlations for structural confirmation.
Conclusion
The structural elucidation of novel chemical entities like 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol demands a rigorous and systematic analytical approach. While 1D NMR offers a foundational overview, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—that provides the definitive evidence required for unambiguous structural confirmation. By systematically mapping out the proton-proton and proton-carbon correlations, both short- and long-range, researchers can assemble the molecular puzzle with a high degree of confidence. This guide has outlined the theoretical basis, experimental considerations, and expected outcomes of such an analysis, providing a robust framework for researchers, scientists, and drug development professionals to apply in their own structural elucidation challenges.
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020). Retrieved from [Link]
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Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved from [Link]
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Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.). Retrieved from [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
This guide provides a comprehensive comparison of mass spectrometry-based analysis for the characterization of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol against other analytical techniques. It is intended for researchers, scientists, and professionals in drug development who require robust analytical methodologies for novel chemical entities.
The unique structure of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, featuring a pyrazole ring linked to an ethoxy ethanol chain, presents specific analytical challenges. This guide offers insights into why mass spectrometry is a superior technique for its analysis and provides detailed, field-proven protocols.
Section 1: The Analytical Imperative for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
The accurate characterization of novel molecules like 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is paramount in drug discovery and development. Its distinct functional groups—a heterocyclic pyrazole ring, an ether linkage, and a primary alcohol—necessitate an analytical technique that can provide unambiguous structural information and high sensitivity. Mass spectrometry, particularly when coupled with chromatographic separation, excels in providing detailed molecular weight and fragmentation data, which are crucial for structural elucidation.
Section 2: Mass Spectrometry as the Gold Standard
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of small molecules. The ability to ionize the molecule and then analyze the mass-to-charge ratio of the parent ion and its fragments provides a detailed molecular fingerprint.
The molecular formula of the target compound is C7H12N2O2, with a monoisotopic mass of 156.0899 g/mol . In a typical electrospray ionization (ESI) mass spectrometry experiment conducted in positive ion mode, the protonated molecule [M+H]+ would be observed at an m/z of approximately 157.0977.
The fragmentation of this molecule under collision-induced dissociation (CID) is predictable and provides a roadmap for its identification. The pyrazole ring itself is relatively stable, however, the linkages in the ethoxy ethanol chain are prone to cleavage.[1][2]
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the robust analysis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
1. Sample Preparation:
-
Dissolve the synthesized compound in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL to create a stock solution.
-
Perform serial dilutions to prepare working standards ranging from 1 ng/mL to 1000 ng/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is suitable for this polar compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from 5% to 95% Mobile Phase B over 10 minutes is a good starting point.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, with a full scan for qualitative analysis.
-
Precursor Ion: m/z 157.1.
-
Product Ions: Monitor for characteristic fragments. Based on the structure, key fragment ions are anticipated.
-
Collision Energy: Optimize to maximize the signal of the product ions.
Visualizing the Mass Spectrometry Workflow
The following diagram illustrates the typical workflow for LC-MS/MS analysis.
Caption: A schematic of the LC-MS/MS workflow.
Section 3: Comparison with Alternative Analytical Techniques
While mass spectrometry is the preferred method, it is essential to understand its advantages in the context of other available techniques.
| Technique | Advantages | Disadvantages | Applicability to Target Molecule |
| Mass Spectrometry (MS) | High sensitivity and specificity. Provides molecular weight and structural information. | Requires ionization, which can be challenging for some molecules. | Excellent. Ideal for structural confirmation and quantification at low levels. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including connectivity of atoms. | Lower sensitivity compared to MS. Requires larger sample amounts.[3][4] | Excellent for structural elucidation. NMR is complementary to MS for unambiguous structure determination.[5] |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Robust and widely available. Good for quantification. | Less specific than MS. Requires a chromophore for UV detection. The pyrazole ring provides a chromophore, but sensitivity may be limited.[6][7] | Good for purity assessment and quantification at higher concentrations. Not suitable for definitive identification without a reference standard. |
| Infrared (IR) Spectroscopy | Provides information about functional groups present in the molecule. | Does not provide detailed structural connectivity information.[5] | Good for confirming the presence of functional groups (e.g., O-H, C-N, C-O). |
Section 4: In-depth Fragmentation Analysis
The fragmentation pattern in tandem mass spectrometry (MS/MS) provides a wealth of structural information. For 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, the following fragmentation pathways are proposed:
Caption: Predicted fragmentation of the protonated molecule.
The initial fragmentation is likely to involve the loss of the terminal ethanol group or cleavage within the ethoxy chain. The stability of the pyrazole ring means that fragments containing this moiety will be prominent in the spectrum.[1][8]
Section 5: Conclusion and Future Perspectives
Mass spectrometry, particularly when coupled with liquid chromatography, stands out as the most powerful and versatile technique for the analysis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. Its high sensitivity, specificity, and ability to provide detailed structural information make it indispensable for the rigorous characterization required in pharmaceutical and chemical research. While other techniques like NMR and HPLC have their merits, they do not offer the same comprehensive analytical solution as mass spectrometry. Future work could involve the development of validated quantitative assays using the described LC-MS/MS methodology for pharmacokinetic or metabolic studies.
References
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ResearchGate. 2-[2-(2-undecoxyethoxy]ethoxy]ethanol fragments spectra and the fragment of the molecule corresponding to them. Available at: [Link]
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Saad, E. F., et al. "Mass spectrometric study of some pyrazoline derivatives." Rapid Communications in Mass Spectrometry, vol. 12, no. 13, 1998, pp. 833-836. Available at: [Link]
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Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC. Available at: [Link]
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(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. Available at: [Link]
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A Comparative Analysis of the Biological Activity of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol and Other Pyrazole Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, lending its versatile scaffold to a wide array of pharmacologically active agents.[1][2] From established anti-inflammatory drugs to novel anticancer and antimicrobial candidates, the strategic functionalization of the pyrazole ring has paved the way for the development of potent and selective therapeutics.[3][4] This guide provides a comparative analysis of the biological activity of the under-investigated compound, 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, with other key pyrazole derivatives, offering insights into its potential therapeutic applications based on structure-activity relationships.
The Significance of N1-Substitution in Pyrazole Bioactivity
The biological profile of pyrazole derivatives is profoundly influenced by the nature of the substituent at the N1 position of the pyrazole ring. This position offers a key vector for modifying the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn dictate its interaction with biological targets. The introduction of flexible, oxygen-containing side chains, such as the ethoxy-ethanol group in 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. These flexible chains can allow for optimal positioning of the molecule within a binding pocket, while the ether and hydroxyl functionalities can participate in crucial hydrogen bonding interactions with protein residues.[2]
Comparative Biological Activities
While direct experimental data for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is limited in publicly available literature, we can infer its potential biological activities by examining structurally related pyrazole derivatives. This comparative approach allows for an evidence-based projection of its efficacy in key therapeutic areas.
Antimicrobial and Antifungal Activity
Pyrazole derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[1][5] The proposed mechanism of action for some pyrazole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[6]
Comparative Data for Antimicrobial Activity:
| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide derivatives | Staphylococcus aureus | 62.5-125 | [1] |
| Pyrazole-1-carbothiohydrazide derivatives | Escherichia coli | 62.5-125 | [1] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | [5] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide | Aspergillus niger | 1 | [5] |
MIC: Minimum Inhibitory Concentration
The data suggests that substitutions on the pyrazole ring can lead to potent antimicrobial and antifungal activity. For instance, certain pyrazole-1-carbothiohydrazide derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] The high potency of the hydrazinecarboxamide derivative against E. coli highlights the significant impact of specific functional groups.[5] The presence of the flexible ethoxy-ethanol side chain in 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, with its potential for hydrogen bonding, could contribute to its interaction with microbial targets, suggesting a promising avenue for antimicrobial investigation.
Anticancer Activity
The development of pyrazole-based anticancer agents is a burgeoning field of research.[4][7] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases like cyclin-dependent kinases (CDKs) that are critical for cell cycle progression, and the induction of apoptosis (programmed cell death).[7]
Comparative Data for Anticancer Activity:
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Pyrazole-indole hybrid (7a) | HepG2 (Liver Cancer) | 6.1 ± 1.9 | [7] |
| Pyrazole-indole hybrid (7b) | HepG2 (Liver Cancer) | 7.9 ± 1.9 | [7] |
| Doxorubicin (Standard Drug) | HepG2 (Liver Cancer) | 24.7 ± 3.2 | [7] |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic Cancer) | 61.7 ± 4.9 | [7] |
IC50: Half-maximal inhibitory concentration
The potent anticancer activity of pyrazole-indole hybrids against the HepG2 liver cancer cell line, surpassing that of the standard drug doxorubicin, underscores the potential of hybrid molecules incorporating the pyrazole scaffold.[7] The cytotoxic effect of 3,5-diphenyl-1H-pyrazole on pancreatic cancer cells further illustrates the broad applicability of pyrazole derivatives in oncology.[7] The structural features of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, particularly the flexible side chain, could allow it to adapt to the binding sites of various anticancer targets.
Anti-inflammatory Activity
Pyrazole derivatives are well-established as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[8] The anti-inflammatory effects of pyrazoles are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[2]
Comparative Data for Anti-inflammatory Activity:
| Compound/Derivative Class | Assay | Activity | Reference |
| N1-substituted pyrazoles | Carrageenan-induced paw edema | Up to 90.40% inhibition | [3] |
| Pyrazoline derivatives (2d and 2e) | Carrageenan-induced paw edema | Higher activity than indomethacin | [3] |
The significant inhibition of inflammation demonstrated by various N1-substituted pyrazoles in animal models highlights the importance of this substitution for anti-inflammatory activity.[3] The fact that certain pyrazoline derivatives exhibit greater potency than the established anti-inflammatory drug indomethacin is particularly noteworthy.[3] The ethoxy-ethanol side chain of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol could potentially interact with the active site of COX enzymes, suggesting it may possess anti-inflammatory properties.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9]
Workflow Diagram:
Caption: Workflow for Broth Microdilution Assay.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL). This is a critical step to ensure reproducibility.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and medium, no compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[7]
Workflow Diagram:
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Human cancer cell lines are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivative for a defined period (e.g., 72 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used and reliable model for screening the acute anti-inflammatory activity of compounds.[3]
Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol:
-
Animal Dosing: The test compound, a reference drug (e.g., indomethacin), and a vehicle control are administered to different groups of animals (typically rats or mice).
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is not yet prevalent in the scientific literature, a comparative analysis of structurally related pyrazole derivatives provides a strong rationale for its investigation as a potential antimicrobial, anticancer, and anti-inflammatory agent. The presence of the flexible N1-ethoxy-ethanol side chain offers unique structural features that may confer favorable interactions with various biological targets.
Future research should focus on the synthesis and comprehensive biological evaluation of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. Head-to-head comparative studies with other N1-substituted pyrazoles, including those with alkyl, aryl, and other functionalized side chains, will be crucial to elucidate the specific contribution of the ethoxy-ethanol moiety to its biological activity. Mechanistic studies to identify the molecular targets and signaling pathways affected by this compound will further illuminate its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring data integrity and facilitating meaningful comparisons across different studies.
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A Comparative Study of Pyrazole Isomers in Chemical Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged structure found in numerous FDA-approved drugs. However, the nuanced yet critical differences between its isomers—1H-, 3H-, and 4H-pyrazoles—are often underexplored. This guide provides an in-depth comparative analysis of these isomers, focusing on their synthesis, chemical reactivity, and strategic application in drug design, supported by experimental data and established protocols.
Introduction to Pyrazole Isomers: More Than Just Positional Differences
Pyrazole can exist in three isomeric forms, differing in the position of the double bonds and the saturated CH or NH group. The aromatic and most stable isomer is 1H-pyrazole. The non-aromatic isomers, 3H- and 4H-pyrazoles, are generally less stable and more reactive, making them valuable intermediates in specific synthetic strategies.[1] The choice of isomer can profoundly impact a molecule's physicochemical properties, metabolic stability, and biological activity.[2]
Comparative Synthesis of Pyrazole Isomers: Navigating Regioselectivity
The synthesis of pyrazoles often presents the challenge of controlling regioselectivity, as many classical methods can yield a mixture of isomers.[3][4] Understanding the underlying mechanisms is key to selectively accessing the desired isomer.
Synthesis of 1H-Pyrazoles: The Knorr Cyclization and Beyond
The most common route to the thermodynamically stable 1H-pyrazoles is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[5] The regioselectivity of this reaction is influenced by the steric and electronic nature of the substituents on both reactants.
Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole (a representative 1H-pyrazole)
This protocol describes a classic Knorr cyclization to synthesize a simple, substituted 1H-pyrazole.
-
Materials: Acetylacetone (1.0 eq), Hydrazine hydrate (1.0 eq), Ethanol.
-
Procedure:
-
Dissolve acetylacetone in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, reflux the mixture for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation or recrystallization to yield 3,5-dimethyl-1H-pyrazole.[6][7]
-
Causality Behind Experimental Choices:
-
Ethanol is a common solvent that facilitates the dissolution of both reactants and is suitable for reflux conditions.
-
The reflux temperature provides the necessary activation energy for the condensation and cyclization steps.
-
The 1:1 stoichiometry is typically used for a clean reaction, although slight excesses of hydrazine can be employed to ensure complete consumption of the dicarbonyl compound.
Synthesis of 3H-Pyrazoles: Trapping the Kinetically Favored Intermediate
3H-Pyrazoles are non-aromatic and less stable than their 1H-counterparts. Their synthesis often involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes, which can initially form 3H-pyrazoles that may then isomerize to the more stable 1H-pyrazoles.[3] Trapping the 3H-isomer often requires careful control of reaction conditions or the use of specific starting materials that disfavor isomerization.
Hypothetical Protocol: Synthesis of a Substituted 3H-pyrazole
A general approach for the synthesis of 3H-pyrazoles involves the reaction of a diazoalkane with an alkyne. This protocol is a representative example.
-
Materials: A substituted diazoalkane (e.g., diazomethane derivative), a substituted alkyne, an inert solvent (e.g., diethyl ether or THF).
-
Procedure:
-
Dissolve the substituted alkyne in an inert, dry solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to control the reactivity.
-
Slowly add a solution of the diazoalkane to the cooled alkyne solution.
-
Allow the reaction to stir at a low temperature and monitor its progress by low-temperature NMR or TLC.
-
Once the reaction is complete, carefully quench any remaining diazoalkane (e.g., with acetic acid).
-
Isolate the 3H-pyrazole product, which may be sensitive to heat and acid, using low-temperature workup and purification techniques.[8]
-
Causality Behind Experimental Choices:
-
Low temperatures are crucial to prevent the isomerization of the initially formed 3H-pyrazole to the more stable 1H-pyrazole.
-
Inert solvents and atmosphere are used to prevent side reactions with the highly reactive diazoalkane.
Synthesis of 4H-Pyrazoles: A Focus on Cycloaddition and Oxidation Strategies
4H-Pyrazoles are another class of non-aromatic isomers. Their synthesis is less common but can be achieved through specific cycloaddition reactions or the oxidation of pyrazolidines.[9] These isomers are often employed as reactive dienes in Diels-Alder reactions.[10]
Experimental Protocol: Synthesis of a Substituted 4H-pyrazole Derivative
The synthesis of 4H-pyrazoles often involves the condensation of a 1,3-diketone with hydrazine, followed by oxidation or rearrangement.
-
Materials: A 1,3-diketone, hydrazine, and an oxidizing agent (e.g., lead tetraacetate or manganese dioxide).
-
Procedure:
-
React the 1,3-diketone with hydrazine to form a dihydropyrazole (pyrazoline).
-
Dissolve the isolated pyrazoline in a suitable solvent (e.g., dichloromethane).
-
Add the oxidizing agent portion-wise at a controlled temperature.
-
Monitor the reaction by TLC until the starting pyrazoline is consumed.
-
Filter off the oxidant byproducts and concentrate the filtrate.
-
Purify the resulting 4H-pyrazole by chromatography.[10]
-
Causality Behind Experimental Choices:
-
The two-step process allows for the controlled formation of the pyrazole ring followed by the introduction of the double bonds at the desired positions.
-
The choice of oxidizing agent is critical to achieve the desired 4H-pyrazole without over-oxidation or decomposition.
Diagram of Synthetic Pathways
Caption: General synthetic routes to 1H-, 3H-, and 4H-pyrazole isomers.
Comparative Physicochemical Properties and Stability
The structural differences between pyrazole isomers lead to distinct physicochemical properties.
| Property | 1H-Pyrazole | 3H-Pyrazole (estimated) | 4H-Pyrazole (estimated) |
| Aromaticity | Aromatic | Non-aromatic | Non-aromatic |
| Relative Stability | Most Stable | Less Stable | Least Stable |
| pKa (of conjugate acid) | 2.49[10] | Expected to be more basic | Expected to be less basic |
| Acidity (pKa of NH) | ~14.2[11] | N/A | N/A |
| Dipole Moment | ~2.2 D | Higher than 1H-pyrazole | Lower than 1H-pyrazole |
| Spectroscopy (¹H NMR) | Aromatic protons (~7.6 ppm for C3/C5-H, ~6.3 ppm for C4-H)[12] | Alkenic and aliphatic protons | Alkenic and aliphatic protons |
Stability: Computational studies confirm that 1H-pyrazole is the most thermodynamically stable isomer due to its aromaticity.[13] The non-aromatic 3H- and 4H-isomers are higher in energy and tend to isomerize to the 1H-form, especially in the presence of acid or heat. The relative stability of substituted 3H- and 4H-pyrazoles can be influenced by the nature and position of the substituents.[10]
Comparative Chemical Reactivity: A Tale of Three Rings
The distinct electronic distributions in the pyrazole isomers dictate their chemical reactivity, particularly in electrophilic substitution reactions.
1H-Pyrazole: Reactivity Governed by Aromaticity
The aromatic 1H-pyrazole undergoes electrophilic aromatic substitution, with a strong preference for the C4 position.[6][14] This is because the intermediates formed by attack at C4 are more stable, as the positive charge can be delocalized over both nitrogen atoms without disrupting the aromatic sextet as severely as attack at C3 or C5.
Diagram of Electrophilic Substitution on 1H-Pyrazole
Caption: Preferred electrophilic attack at the C4 position of 1H-pyrazole.
3H- and 4H-Pyrazoles: Reactivity of Non-Aromatic Systems
The non-aromatic 3H- and 4H-pyrazoles exhibit reactivity typical of cyclic dienes and enamines.
-
3H-Pyrazoles: These isomers can act as nucleophiles at the nitrogen atom or undergo reactions at the C=N double bond. They are also prone to ring-opening reactions.
-
4H-Pyrazoles: These isomers are particularly interesting as they can function as dienes in Diels-Alder reactions, a reactivity not observed in the aromatic 1H-pyrazoles.[9][15] This reactivity makes them useful building blocks for constructing more complex fused ring systems.
Strategic Applications in Drug Design and Medicinal Chemistry
The choice of pyrazole isomer is a critical decision in drug design, as it influences key drug-like properties.
-
1H-Pyrazoles: Their stability and ability to act as both hydrogen bond donors and acceptors make them a mainstay in medicinal chemistry.[9] They are found in a wide range of drugs, including the anti-inflammatory celecoxib and the anti-cancer drug crizotinib.[16][17] The pyrazole ring in these drugs often serves as a stable scaffold for orienting key pharmacophoric groups.
-
3H- and 4H-Pyrazoles: While less common in final drug structures due to their lower stability, these isomers are valuable synthetic intermediates. Their unique reactivity allows for the construction of complex molecular architectures that would be difficult to access from 1H-pyrazoles. For instance, the diene character of 4H-pyrazoles can be exploited to build rigid, three-dimensional scaffolds. There is growing interest in the biological activities of derivatives of these less common isomers.[10]
Diagram of Pyrazole Isomers in Drug Scaffolds
Caption: Strategic roles of pyrazole isomers in the synthesis of drug molecules.
Conclusion
The comparative study of pyrazole isomers reveals a fascinating interplay between structure, stability, and reactivity. While the aromatic 1H-pyrazole remains the most prevalent isomer in chemical synthesis and medicinal chemistry due to its inherent stability, the non-aromatic 3H- and 4H-isomers offer unique synthetic opportunities as reactive intermediates. A thorough understanding of the synthesis and reactivity of each isomer is crucial for researchers aiming to leverage the full potential of the pyrazole scaffold in the design and development of novel chemical entities. As synthetic methodologies continue to advance, the controlled synthesis and application of the less common pyrazole isomers are poised to become increasingly important in the quest for new and improved therapeutics.
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A Senior Application Scientist's Guide to the Validation and Comparative Analysis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
Introduction
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeutics for a wide range of diseases, including cancer, inflammation, and cardiovascular conditions.[1][2] The versatility of the pyrazole ring, with its capacity for hydrogen bonding and bioisosteric replacement of other aromatic systems, makes it a focal point for novel drug design.[3] This guide provides a comprehensive framework for the experimental validation of a novel pyrazole derivative, 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol , and outlines a comparative analysis against relevant structural analogs.
As a Senior Application Scientist, the objective of this document is to move beyond a mere recitation of data. Instead, this guide will elucidate the causal reasoning behind the selection of analytical techniques and experimental design, ensuring a robust and self-validating approach to characterization. This framework is designed for researchers, scientists, and drug development professionals who require a rigorous methodology for evaluating new chemical entities.
Synthesis and Verification: Establishing a Foundational Baseline
The initial and most critical step in the validation of any novel compound is the confirmation of its successful synthesis and purification. The synthesis of N-substituted pyrazoles, such as the target compound, can be achieved through various established routes.[4][5] A common and effective method involves the N-alkylation of pyrazole with a suitable electrophile.
Proposed Synthetic Pathway
A logical synthetic route to 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol would involve the reaction of pyrazole with 2-(2-chloroethoxy)ethanol in the presence of a base to facilitate the nucleophilic substitution.
Caption: Proposed synthetic route for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 eq).
-
Addition of Electrophile: Add 2-(2-chloroethoxy)ethanol (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
The rationale for using a base like potassium carbonate is to deprotonate the pyrazole, increasing its nucleophilicity for the subsequent attack on the electrophilic chloro-substituted ethanol derivative.[6]
Structural Elucidation and Purity Assessment: The Core of Validation
Once synthesized and purified, the definitive confirmation of the molecular structure and assessment of purity are paramount. This is achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
A suite of spectroscopic methods is employed to provide unambiguous evidence of the compound's identity.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the molecule, confirming its elemental composition.[11]
Expected Spectroscopic Data
The following table summarizes the anticipated spectroscopic data for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, which serves as a benchmark for experimental validation.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, the four methylene groups of the ethoxy-ethanol chain, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the specific electronic environment of each proton. |
| ¹³C NMR | Resonances for each unique carbon atom, including the three distinct carbons of the pyrazole ring and the four carbons of the side chain. |
| IR (cm⁻¹) | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch of the alcohol), C-H stretching bands (2850-3000 cm⁻¹), and characteristic C=N and C=C stretching frequencies of the pyrazole ring (1400-1600 cm⁻¹).[12] |
| HRMS (ESI+) | An [M+H]⁺ ion corresponding to the exact mass of C₇H₁₂N₂O₂ + H⁺. |
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a synthesized compound.
-
Methodology: A reversed-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is typically employed. Detection is commonly performed using a UV detector at a wavelength where the pyrazole chromophore absorbs (around 210-220 nm).
-
Purity Standard: For research and early drug development purposes, a purity of ≥95% is generally considered acceptable.
Comparative Analysis: Contextualizing Performance
The "performance" of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is highly dependent on its intended application. Given the prevalence of pyrazole derivatives in drug discovery, a comparative analysis could focus on physicochemical properties relevant to pharmacokinetics or its potential as a ligand in coordination chemistry.[13]
Selection of Comparator Compounds
For a meaningful comparison, structurally similar analogs are chosen. These could include:
-
Alternative 1: 2-(1H-pyrazol-1-yl)ethan-1-ol (lacks the ethoxy bridge)
-
Alternative 2: 1-ethyl-1H-pyrazole (lacks the hydroxyethoxy moiety)[14]
-
Alternative 3: 2-(2-(piperazin-1-yl)ethoxy)ethanol (replaces pyrazole with piperazine)[15]
Key Performance Metrics and Experimental Protocols
The following table outlines key comparative metrics and the experimental protocols to measure them.
| Performance Metric | Rationale for Comparison | Experimental Protocol |
| Aqueous Solubility | A critical determinant of bioavailability for potential drug candidates. The ethoxy and hydroxyl groups are expected to enhance solubility. | Shake-flask method: An excess of the compound is agitated in a buffered aqueous solution at a constant temperature. The concentration of the dissolved compound is then measured by HPLC or UV-Vis spectroscopy. |
| LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a compound, which influences its ability to cross cell membranes. The introduction of the ethoxy-ethanol chain will impact this value. | Shake-flask method or HPLC-based estimation: The compound is partitioned between octanol and water, and the concentrations in each phase are determined. |
| Metabolic Stability | Assesses the compound's susceptibility to metabolism by liver enzymes, a key factor in determining its in vivo half-life. | In vitro microsomal stability assay: The compound is incubated with liver microsomes, and its disappearance over time is monitored by LC-MS/MS. |
| Protein Binding Affinity | For applications in drug discovery, understanding the interaction with target proteins is crucial.[16][17] | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques can be used to measure the binding affinity to a relevant biological target if one is identified. |
Hypothetical Comparative Data
The table below presents a hypothetical comparison of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol with the selected alternatives, illustrating how the structural modifications might influence key properties.
| Compound | Aqueous Solubility (µg/mL) | LogP | Microsomal Half-life (min) |
| 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol | High | Low | Moderate |
| 2-(1H-pyrazol-1-yl)ethan-1-ol | Moderate | Very Low | Moderate |
| 1-ethyl-1H-pyrazole | Low | High | Short |
| 2-(2-(piperazin-1-yl)ethoxy)ethanol | Very High | Very Low | Long |
Integrated Validation Workflow
The entire process of validation and comparison can be visualized as an integrated workflow.
Caption: Integrated workflow for the validation and comparative analysis of a novel chemical entity.
Conclusion
This guide has outlined a rigorous, multi-faceted approach to the experimental validation of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol. By systematically confirming its synthesis, elucidating its structure, assessing its purity, and comparing its key physicochemical properties against relevant analogs, researchers can build a comprehensive and trustworthy data package. This self-validating methodology, rooted in the principles of causality and supported by established analytical techniques, provides the necessary foundation for advancing novel pyrazole derivatives in drug discovery and other scientific endeavors. The pyrazole scaffold continues to be a rich area for chemical exploration, and a systematic approach to validation is essential for unlocking its full therapeutic potential.[18][19]
References
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ResearchGate. (2025). Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2,2,2-Tris(pyrazol-1-yl)ethanol. Available at: [Link]
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National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
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ResearchGate. (2025). Synthesis and Characterization of Some New Pyrazole Derivatives. Available at: [Link]
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ResearchGate. (n.d.). IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Available at: [Link]
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Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]
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MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]
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Bentham Science. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Available at: [Link]
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Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available at: [Link]
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National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. Available at: [Link]
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ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for Pyrazole Derivatives
Introduction: The Imperative of Multi-Faceted Analysis in Pyrazole Chemistry
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The precise structural elucidation of these N-heterocyclic compounds is paramount, as subtle changes in substitution can dramatically alter their pharmacological or material properties. Consequently, relying on a single analytical technique for structural confirmation is fraught with ambiguity.
This guide provides a comprehensive framework for the robust characterization of pyrazole derivatives through the strategic cross-referencing of data from multiple spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. Our approach emphasizes not just the "how" but the "why" of our experimental choices, ensuring that each step is part of a self-validating workflow to deliver unambiguous structural confirmation.
The Integrated Spectroscopic Workflow
The synergy between different spectroscopic methods provides a system of checks and balances. Information gleaned from one technique corroborates or refines the hypotheses drawn from another. This integrated approach is the bedrock of trustworthy structural elucidation.
Caption: Integrated workflow for pyrazole derivative characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For pyrazoles, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Understanding Pyrazole's Electronic Environment
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates a distinct electronic environment that directly influences chemical shifts. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like. This asymmetry, along with the influence of various substituents, dictates the final appearance of the NMR spectrum. A common challenge is annular tautomerism, where the N-H proton can exchange between N1 and N2, leading to averaged signals for the C3 and C5 carbons.[2]
Protocol 1: Standard ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.[3]
-
Solvent Reference: Ensure the spectrometer is correctly referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3] This is a critical self-validating step for data accuracy.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Pay close attention to the integration values, which should correspond to the number of protons, and the multiplicity (singlet, doublet, triplet, etc.), which reveals neighboring protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides the number of unique carbon environments.
-
2D NMR (Optional but Recommended): For complex structures, acquire 2D NMR spectra like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to definitively assign proton and carbon signals and establish connectivity.[2]
Data Interpretation & Comparison
The positions of protons and carbons on the pyrazole ring are highly diagnostic. Substituents will cause predictable upfield or downfield shifts.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazole Derivatives (in DMSO-d₆)
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| H1 (N-H) | 12.0 - 14.0 (broad) | - | Often exchangeable and may not be observed. |
| H3 | 7.5 - 8.5 | 133 - 145 | Highly dependent on N1-substituent. |
| H4 | 6.2 - 6.8 | 105 - 110 | Typically the most upfield ring proton. |
| H5 | 7.5 - 8.5 | 128 - 140 | Highly dependent on N1-substituent. |
| Substituents | Variable | Variable | e.g., -CH₃ protons typically appear at 2.1-2.4 ppm.[3] |
Note: These are general ranges and can vary significantly based on substitution and solvent. Data compiled from various sources.[4][5][6][7]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures. This data is crucial for confirming the molecular formula and corroborating the structure proposed by NMR.
Expertise & Experience: Predicting Pyrazole Fragmentation
The fragmentation of the pyrazole ring under electron impact (EI) ionization is not random. The weakest bond, the N-N linkage, is often subject to cleavage.[8] The subsequent fragmentation pathways are highly dependent on the nature and position of substituents. Common fragmentation patterns involve the loss of HCN, N₂, and radicals associated with the substituents.[9] Observing these characteristic losses provides strong evidence for the presence of a pyrazole core.
Protocol 2: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is volatile and thermally stable.
-
Ionization: Use a standard electron energy of 70 eV for ionization. This energy level is sufficient to cause reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.
-
Data Acquisition: Scan a suitable mass range (e.g., m/z 40 to 600) to detect the molecular ion (M⁺•) and various fragment ions.
-
Trustworthiness Check: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) before the analysis to ensure mass accuracy. High-resolution MS (HRMS) should be used to determine the exact mass, which allows for the unambiguous determination of the elemental formula.
Data Interpretation & Comparison
The first piece of information to extract is the molecular ion peak (M⁺•). Its m/z value should correspond to the expected molecular weight of the proposed structure.
Table 2: Common Mass Spectral Fragments for Substituted Pyrazoles
| Fragment Loss | m/z Change | Implication |
| R• | - Mass of Substituent | Loss of a substituent group. |
| HCN | -27 | Characteristic of many nitrogen heterocycles. |
| N₂ | -28 | Suggests cleavage of the pyrazole ring. |
| [M - NO₂]⁺ | -46 | Common for nitropyrazole derivatives.[9] |
| [M - Br]⁺ | -79/81 | Indicates a bromine substituent (characteristic isotope pattern). |
This table illustrates general fragmentation patterns. The exact fragmentation is highly structure-dependent.[9][10]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent cross-referencing tool to confirm the presence of key bonds.
Expertise & Experience: Assigning Pyrazole Vibrations
The IR spectrum of a pyrazole derivative will be dominated by vibrations from the aromatic ring and its substituents. Key absorptions to look for include the N-H stretch (if unsubstituted at N1), C=N and C=C stretching vibrations within the ring, and C-H stretching and bending modes.[4] The presence or absence of bands for specific functional groups (e.g., a strong C=O stretch around 1700 cm⁻¹ for a carboxylated derivative, or characteristic N-O stretches for a nitro group) provides immediate structural confirmation.[3][4]
Protocol 3: Attenuated Total Reflectance (ATR) or KBr Pellet IR
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is the simplest and most common method.
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. This method is used for obtaining high-quality spectra of solid samples.
-
Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet. This is a crucial step to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
Data Interpretation & Comparison
Table 3: Characteristic IR Absorption Bands for Pyrazole Derivatives
| Wavenumber (cm⁻¹) | Vibration Type | Notes |
| 3400 - 3100 | N-H stretch | Broad band, present in N-unsubstituted pyrazoles. |
| 3100 - 3000 | Aromatic C-H stretch | Characteristic of the pyrazole ring and any aryl substituents. |
| 1615 - 1580 | C=N stretch | Part of the pyrazole ring system.[3][11] |
| 1550 - 1450 | C=C stretch | Aromatic ring stretching vibrations. |
| 1563 - 1491 | Asymmetric NO₂ stretch | Strong absorption, confirms presence of a nitro group.[4] |
| 1361 - 1304 | Symmetric NO₂ stretch | Strong absorption, confirms presence of a nitro group.[4] |
| 1220 - 1100 | C-N stretch | Associated with the pyrazole ring structure.[3][4] |
Data compiled from multiple sources.[3][4][11][12]
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for characterizing conjugated π-systems.
Expertise & Experience: Electronic Transitions in Pyrazoles
The pyrazole ring is an aromatic system, and its derivatives typically exhibit absorption bands in the UV region corresponding to π-π* transitions.[4] The position (λ_max) and intensity of these bands are sensitive to the nature and position of substituents, as well as the solvent. Auxochromic groups (e.g., -OH, -NH₂) can cause a bathochromic shift (to longer wavelengths), while extending the conjugated system with other aromatic rings will also shift the absorption.[13]
Protocol 4: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, hexane). A typical concentration is around 10⁻⁴ to 10⁻⁵ M.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer. This step is essential to remove any absorbance from the solvent itself.
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 600 nm.
Data Interpretation & Comparison
For many pyrazole derivatives, characteristic absorption bands are observed in the 240-300 nm range.[4] The presence of chromophores can result in additional bands at longer wavelengths.[4] While not as structurally definitive as NMR or MS, UV-Vis is excellent for comparative purposes, such as confirming that a series of related derivatives have a common chromophoric core.
Putting It All Together: A Self-Validating System
The true power of this multi-technique approach lies in the cross-validation of data. The process of structural elucidation is an iterative one, where a hypothesis is constantly tested with new information.
Caption: Logical flow of cross-referencing spectral data.
This workflow demonstrates how data from each technique builds upon the others. The molecular formula from HRMS provides the atomic puzzle pieces. IR confirms the presence of key functional groups (like the nitro group). Finally, NMR arranges the pieces and confirms the precise connectivity, leading to an unambiguous structural assignment. Any contradiction in the data, for instance, an IR spectrum showing an -OH band when the molecular formula does not contain oxygen, immediately signals an error in the hypothesis and forces a re-evaluation, making the entire process self-validating.
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). [Link]
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UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]
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¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
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A Comparative Guide to Pyrazole-Based Compounds: Synthesis, Biological Activity, and Experimental Evaluation
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have cemented its role as a cornerstone in the design of numerous therapeutic agents.[3] A significant number of FDA-approved drugs, including the anti-inflammatory agent Celecoxib and various kinase inhibitors for cancer therapy, feature this core structure, highlighting its importance in modern drug discovery.[3][4]
This guide provides a comprehensive literature review and comparative analysis of pyrazole-based compounds. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into synthetic strategies, structure-activity relationships (SAR), and key experimental protocols. We will delve into the causality behind experimental choices, ensuring a robust and scientifically grounded narrative.
Comparative Analysis of Synthetic Methodologies
The construction of the pyrazole ring is a well-explored area of organic synthesis, with methods ranging from classical condensations to modern catalyzed reactions. The choice of synthetic route is often dictated by the desired substitution pattern, substrate availability, and desired reaction efficiency.
Classical Synthesis: Knorr and Related Condensations
The most traditional and widely used method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This approach, pioneered by Ludwig Knorr in 1883, offers a straightforward route to a wide array of substituted pyrazoles.[1]
A key consideration in this synthesis is regioselectivity when using unsymmetrical dicarbonyl compounds and substituted hydrazines. The reaction conditions can be tuned to favor one regioisomer over another. For instance, studies have shown that conducting the reaction in acidic conditions (e.g., with acetic acid) in solvents like DMSO or ethanol can improve selectivity.[5]
Causality in Experimental Choice: The initial step involves the nucleophilic attack of the more basic nitrogen of the hydrazine onto one of the carbonyl carbons. The subsequent cyclization and dehydration are often acid-catalyzed. The choice of solvent and catalyst is critical; for example, a green chemistry approach using nano-ZnO as a catalyst has been shown to produce excellent yields (95%) with short reaction times and an easy work-up procedure.[5]
Modern Synthetic Approaches: Advancing Efficiency and Scope
Recent advancements have introduced more sophisticated and efficient methods for pyrazole synthesis, including transition-metal catalysis, microwave-assisted synthesis, and multi-component reactions.[1]
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields compared to conventional heating.[6] The rapid, uniform heating provided by microwaves can drive reactions to completion in minutes rather than hours. A comparison between conventional and microwave-assisted methods for a series of pyrazoles demonstrated a dramatic difference in reaction times and product yields, underscoring the efficiency of the microwave approach.[6]
-
Transition-Metal Catalysis: Copper and palladium catalysts are frequently employed in pyrazole synthesis. For example, a mild and convenient copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives.[7] This method proceeds through a hydrazonyl radical intermediate, followed by cyclization.
-
[3+2] Cycloaddition Reactions: These reactions, involving a 1,3-dipole (like a diazo compound) and a dipolarophile (like an alkyne), offer another powerful route to the pyrazole core.[5] This method is particularly useful for accessing specific substitution patterns that may be difficult to obtain through condensation reactions.
Comparative Biological Activities and Structure-Activity Relationships (SAR)
Pyrazole derivatives exhibit an exceptionally broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[8][9] This diversity stems from the pyrazole ring's ability to act as a versatile scaffold, allowing for precise three-dimensional orientation of various pharmacophoric groups.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Perhaps the most famous application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a diaryl-substituted pyrazole, is a prime example.[4]
Mechanism of Action: Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[10] There are two main isoforms: COX-1, a constitutive enzyme involved in "housekeeping" functions like protecting the stomach lining, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[11] Non-selective NSAIDs inhibit both isoforms, leading to therapeutic anti-inflammatory effects but also gastrointestinal side effects.[12] Celecoxib's chemical structure allows it to selectively bind to the larger, more flexible active site of the COX-2 enzyme, inhibiting the production of pro-inflammatory prostaglandins while largely sparing COX-1.[4][12]
Caption: COX-2 Inhibition Pathway by Pyrazole-based Drugs.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[13] Their mechanisms often involve the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.
A recent study synthesized a series of novel diphenyl pyrazole-chalcone derivatives and evaluated their cytotoxic activities.[13] Several compounds showed potent activity, with compounds 6b and 6d being the most effective against the HNO-97 cell line, while remaining non-toxic to normal human skin fibroblast (HSF) cells.[13]
Table 1: Comparative Cytotoxicity of Pyrazole-Chalcone Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity | Reference |
| 6b | HNO-97 | 10.0 | High (>80% inhibition) | [13] |
| 6d | HNO-97 | 10.56 | High (>80% inhibition) | [13] |
| Doxorubicin | HNO-97 | 8.5 | N/A (Control) | [13] |
SAR Insights: The results suggest that the specific substitutions on the phenyl rings of the pyrazole-chalcone scaffold are critical for both potency and selectivity. This provides a clear rationale for future lead optimization efforts.
Antimicrobial Activity
The pyrazole scaffold is also prevalent in compounds with potent antimicrobial properties.[14] They can target various bacterial and fungal processes. For instance, the same pyrazole-chalcone derivative 6d mentioned above also exhibited strong antibacterial activity, particularly against E. coli and Methicillin-resistant Staphylococcus aureus (MRSA).[13]
Table 2: Comparative Antimicrobial Activity of Pyrazole Derivative 6d
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6d | E. coli | 7.8 | [13] |
| 6d | MRSA | 15.7 | [13] |
| Ciprofloxacin | E. coli | 3.9 | [13] |
| Vancomycin | MRSA | 1.95 | [13] |
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity, every protocol must be a self-validating system. This involves not only clear, step-by-step instructions but also built-in checkpoints for characterization and validation.
Protocol: Microwave-Assisted Synthesis of a Diphenyl Pyrazole Derivative
This protocol is adapted from methodologies described for efficient pyrazole synthesis.[6]
Objective: To synthesize 1,3-diphenyl-1H-pyrazole from 1,3-diphenylpropane-1,3-dione and phenylhydrazine using microwave irradiation.
Materials:
-
1,3-diphenylpropane-1,3-dione (1 mmol)
-
Phenylhydrazine hydrochloride (1.1 mmol)
-
Glacial acetic acid (5 mL)
-
Microwave synthesizer
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
NMR tubes, Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine 1,3-diphenylpropane-1,3-dione (1 mmol) and phenylhydrazine hydrochloride (1.1 mmol).
-
Solvent Addition: Add glacial acetic acid (5 mL) to the vessel. The acid acts as both a solvent and a catalyst for the condensation reaction.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 10 minutes. Power should be set to ramp to the target temperature over 2 minutes.
-
Reaction Monitoring (Trustworthiness Check): After cooling, spot a small amount of the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to confirm the consumption of starting materials and the formation of a new product spot.
-
Work-up and Purification: Pour the cooled reaction mixture into ice-cold water (50 mL). A solid precipitate should form. Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure crystals.
-
Characterization (Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should match literature values for 1,3-diphenyl-1H-pyrazole.
Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines a standard method for assessing the anticancer activity of newly synthesized compounds, as performed in numerous studies.[15][16]
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole compound against a human cancer cell line.
Procedure:
-
Cell Culture: Maintain the target cancer cell line (e.g., HCT116) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well microtiter plate at a density of 5 x 10³ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test pyrazole compound in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis (Validation): Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly productive framework in drug discovery.[2][17] Its synthetic accessibility and diverse biological activities ensure its continued relevance.[1] Future research will likely focus on developing more stereoselective and regioselective synthetic methods to access novel chemical space. Furthermore, the combination of rational drug design with high-throughput screening of pyrazole-based libraries will undoubtedly lead to the discovery of new therapeutic agents with improved potency and selectivity.[8] The metabolic stability of the pyrazole nucleus is a significant advantage, suggesting that we will see an increase in pyrazole-containing compounds among newly approved drugs in the coming years.[3]
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A Comparative Guide to the Analytical Methodologies for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
For researchers, scientists, and professionals in drug development, the rigorous analysis of novel chemical entities is paramount. This guide provides an in-depth comparison of peer-reviewed methods for the characterization and quantification of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, a heterocyclic compound with potential applications in medicinal chemistry. The pyrazole moiety is a key pharmacophore in numerous approved drugs, making the robust analysis of its derivatives a critical aspect of pharmaceutical research and quality control.[1][2][3][4][5] This document will delve into the principles, experimental protocols, and comparative performance of various analytical techniques, offering field-proven insights to guide your experimental design.
Introduction to the Analyte: 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol is a bifunctional molecule featuring a pyrazole ring linked to a diethylene glycol chain. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, imparts specific chemical properties that influence the choice of analytical methodology.[2] The presence of both a heterocyclic aromatic system and a hydroxyl group allows for a range of analytical approaches, each with its own strengths and limitations. The selection of an appropriate analytical technique is contingent upon the specific research question, whether it be structural elucidation, purity assessment, or quantification in a complex matrix.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating the analyte from impurities and for quantitative analysis. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including pyrazole derivatives.[6][7][8] Given the polar nature and relatively low volatility of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, Reverse-Phase HPLC (RP-HPLC) is the most suitable chromatographic approach.
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The analyte, being moderately polar, will partition between the stationary and mobile phases. More polar components will elute earlier, while less polar components will be retained longer on the column. Detection is typically achieved using a UV-Vis detector, as the pyrazole ring possesses a chromophore that absorbs in the UV region.
-
Sample Preparation: Accurately weigh and dissolve the sample of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol in the mobile phase to a final concentration of approximately 0.5 mg/mL.[8] Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v) containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.[7]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm), determined by a UV scan of the analyte.
-
-
Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantification against a standard curve.
Caption: Workflow for HPLC analysis.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol has a hydroxyl group that may reduce its volatility, GC analysis is feasible, potentially after derivatization to increase volatility and thermal stability.[9][10]
In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (e.g., helium or nitrogen) carries the vaporized sample through the column. Separation is based on the differential partitioning of the analytes between the carrier gas and the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Sample Preparation (with Derivatization):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a more volatile trimethylsilyl (TMS) ether.
-
Heat the mixture to complete the reaction.
-
-
Chromatographic Conditions:
-
Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection, depending on the sample concentration.
-
Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Detector: Mass Spectrometer (MS) for both identification and quantification.
-
-
Data Analysis: The retention time provides qualitative information, and the mass spectrum allows for definitive identification by comparing it to a spectral library or by interpreting the fragmentation pattern.[9] Quantification is achieved by integrating the area of a specific ion peak.
Caption: Workflow for GC-MS analysis.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, both ¹H and ¹³C NMR would be essential for structural confirmation.
NMR spectroscopy is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing information about its connectivity and spatial arrangement.
-
Pyrazole Ring Protons: Three distinct signals in the aromatic region (typically δ 6.0-8.0 ppm), corresponding to the protons at positions 3, 4, and 5 of the pyrazole ring.
-
Ethoxy and Ethan-1-ol Protons: A series of signals in the aliphatic region (typically δ 3.5-4.5 ppm) corresponding to the methylene groups of the diethylene glycol chain. The coupling patterns of these signals would confirm their connectivity.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, corresponding to the -OH group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion abundance versus m/z.
The fragmentation of pyrazole derivatives in the mass spectrometer is influenced by the substituents on the ring.[9] For 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, common fragmentation pathways would likely involve cleavage of the ether linkages and fragmentation of the pyrazole ring itself. The molecular ion peak would confirm the molecular weight of the compound.
Comparison of Analytical Methods
| Technique | Principle | Application | Advantages | Disadvantages |
| RP-HPLC | Partition chromatography | Purity assessment, Quantification | High resolution, Non-destructive, Applicable to a wide range of polarities | Requires soluble samples, Can consume significant amounts of solvent |
| GC-MS | Partition chromatography coupled with mass analysis | Identification, Quantification of volatile impurities | High sensitivity, Provides structural information | Requires volatile and thermally stable analytes (or derivatization), Destructive |
| NMR | Nuclear magnetic resonance | Structural elucidation, Purity assessment | Provides detailed structural information, Non-destructive, Quantitative | Lower sensitivity compared to MS, Requires higher sample concentration |
| MS | Mass-to-charge ratio analysis | Molecular weight determination, Structural elucidation | High sensitivity, Provides molecular formula with high-resolution MS | Destructive, May not distinguish between isomers without chromatography |
Alternative Compounds and their Analysis
For comparison, consider the analysis of a related pyrazole derivative such as Celecoxib , a well-known anti-inflammatory drug. Analytical methods for Celecoxib are well-established and primarily rely on RP-HPLC for quantification in pharmaceutical formulations and biological fluids. This is due to its non-volatile nature and the need for high-throughput analysis in a quality control setting.
Another alternative could be a simple alkyl-substituted pyrazole. For such a compound, GC-MS would be a highly effective analytical method due to its likely higher volatility compared to 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Conclusion
The analysis of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol requires a multi-faceted approach. RP-HPLC is the recommended method for routine purity assessment and quantification due to its robustness and applicability to the analyte's polarity. For definitive structural confirmation, a combination of NMR spectroscopy and mass spectrometry is essential. GC-MS can be a valuable tool for identifying volatile impurities, particularly if derivatization is employed. The choice of the most appropriate technique will ultimately depend on the specific analytical goal, the available instrumentation, and the required level of sensitivity and structural detail.
References
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Safety Operating Guide
Navigating the Disposal of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the responsible disposal of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, a non-halogenated organic compound incorporating a pyrazole moiety. By synthesizing data from structurally similar compounds and established chemical waste management principles, this document serves as an essential resource for maintaining operational safety and environmental stewardship.
Hazard Profile and Waste Classification: An Evidence-Based Approach
Due to the specific nature of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, a dedicated Safety Data Sheet (SDS) may not be readily available. In such instances, a conservative approach, informed by the hazard profiles of analogous structures, is crucial. Structurally, the compound is a non-halogenated ether-alcohol with a pyrazole functional group. Pyrazole derivatives are known for their diverse biological activities, which necessitates careful handling.[1][2][3]
Based on data from similar compounds, 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol should be presumptively handled as a substance that may cause skin and eye irritation.[4][5][6] Furthermore, given its classification as a non-halogenated organic solvent, it is imperative to segregate it from halogenated waste streams to ensure proper and cost-effective disposal.[7][8]
In the absence of specific data, this compound should be classified as non-hazardous chemical waste for disposal purposes, with the caveat that it should not be released into the environment. [9]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol for disposal, all personnel must be equipped with the appropriate personal protective equipment. This serves as the foundational step in mitigating any potential exposure risks.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and aerosols, preventing eye irritation.[10] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves as determined by your institution's safety office). | Provides a barrier against direct skin contact. Check glove compatibility charts for specific breakthrough times if available.[10] |
| Protective Clothing | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | May be required if handling large quantities or if there is a risk of aerosolization. Consult your EHS. | Protects against inhalation of any potential vapors or mists.[6] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection and disposal of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol waste.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is proper segregation. Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Liquid Waste:
-
Obtain a designated, leak-proof container clearly labeled for "Non-Halogenated Organic Waste".[11][12]
-
Carefully pour the liquid waste containing 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol into the container.
-
Ensure the container is securely sealed after each addition to prevent the escape of vapors.[13]
-
-
Solid Waste:
-
For solid materials contaminated with the compound (e.g., absorbent pads from a spill), collect them in a separate, clearly labeled, and sealed container for "Solid Chemical Waste".[9]
-
-
Empty Containers:
Step 2: Labeling and Storage
Accurate and clear labeling is a critical, non-negotiable step in the waste disposal process.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" (or as required by local regulations) and a full list of its contents.[11][12] Do not use abbreviations or chemical formulas.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[12][14]
Step 3: Arranging for Final Disposal
The final disposal of chemical waste must be handled by trained professionals.
-
Waste Pickup: Follow your institution's established procedures to request a pickup of the chemical waste by the EHS department or a licensed waste management contractor.[14]
-
Documentation: Maintain meticulous records of the disposed chemical, including its name, quantity, and the date of disposal, in your laboratory's chemical inventory or waste log.[9]
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper disposal of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Caption: Disposal workflow for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Environmental Considerations and Professional Disposal
While not classified as acutely hazardous, the release of pharmaceutical-related compounds into the environment is a growing concern. Pyrazole-based compounds can exhibit a range of biological effects, and a precautionary approach to disposal is warranted to prevent the contamination of aquatic ecosystems.[9]
The recommended final disposal method for non-halogenated organic waste is typically high-temperature incineration by a licensed professional waste disposal company.[14][15] This method ensures the complete destruction of the chemical compound, minimizing its environmental impact. Under no circumstances should this chemical be disposed of down the drain. [7][13]
By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, fostering a culture of safety and excellence within the laboratory.
References
-
Safety Data Sheet: 2-(2-butoxyethoxy)ethanol . Chemos GmbH&Co.KG. [Link]
-
2-[2-(4-Nitrosopiperazin-1-yl)ethoxy]ethan-1-ol | C8H17N3O3 | CID 170916121 . PubChem. [Link]
-
Safety Data Sheet . ADAMA. [Link]
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Policy and Guidance Directive PG 8-10: Disposal of Incineration Ash as Ordinary Waste . U.S. Nuclear Regulatory Commission. [Link]
-
Non-halogenated Organic Solvents - Standard Operating Procedure . Braun Research Group. [Link]
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Non-Halogenated Solvents in Laboratories . Temple University. [Link]
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Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications . ResearchGate. [Link]
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Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC - NIH. [Link]
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Organic Solvent Waste Disposal . University of British Columbia. [Link]
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A Senior Application Scientist's Guide to Handling 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol
Inferred Hazard Profile and Risk Assessment
The primary step in ensuring laboratory safety is a thorough understanding of the potential hazards. Based on an analysis of similar chemical structures, we can infer a likely hazard profile for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol.
Causality of Inferred Hazards:
-
Pyrazole Moiety: Pyrazole and its derivatives are known to cause skin and eye irritation and may be harmful if swallowed.[1][2] Some derivatives have also been shown to cause respiratory irritation.[1][2]
-
Ether Linkage: While this molecule is not as volatile as diethyl ether, the ether functional group necessitates caution regarding potential flammability. It should be kept away from heat and open flames.[3]
-
Alcohol Functional Group: Primary alcohols can be irritating to the eyes and skin upon direct contact.[4]
The Globally Harmonized System (GHS) classifications for structurally similar compounds, such as 1-(Pyrazin-2-yl)ethan-1-ol and 2-(1H-Pyrazol-4-yl)ethanol, support these inferences, indicating hazards of acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye irritation.[1][5]
| Hazard Category | Inferred Risk for 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol | GHS Hazard Statement (Analog) |
| Acute Oral Toxicity | Harmful if swallowed | H302: Harmful if swallowed[1][5] |
| Acute Dermal Toxicity | Harmful in contact with skin | H312: Harmful in contact with skin[5] |
| Skin Corrosion/Irritation | Causes skin irritation | H315: Causes skin irritation[1][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319: Causes serious eye irritation[1][5] |
| Acute Inhalation Toxicity | Harmful if inhaled | H332: Harmful if inhaled[5] |
| Respiratory Irritation | May cause respiratory irritation | H335: May cause respiratory irritation[1][5] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is mandatory.
Engineering and Administrative Controls
The first line of defense is to minimize exposure through proper facility design and procedures.
-
Primary Engineering Control: All handling of 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[3]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[6]
-
Administrative Controls: A designated area for handling this compound should be clearly marked. All personnel must be trained on this specific protocol before commencing work.
Required Personal Protective Equipment
The following PPE is the minimum requirement for any procedure involving this compound.
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[3]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are recommended for incidental contact.[3] For prolonged handling or immersion, consider heavier-duty gloves like butyl rubber and always check the manufacturer's compatibility chart. Double-gloving is a recommended best practice.[3]
-
Apparel: Full-length pants and closed-toe shoes are required for all personnel in the laboratory area.[7]
-
-
Respiratory Protection:
-
Under normal operating conditions within a fume hood, respiratory protection is not typically required.
-
If there is a failure of engineering controls or a large spill, an air-purifying respirator with an appropriate organic vapor cartridge may be necessary.[7]
-
Caption: PPE Selection Hierarchy.
Operational Plan: From Receipt to Use
A systematic workflow minimizes risk at every stage of the chemical's lifecycle in the laboratory.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the supplier's label is intact.
-
Storage: Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be kept tightly closed.[8]
-
Preparation for Use: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.
-
Weighing and Transfer: Conduct all transfers within the fume hood. Use non-sparking tools if the compound is a solid.[8] For liquid transfers, use appropriate volumetric glassware or calibrated pipettes to minimize splashes.
-
Post-Handling: After use, securely close the container. Clean the work area thoroughly. Remove gloves and wash hands immediately and thoroughly with soap and water.
Emergency and Spill Response
Preparedness is key to mitigating the impact of an accidental release.
-
In Case of Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[8] If they feel unwell, call a poison center or doctor.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
-
-
Spill Cleanup Protocol:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing full PPE (including respiratory protection if the spill is large or outside a fume hood), contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully collect the absorbent material into a sealable, labeled waste container.
-
Clean the spill area with a suitable solvent (e.g., water or ethanol), collecting the rinsate as hazardous waste.[9]
-
Ventilate the area and wash it again once the cleanup is complete.
-
Disposal Plan
Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.
Step-by-Step Disposal Protocol:
-
Waste Classification: Based on the inferred hazards, this compound should be treated as non-hazardous chemical waste, but local regulations must always be consulted. Do not dispose of it down the drain.[9]
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealed, and chemically compatible container. The label must include the full chemical name.[10]
-
Liquid Waste: Collect solutions containing the compound in a designated, leak-proof container labeled "Non-Hazardous Aqueous Waste" or as directed by your institution's EHS department.[9]
-
-
Empty Container Disposal: Triple-rinse the empty container with a suitable solvent (e.g., ethanol).[9] Collect the rinsate as liquid chemical waste. Deface the original label before disposing of the container in regular trash or recycling, as per institutional policy.
-
Final Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. All disposal must be handled by a licensed professional waste disposal service.[10]
Caption: Chemical Handling and Disposal Workflow.
References
-
G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET . G.J. CHEMICAL COMPANY, INC.[Link]
-
2-[2-(4-Nitrosopiperazin-1-yl)ethoxy]ethan-1-ol | C8H17N3O3 | CID 170916121 - PubChem . PubChem. [Link]
-
What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? . (2021). CanGardCare. [Link]
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2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem . PubChem. [Link]
-
How to Handle and Store Ethyl Ether - Eagle Manufacturing - Justrite . Eagle Manufacturing. [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate . (2025). ResearchGate. [Link]
-
Diethyl Ether Standard Operating Procedure . Purdue University. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI . (2023). MDPI. [Link]
-
Safety Data Sheet: 2-(2-butoxyethoxy)ethanol - Chemos GmbH & Co.KG . Chemos GmbH & Co.KG. [Link]
-
Western Carolina University Standard Operating Procedure for the use of Diethyl ether . Western Carolina University. [Link]
-
1-(Pyrazin-2-yl)ethan-1-ol - PubChem . PubChem. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH . National Institutes of Health. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
